molecular formula C24H22N4O2 B12413859 DND-189

DND-189

Cat. No.: B12413859
M. Wt: 398.5 g/mol
InChI Key: JQDZUSDVVHXANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DND-189 is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

17-(2-morpholin-4-ylethylamino)-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one

InChI

InChI=1S/C24H22N4O2/c29-24-18-5-3-4-16-19(25-10-11-27-12-14-30-15-13-27)9-8-17(22(16)18)23-26-20-6-1-2-7-21(20)28(23)24/h1-9,25H,10-15H2

InChI Key

JQDZUSDVVHXANW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=C3C=CC=C4C3=C(C=C2)C5=NC6=CC=CC=C6N5C4=O

Origin of Product

United States

Foundational & Exploratory

LysoSensor™ Green DND-189: A Technical Guide to its Mechanism of Action in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of LysoSensor™ Green DND-189, a fluorescent probe crucial for the study of acidic organelles in live cells. We will delve into its chemical properties, the principles governing its localization and fluorescence, and provide detailed experimental protocols for its application.

Core Mechanism of Action

LysoSensor™ Green this compound is a cell-permeable weak base that exhibits acidotropic properties, meaning it selectively accumulates in acidic compartments within a cell, most notably lysosomes.[1][2][3][4] Its mechanism of action is fundamentally linked to the pH gradient between the neutral cytoplasm and the acidic lumen of these organelles.

The probe, in its unprotonated state at neutral pH, is largely non-fluorescent and can freely traverse cellular membranes.[2][3] Upon entering an acidic organelle, the low pH environment facilitates the protonation of the dye's weak base side chain.[1][2][3] This protonation event is critical for two reasons:

  • Trapping within the Organelle: The addition of a proton confers a positive charge to the molecule, rendering it membrane-impermeable and effectively trapping it within the acidic compartment.[1][2]

  • Activation of Fluorescence: Protonation relieves the photoinduced electron transfer (PET) quenching of the fluorophore by its weak-base side chain.[3] This relief from quenching results in a significant increase in the dye's fluorescence intensity.[2][3]

Consequently, the fluorescence of LysoSensor™ Green this compound is directly proportional to the acidity of the organelle, making it an excellent tool for qualitative and semi-quantitative measurements of lysosomal pH.[2] It is important to note that the probe is almost non-fluorescent except when inside acidic compartments.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of LysoSensor™ Green this compound.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueReference
pKa ~5.2[2][5]
Excitation Maximum (Abs) 443 nm[6]
Emission Maximum (Em) 505 nm[6]
Molecular Formula C₂₄H₂₂N₄O₂[1]
Supplied Form 1 mM solution in anhydrous DMSO[1]
Storage -20°C, protected from light and moisture[1][5]

Table 2: Experimental Parameters

ParameterRecommended ValueReference
Working Concentration 1 µM (starting point)[7][8]
Incubation Time 1 - 5 minutes (to avoid alkalizing effects)[2]
Incubation Temperature 37°C[2]

Experimental Protocols

Staining of Adherent Cells

Materials:

  • LysoSensor™ Green this compound (1 mM stock in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Adherent cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., λex 470/40 nm, λem 525/50 nm)[9]

Procedure:

  • Prepare Staining Solution: Dilute the 1 mM LysoSensor™ Green this compound stock solution to a final working concentration of 1 µM in pre-warmed (37°C) complete cell culture medium. To minimize potential artifacts, the concentration should be kept as low as possible.[7]

  • Cell Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

  • Incubation: Incubate the cells for 1-5 minutes at 37°C under normal cell culture conditions.[2] Longer incubation times may lead to an "alkalizing effect" on the lysosomes.[2]

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope. The green fluorescence will highlight the acidic organelles.

Staining of Suspension Cells

Materials:

  • LysoSensor™ Green this compound (1 mM stock in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Suspension cells

  • Centrifuge

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare Staining Solution: Dilute the 1 mM LysoSensor™ Green this compound stock solution to a final working concentration of 1 µM in pre-warmed (37°C) complete cell culture medium.

  • Cell Pellet Collection: Centrifuge the suspension cells to obtain a cell pellet and aspirate the supernatant.[2]

  • Resuspend and Stain: Gently resuspend the cell pellet in the pre-warmed staining solution.

  • Incubation: Incubate the cells for 30 minutes to 2 hours under growth conditions appropriate for the specific cell type.[2] Note: The provided reference suggests a longer incubation for suspension cells, but users should optimize this to minimize alkalizing effects.

  • Washing: Re-pellet the cells by centrifugation and resuspend in fresh pre-warmed medium.[2]

  • Analysis: Observe the cells using a fluorescence microscope or quantify the fluorescence using a flow cytometer.

Visualizations

Mechanism of Action

LysoSensor_Mechanism cluster_extracellular Extracellular/Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) Probe_out LysoSensor Green this compound (Unprotonated, Non-fluorescent) Probe_in LysoSensor Green this compound-H⁺ (Protonated, Fluorescent) Probe_out->Probe_in Membrane Permeation & Protonation Probe_in->Probe_in Fluorescence Emission Experimental_Workflow A Prepare 1 µM Staining Solution B Incubate Cells (1-5 min, 37°C) A->B C Wash with PBS B->C D Image with Fluorescence Microscope C->D E Data Analysis D->E pH_Fluorescence_Relationship Low_pH Low pH (Acidic Organelle) Protonation Probe Protonation Low_pH->Protonation Quenching_Relief Relief of Fluorescence Quenching Protonation->Quenching_Relief Fluorescence_Increase Increased Fluorescence Quenching_Relief->Fluorescence_Increase

References

DND-189 Dye: A Technical Guide to its pKa and Application in Lysosomal pH Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescent dye DND-189, focusing on its acid dissociation constant (pKa) and its critical role in the accurate measurement of lysosomal pH. This document details the underlying principles, experimental methodologies, and the significance of lysosomal pH in key cellular signaling pathways relevant to drug discovery and development.

Introduction to this compound and Lysosomal pH

LysoSensor™ Green this compound is a fluorescent dye specifically designed to investigate the acidic organelles of living cells, most notably lysosomes. Lysosomes are critical cellular organelles responsible for the degradation and recycling of cellular waste, and their function is intrinsically linked to their acidic internal environment, which is typically maintained at a pH between 4.5 and 5.0. Deviations from this optimal pH range can be indicative of cellular stress or dysfunction and are associated with various diseases, including cancer and neurodegenerative disorders.

The utility of this compound as a lysosomal pH probe is directly related to its pKa, which is the pH at which the dye is 50% protonated and 50% unprotonated. The fluorescence of this compound is highly dependent on its protonation state, making it an ideal tool for quantifying the pH of the lysosomal lumen.

Physicochemical Properties of this compound

The key physicochemical properties of LysoSensor™ Green this compound are summarized in the table below. The pKa of approximately 5.2 is central to its function as a lysosomal pH indicator, as this value falls within the dynamic range of lysosomal pH changes.

PropertyValueReference(s)
pKa ~5.2[1][2][3][4][5]
Excitation Maximum (Ex) ~443 nm[2]
Emission Maximum (Em) ~505 nm[2]
Appearance Green[2]
Molecular Formula C24H22N4O2[2]
Molecular Weight 398.46[2]

Principle of Lysosomal pH Measurement with this compound

This compound is an acidotropic probe, meaning it selectively accumulates in acidic organelles like lysosomes. This accumulation is driven by protonation. In the neutral pH of the cytoplasm, the dye is largely unprotonated and cell-permeable. Upon entering an acidic compartment, the dye becomes protonated, trapping it within the organelle.

Crucially, the fluorescence of this compound is quenched in its unprotonated state at neutral pH and significantly increases upon protonation in an acidic environment. This pH-dependent fluorescence intensity is the basis for its use in measuring lysosomal pH. The fluorescence intensity of this compound is directly proportional to the proton concentration within the lysosome, allowing for a quantitative assessment of the organelle's pH.

G cluster_cell Cell Cytoplasm Cytoplasm (Neutral pH) Lysosome Lysosome (Acidic pH) Cytoplasm->Lysosome Accumulates in Acidic Organelle DND_189_inside This compound (Protonated, High Fluorescence) Lysosome->DND_189_inside Protonation DND_189_outside This compound (Unprotonated, Low Fluorescence) DND_189_outside->Cytoplasm Enters Cell

Mechanism of this compound accumulation and fluorescence in lysosomes.

Experimental Protocol for Lysosomal pH Measurement

This section provides a detailed methodology for the quantitative measurement of lysosomal pH in living cells using LysoSensor™ Green this compound.

Materials
  • LysoSensor™ Green this compound (1 mM stock in DMSO)

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

  • Calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)

  • Nigericin (10 mM stock in ethanol)

  • Cells of interest cultured on glass-bottom dishes suitable for microscopy

Staining Procedure
  • Culture cells to the desired confluency on glass-bottom dishes.

  • Prepare a working solution of LysoSensor™ Green this compound by diluting the 1 mM stock solution to a final concentration of 1 µM in pre-warmed live-cell imaging medium.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the 1 µM this compound staining solution to the cells.

  • Incubate the cells for 5 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells twice with PBS.

  • Add fresh, pre-warmed live-cell imaging medium to the cells.

  • The cells are now ready for imaging.

In Situ pH Calibration

To accurately determine the lysosomal pH, it is essential to generate a calibration curve that relates the fluorescence intensity of this compound to known pH values within the cellular environment. This is achieved by using a protonophore, such as nigericin, to equilibrate the pH of the lysosomes with that of the surrounding buffer.

  • Prepare a series of calibration buffers with known pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).

  • Add nigericin to each calibration buffer to a final concentration of 10 µM.

  • Stain the cells with this compound as described in section 4.2.

  • Replace the imaging medium with the first calibration buffer (e.g., pH 7.0) containing nigericin.

  • Incubate for 5 minutes at 37°C to allow for pH equilibration.

  • Acquire fluorescence images of the cells using a fluorescence microscope equipped with appropriate filters for this compound (Ex/Em: ~443/505 nm).

  • Repeat steps 4-6 for each of the remaining calibration buffers, moving from the highest to the lowest pH.

Data Acquisition and Analysis
  • Using imaging software, define regions of interest (ROIs) corresponding to individual lysosomes within the captured images for each calibration point.

  • Measure the average fluorescence intensity within these ROIs.

  • Plot the average fluorescence intensity as a function of the buffer pH to generate a calibration curve.

  • Acquire fluorescence images of cells stained with this compound under experimental conditions (without nigericin).

  • Measure the average fluorescence intensity of lysosomes in the experimental cells.

  • Interpolate the lysosomal pH of the experimental cells from the calibration curve.

G Start Start Cell_Culture Culture cells on glass-bottom dishes Start->Cell_Culture Stain_Cells Stain cells with 1 µM this compound Cell_Culture->Stain_Cells Wash_Cells Wash cells twice with PBS Stain_Cells->Wash_Cells Image_Experimental Acquire fluorescence images of experimental cells Wash_Cells->Image_Experimental Calibrate Perform in situ pH calibration Image_Experimental->Calibrate Analyze Analyze fluorescence intensity and determine lysosomal pH Calibrate->Analyze End End Analyze->End

Experimental workflow for lysosomal pH measurement.

Relevance of Lysosomal pH in Cellular Signaling

The acidic pH of lysosomes is not only crucial for their degradative function but also plays a pivotal role in cellular signaling pathways that regulate cell growth, metabolism, and survival.

mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. The mTOR complex 1 (mTORC1) is activated on the lysosomal surface in response to growth factors and nutrients. This localization and subsequent activation are dependent on the proper function of the V-ATPase, which maintains the lysosomal pH gradient.[1][2] Alterations in lysosomal pH can, therefore, directly impact mTORC1 signaling, affecting downstream processes such as protein synthesis and autophagy.[1][2]

G cluster_lysosome Lysosome V_ATPase V-ATPase mTORC1 mTORC1 V_ATPase->mTORC1 Maintains pH for localization & activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Rheb Rheb Rheb->mTORC1 Activates Nutrients_GF Nutrients & Growth Factors Nutrients_GF->V_ATPase Activate

Role of lysosomal pH in mTORC1 signaling.
Autophagy

Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation. The fusion of autophagosomes with lysosomes to form autolysosomes is a critical step in this pathway. This fusion process and the subsequent degradation of the autophagic cargo are dependent on the acidic pH of the lysosome. Impaired lysosomal acidification can lead to the accumulation of autophagosomes and a blockage of autophagic flux, which is implicated in a variety of diseases.

G Autophagosome Autophagosome Lysosome Lysosome (Acidic pH) Autophagosome->Lysosome Autolysosome Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation Mediates

Lysosomal pH is essential for autophagy.

Conclusion

LysoSensor™ Green this compound is a powerful tool for the quantitative measurement of lysosomal pH in living cells. Its pKa of approximately 5.2 makes it highly sensitive to the pH changes that occur within the lysosomal lumen. The accurate determination of lysosomal pH is critical for understanding fundamental cellular processes and for the development of therapeutics targeting diseases associated with lysosomal dysfunction. The methodologies and principles outlined in this guide provide a comprehensive framework for researchers and drug development professionals to effectively utilize this compound in their studies.

References

LysoSensor Green DND-189: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and applications of LysoSensor Green DND-189, a fluorescent acidic organelle stain. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescence-based assays to study cellular processes.

Core Properties and Mechanism of Action

LysoSensor Green this compound is a cell-permeable, acidotropic fluorescent probe that selectively accumulates in acidic organelles, most notably lysosomes.[1][2][3] Its fluorescence is highly dependent on the pH of its environment.[2][3][4] In neutral or alkaline conditions, the dye is weakly fluorescent. However, upon entering an acidic compartment, the molecule becomes protonated, leading to a significant increase in its fluorescence intensity.[2][3] This property makes it an excellent tool for investigating the pH of lysosomes and other acidic vesicles.[4][5] The pKa of LysoSensor Green this compound is approximately 5.2, rendering it highly sensitive to the acidic environment typically found within lysosomes (pH ~4.5–5.0).[4][5][6][7][8]

Physicochemical and Spectral Data

The following table summarizes the key quantitative data for LysoSensor Green this compound, facilitating its integration into experimental designs.

PropertyValueReference
Excitation Maximum (λex) 443 nm[4][6][9]
Emission Maximum (λem) 505 nm[4][6][9]
pKa ~5.2[4][5][6][7][8]
Molecular Formula C₂₄H₂₂N₄O₂[4][9]
Molecular Weight 398.46 g/mol [4][9]
Appearance Green[9]
Solvent DMSO[4]

Mechanism of Action: Visualized

The following diagram illustrates the fundamental mechanism by which LysoSensor Green this compound selectively stains acidic organelles.

Mechanism of Action of LysoSensor Green this compound cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) LSG_neutral LysoSensor Green this compound (Non-protonated, Low Fluorescence) LSG_cytoplasm LysoSensor Green this compound (Non-protonated, Low Fluorescence) LSG_neutral->LSG_cytoplasm Cellular Uptake LSG_protonated LysoSensor Green this compound-H+ (Protonated, High Fluorescence) LSG_cytoplasm->LSG_protonated Accumulation in Acidic Organelle H_plus H+

Caption: Mechanism of LysoSensor Green this compound accumulation and fluorescence activation in acidic lysosomes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections provide protocols for the use of LysoSensor Green this compound in common research applications.

Staining Protocol for Adherent Cells in Fluorescence Microscopy
  • Cell Preparation: Culture adherent cells on sterile glass coverslips or in optical-bottom multi-well plates to the desired confluency.

  • Reagent Preparation: Prepare a 1 µM working solution of LysoSensor Green this compound in pre-warmed (37°C) cell culture medium.[5] The stock solution is typically provided at 1 mM in DMSO.

  • Cell Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator.[2] The optimal incubation time may vary depending on the cell type.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.

  • Imaging: Mount the coverslip on a slide with a drop of mounting medium or add fresh medium to the well. Observe the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of LysoSensor Green this compound (e.g., a filter set for blue excitation and green emission).

Staining Protocol for Suspension Cells in Flow Cytometry
  • Cell Preparation: Harvest suspension cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.

  • Reagent Preparation: Prepare a 1 µM working solution of LysoSensor Green this compound in pre-warmed (37°C) cell culture medium or a suitable buffer.[5]

  • Cell Staining: Resuspend the cell pellet gently in the pre-warmed staining solution.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C.[2]

  • Washing: Centrifuge the cells to remove the staining solution and wash the cell pellet twice with pre-warmed PBS or culture medium.

  • Analysis: Resuspend the cells in a suitable buffer for flow cytometry. Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation and a green emission detector (e.g., ~530/30 nm bandpass filter).

General Experimental Workflow

The following diagram outlines a typical workflow for experiments involving LysoSensor Green this compound.

General Experimental Workflow for LysoSensor Green this compound Start Start Cell_Culture Cell Culture (Adherent or Suspension) Start->Cell_Culture Prepare_Staining_Solution Prepare 1 µM LysoSensor Green This compound Working Solution Cell_Culture->Prepare_Staining_Solution Incubate_Cells Incubate Cells with Staining Solution (30 min - 2 hours) Prepare_Staining_Solution->Incubate_Cells Wash_Cells Wash Cells to Remove Excess Dye Incubate_Cells->Wash_Cells Data_Acquisition Data Acquisition Wash_Cells->Data_Acquisition Microscopy Fluorescence Microscopy Data_Acquisition->Microscopy Imaging Flow_Cytometry Flow Cytometry Data_Acquisition->Flow_Cytometry Quantification Data_Analysis Data Analysis Microscopy->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for staining and analyzing cells with LysoSensor Green this compound.

Considerations for Use

  • Live-Cell Imaging: LysoSensor Green this compound is intended for use in live cells. Fixation and permeabilization will disrupt the acidic environment of the lysosomes, leading to a loss of the fluorescent signal.

  • Toxicity: As with any fluorescent probe, it is important to use the lowest possible concentration that provides a detectable signal to minimize potential phototoxicity and other artifacts.

  • Signal Quantification: While LysoSensor Green this compound provides a robust qualitative indication of acidic organelles, quantitative pH measurements can be challenging. For ratiometric pH measurements, other probes like LysoSensor Yellow/Blue DND-160 may be more suitable.[5][10]

References

The Cellular Entry of LysoSensor Green DND-189: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Cellular Uptake and Mechanism of Action of LysoSensor Green DND-189.

LysoSensor Green this compound is a fluorescent acidic organelle-selective probe that is widely utilized in cell biology to study the pH of lysosomes and other acidic compartments within living cells. Its unique pH-dependent fluorescence makes it an invaluable tool for investigating cellular processes such as endocytosis, autophagy, and lysosomal storage disorders. This guide provides a comprehensive overview of the mechanism by which LysoSensor Green this compound enters cells and accumulates in acidic organelles, complete with detailed experimental protocols and quantitative data.

Core Mechanism: A Journey into the Acidic Core of the Cell

LysoSensor Green this compound is a cell-permeable weak base.[1] Its ability to traverse cellular membranes and accumulate within acidic organelles is a direct consequence of its chemical nature and the physiological pH gradients within the cell. The process can be broken down into a key sequence of events:

  • Passive Diffusion Across the Plasma Membrane: In the relatively neutral pH of the extracellular environment and the cytoplasm (around pH 7.2-7.4), the amine groups of LysoSensor Green this compound are largely unprotonated. This neutral, hydrophobic state allows the molecule to freely and passively diffuse across the lipid bilayer of the plasma membrane into the cell's interior.

  • Sequestration and Protonation in Acidic Organelles: Once inside the cell, LysoSensor Green this compound continues to diffuse throughout the cytoplasm. However, when it encounters an acidic organelle, such as a lysosome, where the pH is significantly lower (typically pH 4.5-5.5), the amine groups on the probe become protonated.

  • Entrapment and Fluorescence Activation: This protonation confers a positive charge to the LysoSensor Green this compound molecule. The now-charged, more hydrophilic form is unable to diffuse back across the organellar membrane, effectively trapping it within the acidic compartment.[2] This accumulation is known as "acidotropic." Concurrently, the protonation event relieves the fluorescence quenching of the dye, causing it to become highly fluorescent.[2][3] The intensity of the green fluorescence is directly proportional to the acidity of the organelle.[4][5]

This entire process is a dynamic equilibrium, with the concentration of the probe within the acidic organelles far exceeding that in the cytoplasm.

Visualizing the Pathway: From Extracellular Space to Lysosomal Lumen

The following diagram illustrates the cellular entry and accumulation mechanism of LysoSensor Green this compound.

Caption: Cellular uptake and accumulation of LysoSensor Green this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of LysoSensor Green this compound.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueReference
Molecular FormulaC₂₄H₂₂N₄O₂[6]
Molecular Weight398.46 g/mol [6]
pKa~5.2[7][8]
Excitation Maximum443 nm[6]
Emission Maximum505 nm[6]
Solvent for StockAnhydrous DMSO[2]
Stock Concentration1 mM[7]

Table 2: Recommended Staining Conditions

ParameterRecommendationReference
Working ConcentrationAt least 1 µM[3][7]
Incubation Time5 minutes - 2 hours[3][9][10]
Incubation Temperature37°C[9]

Experimental Protocols

Below are detailed methodologies for staining various cell types with LysoSensor Green this compound for live-cell imaging.

Staining Adherent Mammalian Cells

This protocol is suitable for cells grown on coverslips or in glass-bottom dishes.

Adherent_Cell_Protocol start Start: Adherent cells at desired confluency prepare Prepare 1 µM LysoSensor Green this compound in pre-warmed growth medium start->prepare remove_medium Remove existing culture medium prepare->remove_medium add_stain Add the staining solution to the cells remove_medium->add_stain incubate Incubate for 30 minutes to 2 hours at 37°C add_stain->incubate wash Wash cells twice with pre-warmed PBS or growth medium incubate->wash image Image cells immediately using fluorescence microscopy (Excitation: ~440 nm, Emission: ~505 nm) wash->image end End image->end

Caption: Workflow for staining adherent mammalian cells.

Methodology:

  • Cell Preparation: Grow adherent cells on a suitable imaging substrate (e.g., glass-bottom dish, coverslip) to the desired confluency.

  • Reagent Preparation: On the day of the experiment, prepare a working solution of LysoSensor Green this compound by diluting the 1 mM DMSO stock solution to a final concentration of at least 1 µM in pre-warmed (37°C) cell culture medium.[3][7]

  • Staining: Remove the existing culture medium from the cells and replace it with the LysoSensor Green this compound staining solution.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a humidified incubator with 5% CO₂.[3] The optimal incubation time may vary depending on the cell type.

  • Washing: After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any excess, unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for green fluorescence (e.g., excitation ~440 nm, emission ~505 nm).

Staining Suspension Mammalian Cells

This protocol is adapted for cells grown in suspension.

Suspension_Cell_Protocol start Start: Suspension cells in culture pellet Pellet cells by centrifugation start->pellet resuspend Resuspend cells in pre-warmed medium containing 1 µM LysoSensor Green this compound pellet->resuspend incubate Incubate for 30 minutes to 2 hours at 37°C resuspend->incubate wash_pellet Pellet cells and resuspend in fresh medium incubate->wash_pellet image Transfer to imaging dish and image immediately wash_pellet->image end End image->end

Caption: Workflow for staining suspension mammalian cells.

Methodology:

  • Cell Preparation: Harvest suspension cells from the culture vessel.

  • Staining: Centrifuge the cells to form a pellet, and discard the supernatant. Resuspend the cell pellet in pre-warmed (37°C) culture medium containing at least 1 µM LysoSensor Green this compound.

  • Incubation: Incubate the cell suspension for 30 minutes to 2 hours at 37°C.[3]

  • Washing: After incubation, centrifuge the cells again to pellet them. Discard the supernatant and resuspend the cells in fresh, pre-warmed culture medium.

  • Imaging: Transfer the washed cell suspension to a suitable imaging dish or slide and proceed with fluorescence microscopy immediately.

Staining Yeast Cells

This protocol is a general guideline for staining yeast, such as Saccharomyces cerevisiae.

Yeast_Cell_Protocol start Start: Yeast cells in culture harvest Harvest yeast cells by centrifugation start->harvest wash Wash cells once with appropriate buffer harvest->wash resuspend Resuspend cells in fresh medium containing 4 µM LysoSensor Green this compound wash->resuspend incubate Incubate for 5 minutes resuspend->incubate pellet_wash Harvest by centrifugation, wash, and resuspend in fresh medium incubate->pellet_wash image Mount on a slide and image pellet_wash->image end End image->end

Caption: Workflow for staining yeast cells.

Methodology:

  • Cell Preparation: Grow yeast cells to the desired growth phase and harvest them by centrifugation.

  • Washing: Wash the cell pellet once with a suitable buffer (e.g., YPD medium buffered with HEPES, pH 7.6).[11]

  • Staining: Resuspend the yeast cells in fresh medium containing LysoSensor Green this compound (a concentration of 4 µM has been reported to be effective).[11]

  • Incubation: Incubate the cells for a short period, for instance, 5 minutes.[11]

  • Final Wash: After incubation, harvest the cells by centrifugation, wash them, and resuspend them in fresh medium.[11]

  • Imaging: Mount a small volume of the cell suspension on a microscope slide and proceed with fluorescence imaging.

Concluding Remarks

LysoSensor Green this compound's mechanism of cellular entry and accumulation is a classic example of the "ion trapping" phenomenon, making it a robust and reliable tool for the study of acidic organelles. By understanding the principles of its uptake and employing the detailed protocols provided, researchers can effectively utilize this probe to gain valuable insights into the dynamic processes governed by cellular pH regulation. The provided quantitative data and visual workflows serve as a comprehensive resource for both novice and experienced users in academic and industrial research settings.

References

LysoSensor Green DND-189: An In-Depth Technical Guide to Measuring Lysosomal pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of LysoSensor Green DND-189, a fluorescent probe used for measuring the pH of acidic organelles, primarily lysosomes. We will delve into its mechanism of action, key properties, detailed experimental protocols for its application and calibration, and troubleshooting considerations.

Introduction to Lysosomal pH and its Importance

Lysosomes are critical cellular organelles responsible for the degradation of macromolecules, cellular debris, and pathogens through the action of acid hydrolases. Maintaining a low internal pH (typically between 4.5 and 5.0) is paramount for the optimal function of these enzymes and for the overall homeostasis of the cell. Dysregulation of lysosomal pH has been implicated in a variety of pathological conditions, including lysosomal storage diseases, neurodegenerative disorders, and cancer. Therefore, the accurate measurement of lysosomal pH is crucial for understanding disease mechanisms and for the development of novel therapeutics.

LysoSensor Green this compound is a weak base that selectively accumulates in acidic organelles like lysosomes. Its fluorescence is highly dependent on the surrounding pH, making it a valuable tool for researchers studying lysosomal function.

Core Properties of LysoSensor Green this compound

LysoSensor Green this compound is an acidotropic probe, meaning it accumulates in acidic compartments. The probe is cell-permeable and becomes fluorescent in acidic environments.[1][2] This property is due to the protonation of the dye in acidic conditions, which relieves fluorescence quenching.[2]

Quantitative data for LysoSensor Green this compound is summarized in the table below for easy reference.

PropertyValueReference
pKa ~5.2[3][4]
Excitation Wavelength (Max) 443 nm[1]
Emission Wavelength (Max) 505 nm[1]
Molecular Formula C₂₄H₂₂N₄O₂[5]
Molecular Weight 398.46 g/mol [5]
Supplied As 1 mM solution in DMSO
Storage Conditions -20°C, protect from light[5]

Mechanism of Action

LysoSensor Green this compound is a weakly basic amine that can readily cross cell membranes in its neutral, unprotonated state. Upon entering the acidic lumen of the lysosome, the probe becomes protonated. This protonation prevents the molecule from diffusing back across the lysosomal membrane, leading to its accumulation within the organelle. The protonated form of LysoSensor Green this compound is also the fluorescent species. In neutral or alkaline environments, the probe remains largely unprotonated and its fluorescence is quenched. Therefore, an increase in fluorescence intensity directly correlates with a more acidic environment within the lysosome.

cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) LSG_neutral LysoSensor Green (Neutral, Non-fluorescent) LSG_cytoplasm LysoSensor Green (Neutral, Non-fluorescent) LSG_neutral->LSG_cytoplasm Passive Diffusion LSG_protonated LysoSensor Green (Protonated, Fluorescent) LSG_cytoplasm->LSG_protonated Accumulation & Protonation Fluorescence Fluorescence LSG_protonated->Fluorescence Emits Green Light

Mechanism of LysoSensor Green this compound accumulation and fluorescence.

Experimental Protocols

Staining of Live Cells

This protocol provides a general guideline for staining live cells with LysoSensor Green this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • LysoSensor Green this compound (1 mM stock solution in DMSO)

  • Live cells cultured on a suitable imaging dish or plate

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other appropriate buffer

Procedure:

  • Prepare Staining Solution: Dilute the 1 mM LysoSensor Green this compound stock solution to a final working concentration of 1-5 µM in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically for each cell type to minimize potential artifacts from dye overloading.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time may need to be adjusted.

  • Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium to remove any excess probe.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation: ~443 nm, Emission: ~505 nm).

In Situ pH Calibration

To obtain quantitative measurements of lysosomal pH, it is essential to perform an in situ calibration. This is achieved by equilibrating the intracellular and extracellular pH using ionophores, which permeabilize the membranes to specific ions. A combination of nigericin (a K⁺/H⁺ antiporter) and monensin (a Na⁺/H⁺ antiporter) is commonly used to clamp the lysosomal pH to the known pH of the extracellular buffer.[6][7]

Materials:

  • Cells stained with LysoSensor Green this compound (as described in section 4.1)

  • Calibration Buffers: A series of buffers with known pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0). A common calibration buffer composition is 120 mM KCl, 20 mM NaCl, 10 mM MES, 10 mM HEPES, and 1 mM MgCl₂. Adjust the pH of each buffer using HCl or NaOH.

  • Nigericin (10 mM stock in ethanol)

  • Monensin (10 mM stock in ethanol)

Procedure:

  • Prepare Ionophore-Containing Calibration Buffers: On the day of the experiment, add nigericin and monensin to each calibration buffer to a final concentration of 10 µM each.

  • Equilibration: After staining and washing the cells, replace the medium with the first calibration buffer (e.g., pH 7.0). Incubate for 5-10 minutes to allow for pH equilibration.

  • Image Acquisition: Acquire fluorescence images of the cells.

  • Sequential Buffer Exchange: Carefully replace the calibration buffer with the next one in the series (e.g., pH 6.5) and repeat the incubation and imaging steps. Continue this process for all calibration buffers, moving from higher to lower pH.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the lysosomes in the acquired images for each pH value.

    • Plot the mean fluorescence intensity as a function of the known buffer pH.

    • Fit the data to a suitable equation (e.g., a sigmoidal dose-response curve) to generate a calibration curve.

  • Experimental pH Measurement: To determine the lysosomal pH of your experimental samples, acquire fluorescence images under the same conditions as the calibration and use the calibration curve to convert the measured fluorescence intensity to a pH value.

Start Start Stain_Cells Stain Cells with LysoSensor Green this compound Start->Stain_Cells Wash_Cells Wash to Remove Excess Probe Stain_Cells->Wash_Cells Add_Buffer_pH7 Add Calibration Buffer (pH 7.0) + Nigericin & Monensin Wash_Cells->Add_Buffer_pH7 Image_pH7 Acquire Fluorescence Image Add_Buffer_pH7->Image_pH7 Add_Buffer_pH6_5 Replace with Calibration Buffer (pH 6.5) Image_pH7->Add_Buffer_pH6_5 Image_pH6_5 Acquire Fluorescence Image Add_Buffer_pH6_5->Image_pH6_5 Continue_Series ... Image_pH6_5->Continue_Series Add_Buffer_pH4 Replace with Calibration Buffer (pH 4.0) Continue_Series->Add_Buffer_pH4 Image_pH4 Acquire Fluorescence Image Add_Buffer_pH4->Image_pH4 Analyze_Data Analyze Fluorescence Intensity vs. pH Image_pH4->Analyze_Data Generate_Curve Generate Calibration Curve Analyze_Data->Generate_Curve End End Generate_Curve->End

Experimental workflow for in situ pH calibration.

Data Interpretation and Considerations

  • Fluorescence Intensity vs. pH: The fluorescence intensity of LysoSensor Green this compound increases as the pH becomes more acidic, with the most significant changes occurring around its pKa of ~5.2.

  • Dye Concentration: It is crucial to use the lowest possible concentration of the dye that gives a detectable signal. High concentrations can lead to overloading of the lysosomes, which can buffer the lysosomal pH and lead to artifacts.

  • Phototoxicity and Photobleaching: Like many fluorescent probes, LysoSensor Green this compound is susceptible to photobleaching and can induce phototoxicity upon prolonged or intense illumination. To minimize these effects, use the lowest possible excitation light intensity and exposure times.

  • Cell Health: Ensure that the cells are healthy and viable throughout the experiment, as compromised cells may exhibit altered lysosomal pH.

  • Limitations: While LysoSensor Green this compound is a powerful tool, it is an intensity-based probe. Therefore, the measured fluorescence can be influenced by factors other than pH, such as dye concentration and lysosomal volume. Ratiometric pH probes can offer an advantage in this regard, though they may have different pH ranges and sensitivities.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Fluorescence Signal - Low dye concentration- Short incubation time- Neutral or alkaline lysosomal pH- Increase dye concentration in small increments.- Increase incubation time.- Verify the expected acidic nature of the lysosomes in your cell model.
High Background Fluorescence - Incomplete washing- High dye concentration leading to cytoplasmic staining- Ensure thorough washing after staining.- Reduce the working concentration of the dye.
Signal Fades Quickly - Photobleaching- Reduce excitation light intensity and/or exposure time.- Use an anti-fade mounting medium if imaging fixed cells (note: fixation can alter lysosomal pH).
Inconsistent Results - Variation in cell health- Inconsistent dye loading- Fluctuation in imaging conditions- Ensure consistent cell culture conditions.- Standardize staining and washing protocols.- Maintain consistent microscope settings for all experiments.

By following the protocols and considering the factors outlined in this guide, researchers can effectively utilize LysoSensor Green this compound to gain valuable insights into the dynamics of lysosomal pH in various biological contexts.

References

An In-depth Technical Guide to LysoSensor Green DND-189: Core Protocols and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoSensor Green DND-189 is a fluorescent acidic organelle-selective probe used to investigate the formation and function of acidic vesicular organelles (AVOs) such as lysosomes and autolysosomes. As an acidotropic probe, it freely permeates the cell membrane and accumulates in acidic compartments. Its fluorescence emission is highly dependent on the surrounding pH, with a significant increase in fluorescence intensity in acidic environments. This property makes it a valuable tool for studying lysosomal pH regulation, autophagy, and drug-induced lysosomal changes.

Core Principles and Mechanism of Action

LysoSensor Green this compound is a weak base that becomes protonated in acidic environments. In its unprotonated state at neutral pH, the molecule's fluorescence is quenched. Upon entering an acidic organelle, the probe is protonated, leading to a conformational change that relieves this quenching and results in a dramatic increase in fluorescence. The pKa of LysoSensor Green this compound is approximately 5.2, making it an ideal sensor for the acidic environment of lysosomes (pH 4.5-5.0).[1][2]

Below is a diagram illustrating the mechanism of action of LysoSensor Green this compound.

LysoSensor_Mechanism Extracellular_Space Extracellular Space (Neutral pH) Cytoplasm Cytoplasm (Neutral pH) Extracellular_Space->Cytoplasm Passive Diffusion Lysosome Lysosome (Acidic pH) Cytoplasm->Lysosome Accumulation Probe_Unprotonated_EC LysoSensor Green (Unprotonated, Non-fluorescent) Probe_Unprotonated_Cyto LysoSensor Green (Unprotonated, Non-fluorescent) Probe_Unprotonated_EC->Probe_Unprotonated_Cyto Probe_Protonated LysoSensor Green (Protonated, Fluorescent) Probe_Unprotonated_Cyto->Probe_Protonated

Caption: Mechanism of LysoSensor Green this compound.

Reagent Properties and Storage

A summary of the key properties of LysoSensor Green this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₄H₂₂N₄O₂
Molecular Weight 398.46 g/mol
Excitation (max) 443 nm
Emission (max) 505 nm
pKa ~5.2
Appearance Green Solid
Solvent DMSO
Storage Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following protocols provide a general framework for using LysoSensor Green this compound. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation
  • Stock Solution: LysoSensor Green this compound is typically supplied as a 1 mM stock solution in DMSO.

  • Working Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-5 µM in pre-warmed (37°C) cell culture medium or buffer. The optimal concentration should be determined empirically for each cell type and application. To minimize potential artifacts from overloading the lysosomes, it is advisable to use the lowest concentration that provides a detectable signal.

Staining Protocol for Adherent Cells

The workflow for staining adherent cells is depicted in the following diagram.

Adherent_Cell_Workflow Start Start: Seed Adherent Cells Culture Culture cells to desired confluency Start->Culture Prepare Prepare LysoSensor Green working solution Culture->Prepare Incubate Incubate cells with working solution (e.g., 30 min at 37°C) Prepare->Incubate Wash Wash cells with fresh medium/buffer Incubate->Wash Image Image cells using fluorescence microscopy or analyze by flow cytometry Wash->Image

Caption: Experimental workflow for staining adherent cells.

Methodology:

  • Seed adherent cells on a suitable culture vessel (e.g., glass-bottom dish, multi-well plate) and culture to the desired confluency.

  • Prepare the LysoSensor Green this compound working solution as described in section 4.1.

  • Remove the culture medium from the cells and add the pre-warmed working solution.

  • Incubate the cells for 30-60 minutes at 37°C, protected from light. Incubation times may need to be optimized.

  • After incubation, gently wash the cells twice with pre-warmed, fresh culture medium or a suitable buffer (e.g., PBS).

  • Proceed immediately with imaging or flow cytometric analysis.

Staining Protocol for Suspension Cells

The workflow for staining suspension cells is outlined below.

Suspension_Cell_Workflow Start Start: Harvest Suspension Cells Centrifuge1 Centrifuge to pellet cells Start->Centrifuge1 Resuspend Resuspend in LysoSensor Green working solution Centrifuge1->Resuspend Incubate Incubate cells (e.g., 30 min at 37°C) Resuspend->Incubate Centrifuge2 Centrifuge to pellet cells Incubate->Centrifuge2 Wash Resuspend in fresh medium/buffer Centrifuge2->Wash Analyze Analyze by flow cytometry or mount for microscopy Wash->Analyze

References

Understanding DND-189 Fluorescence in Acidic Organelles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoSensor™ Green DND-189, a fluorescent probe widely utilized for investigating the pH of acidic organelles. This document details the probe's fluorescence properties, provides experimental protocols for its application, and explores its use in studying cellular signaling pathways.

Core Principles of this compound Fluorescence

LysoSensor™ Green this compound is a cell-permeant weak base that selectively accumulates in acidic cellular compartments, such as lysosomes and late endosomes.[1] Its fluorescence mechanism is intrinsically linked to the acidic environment of these organelles. In neutral or alkaline environments, the probe is largely unprotonated and its fluorescence is quenched.[2] Upon entering an acidic organelle, the this compound molecule becomes protonated, which relieves this fluorescence quenching, leading to a significant increase in fluorescence intensity.[1][3] This pH-dependent fluorescence makes this compound a valuable tool for monitoring the acidification of organelles and studying dynamic cellular processes that involve changes in lysosomal pH.[1]

Quantitative Data Presentation

The fluorescence properties of LysoSensor™ Green this compound are critically dependent on the pH of its environment. The following tables summarize the key quantitative data for this probe.

Table 1: Spectroscopic and Physicochemical Properties of LysoSensor™ Green this compound

PropertyValueReference(s)
Excitation Maximum (λex)~443 nm[4]
Emission Maximum (λem)~505 nm[4]
pKa~5.2[4]
Optimal pH Range4.5 - 6.0[4]

Table 2: pH-Dependent Fluorescence Characteristics of LysoSensor™ Green this compound

pHFluorescence Quantum Yield (QY)Fluorescence Lifetime
3.00.41Increases with acidification
4.40.48Non-monotonic, maximum between pH 4-5
> 5.2Decreases significantlyDecreases

Note: The fluorescence lifetime of this compound exhibits a non-monotonic relationship with pH, with its maximum value observed between pH 4 and 5.[5] The steady-state fluorescence intensity also shows a similar trend, peaking in the acidic range.[5]

Experimental Protocols

Accurate and reproducible results with LysoSensor™ Green this compound require careful adherence to experimental protocols. Below are detailed methodologies for common applications.

Fluorescence Microscopy

This protocol outlines the steps for staining and imaging acidic organelles in live cells using fluorescence microscopy.

Materials:

  • LysoSensor™ Green this compound (1 mM stock solution in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Balanced salt solution (BSS) or cell culture medium without phenol red

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~440 nm, emission ~510 nm)

Procedure:

  • Prepare Staining Solution: Dilute the 1 mM this compound stock solution to a final working concentration of 1 µM in pre-warmed BSS or culture medium.

  • Cell Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells for 5-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

  • Washing: After incubation, wash the cells twice with fresh, pre-warmed BSS or culture medium to remove excess probe.

  • Imaging: Immediately image the stained cells using a fluorescence microscope. The acidic organelles will appear as bright green fluorescent puncta.

Flow Cytometry

This protocol describes the use of this compound to quantify changes in acidic organelle pH in a cell population using flow cytometry.

Materials:

  • LysoSensor™ Green this compound (1 mM stock solution in DMSO)

  • Suspension or adherent cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer with a blue laser (e.g., 488 nm) and appropriate emission filter (e.g., ~530/30 nm)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in culture medium.

  • Staining: Add the 1 mM this compound stock solution to the cell suspension to a final concentration of 1 µM.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, remove the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat the wash step.

  • Analysis: Analyze the stained cells on a flow cytometer. An increase in green fluorescence intensity indicates an increase in the acidity of the organelles.

Microplate Reader Assay and Intracellular pH Calibration

While fluorescence microscopy and flow cytometry are preferred for spatial resolution, a microplate reader can be used for high-throughput qualitative assessment of lysosomal pH changes. For quantitative measurements, an intracellular pH calibration is necessary.

Materials:

  • LysoSensor™ Green this compound (1 mM stock solution in DMSO)

  • Cells cultured in a black-walled, clear-bottom 96-well plate

  • Calibration buffer (e.g., 130 mM KCl, 1 mM MgCl2, 10 mM HEPES, adjusted to various pH values from 4.0 to 7.0)

  • Nigericin (10 µM) and Monensin (5 µM) stock solutions

Procedure:

  • Cell Staining: Stain cells with 1 µM this compound as described in the microscopy protocol.

  • Washing: Wash cells twice with BSS.

  • Calibration:

    • To each well, add 100 µL of calibration buffer of a specific pH.

    • Add nigericin and monensin to each well to equilibrate the intracellular pH with the extracellular buffer pH.

    • Incubate for 5-10 minutes at 37°C.

  • Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the corresponding pH of the calibration buffers to generate a calibration curve. The pH of experimental samples can then be determined by interpolating their fluorescence intensity on this curve.

Limitations of Plate Reader Assays: It is important to note that plate reader-based measurements provide an average fluorescence signal from the entire cell population in a well, lacking the single-cell resolution of microscopy and flow cytometry.[6] This can mask cellular heterogeneity and may be influenced by variations in cell number and probe uptake.

Visualization of Cellular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound.

G cluster_loading Probe Loading and Accumulation DND-189_ext This compound (Extracellular) (Non-fluorescent) Cytosol Cytosol (Neutral pH) (Low Fluorescence) DND-189_ext->Cytosol Passive Diffusion Cell_Membrane Cell Membrane Acidic_Organelle Acidic Organelle (e.g., Lysosome) pH < 5.5 Cytosol->Acidic_Organelle Protonation & Trapping DND-189_int This compound (Protonated) (Highly Fluorescent) Acidic_Organelle->DND-189_int G cluster_workflow General Experimental Workflow Cell_Culture 1. Culture Cells Staining 2. Stain with this compound (1 µM) Cell_Culture->Staining Incubation 3. Incubate (5-30 min) Staining->Incubation Washing 4. Wash to Remove Excess Probe Incubation->Washing Data_Acquisition 5. Data Acquisition Washing->Data_Acquisition Microscopy Fluorescence Microscopy Data_Acquisition->Microscopy Flow_Cytometry Flow Cytometry Data_Acquisition->Flow_Cytometry Plate_Reader Microplate Reader Data_Acquisition->Plate_Reader G cluster_mTOR mTOR Signaling and Lysosomal pH Nutrients Nutrient Availability mTORC1 mTORC1 Activation Nutrients->mTORC1 TFEB TFEB Phosphorylation (Cytoplasmic Retention) mTORC1->TFEB Inhibits Nuclear Translocation V_ATPase_Expression V-ATPase Expression (Downregulation) mTORC1->V_ATPase_Expression Regulates TFEB->V_ATPase_Expression Regulates Lysosomal_pH Lysosomal pH V_ATPase_Expression->Lysosomal_pH Maintains Acidity DND-189_Fluorescence This compound Fluorescence Lysosomal_pH->DND-189_Fluorescence Determines G cluster_TPC2 TPC2 Signaling and Autophagy Inhibition NAADP NAADP TPC2 TPC2 Activation NAADP->TPC2 Ca_Release Lysosomal Ca2+ Release TPC2->Ca_Release Lysosomal_Alkalinization Lysosomal Alkalinization Ca_Release->Lysosomal_Alkalinization Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion (Inhibited) Lysosomal_Alkalinization->Autophagosome_Lysosome_Fusion DND-189_Fluorescence_Decrease Decreased this compound Fluorescence Lysosomal_Alkalinization->DND-189_Fluorescence_Decrease

References

LysoSensor™ Green DND-189: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and storage conditions of LysoSensor™ Green DND-189, a fluorescent probe essential for studying the pH of acidic organelles. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results in research, diagnostics, and drug development.

Core Properties and Mechanism of Action

LysoSensor™ Green this compound is an acidotropic probe that selectively accumulates in acidic organelles, such as lysosomes, through protonation. Its fluorescence emission is highly dependent on the surrounding pH. In acidic environments, the probe becomes protonated, leading to a significant increase in its fluorescence intensity. Conversely, in neutral or alkaline environments, it remains largely non-fluorescent. This pH-dependent fluorescence makes it a valuable tool for measuring and monitoring lysosomal pH. The probe has a pKa of approximately 5.2, rendering it most sensitive in the acidic pH range characteristic of lysosomes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for LysoSensor™ Green this compound, compiled from various sources.

Property Value Source
Excitation Maximum (Ex)443 nm[2]
Emission Maximum (Em)505 nm[2]
pKa~5.2[1]
Molecular FormulaC₂₄H₂₂N₄O₂[2]
Molecular Weight398.46 g/mol [2]
Storage and Stability Condition Recommendation Source
Stock Solution (1 mM in DMSO)
Temperature-20°C[3]
LightProtect from light[3]
MoistureStore in a dry place/desiccate[3][4]
Freeze-Thaw CyclesAvoid repeated cycles[3]
Shelf Life6 months[3]
Working Solution
PreparationPrepare fresh for each experiment[5]
StabilityUse immediately after preparation[5]

Experimental Protocols

Measuring Lysosomal pH in Living Cells

This protocol is a general guideline for using LysoSensor™ Green this compound to measure lysosomal pH in living cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • LysoSensor™ Green this compound (1 mM stock solution in anhydrous DMSO)

  • Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

  • Balanced salt solution or cell culture medium without serum

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Start prepare_ws Prepare 1 µM Working Solution in pre-warmed medium start->prepare_ws Dilute 1 mM stock wash_cells Wash Cells Once prepare_ws->wash_cells add_ws Add Working Solution to Cells wash_cells->add_ws incubate Incubate for 1-5 minutes at 37°C add_ws->incubate Critical: Short Incubation wash_again Wash Cells Twice with warm medium incubate->wash_again image Image Immediately (Ex/Em: 443/505 nm) wash_again->image Minimize light exposure end End image->end

Caption: A streamlined workflow for lysosomal pH measurement.

Detailed Steps:

  • Prepare Working Solution: On the day of the experiment, prepare a working solution of LysoSensor™ Green this compound at a final concentration of 1 µM in a pre-warmed balanced salt solution or serum-free medium. It is critical to prepare this solution fresh and not to store it.

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel. Just before staining, wash the cells once with the same medium used for the working solution.

  • Staining: Remove the wash medium and add the 1 µM LysoSensor™ Green this compound working solution to the cells.

  • Incubation: Incubate the cells for 1 to 5 minutes at 37°C.[4] It is crucial to keep this incubation time short. Longer incubation times can lead to an "alkalizing effect," where the accumulation of the probe itself raises the lysosomal pH, leading to inaccurate measurements.[4]

  • Wash: After incubation, remove the staining solution and wash the cells twice with the pre-warmed medium to remove any excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for detecting green fluorescence (Excitation/Emission: ~443/505 nm). To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.

Stability and Storage Considerations

Stock Solution

The 1 mM stock solution of LysoSensor™ Green this compound in anhydrous DMSO is stable for up to 6 months when stored under the proper conditions.[3] To ensure its stability and performance, adhere to the following:

  • Temperature: Always store the stock solution at -20°C.

  • Light: The vial should be protected from light to prevent photodegradation.

  • Moisture: Keep the vial tightly sealed and in a dry environment. Desiccation is recommended.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the probe, it is highly recommended to aliquot the stock solution into smaller, single-use volumes upon first use.

storage_conditions cluster_main LysoSensor Green this compound Stock Solution (1 mM in DMSO) storage Optimal Storage temp -20°C storage->temp light Protect from Light storage->light moisture Dry/Desiccated storage->moisture aliquot Aliquot to Avoid Freeze-Thaw Cycles storage->aliquot

Caption: Key storage recommendations for the stock solution.

Working Solution

The stability of the diluted working solution is limited. Therefore, it is imperative to prepare the working solution fresh for each experiment and use it immediately .[5] Do not store the working solution for later use, as this can lead to a decrease in performance and inaccurate results.

Photostability
  • Use the lowest possible excitation intensity that provides a sufficient signal-to-noise ratio.

  • Minimize the duration of light exposure during imaging.

  • Use a neutral density filter if the excitation light is too intense.

Signaling Pathway and Probe Mechanism

LysoSensor™ Green this compound functions by responding to the pH gradient maintained by the vacuolar-type H⁺-ATPase (V-ATPase) proton pump on the lysosomal membrane.

lysosensor_mechanism cluster_cell Cell cluster_lysosome Lysosome (Acidic) v_atpase V-ATPase h_plus_in H+ v_atpase->h_plus_in Pumps H+ in lsg_protonated LysoSensor Green (Protonated & Fluorescent) h_plus_in->lsg_protonated Protonates cytosol Cytosol (Neutral pH) lsg_neutral LysoSensor Green (Neutral & Non-fluorescent) lsg_neutral->lsg_protonated Enters Lysosome

Caption: Mechanism of LysoSensor Green this compound fluorescence.

In the neutral pH of the cytosol, the probe is in its neutral, non-fluorescent state. Upon entering the acidic lumen of the lysosome, the high concentration of protons (H⁺) leads to the protonation of the probe. This structural change relieves fluorescence quenching, causing the probe to become brightly fluorescent. The intensity of this fluorescence is directly proportional to the acidity of the organelle.

References

An In-depth Technical Guide to LysoSensor Green DND-189: Applications in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of LysoSensor Green DND-189, a fluorescent probe crucial for studying the acidic organelles of living cells. We will delve into its mechanism of action, key applications, and detailed experimental protocols, presenting quantitative data in a clear, tabular format and illustrating complex biological processes with precise diagrams.

Introduction to LysoSensor Green this compound

LysoSensor Green this compound is an acidotropic fluorescent probe that selectively accumulates in acidic organelles, most notably lysosomes. Its fluorescence is highly dependent on pH, exhibiting a significant increase in intensity in acidic environments. This property makes it an invaluable tool for investigating the dynamics of lysosomal pH and function in living cells. Unlike probes such as those in the LysoTracker series whose fluorescence is largely pH-independent, LysoSensor Green this compound's fluorescence directly correlates with the acidity of the organelle.[1]

Mechanism of Action

LysoSensor Green this compound is a weak base that can readily cross cell membranes in its neutral, unprotonated state. Upon entering an acidic compartment like the lysosome, the probe becomes protonated. This protonation achieves two things: it traps the molecule within the organelle and it relieves the fluorescence quenching that is characteristic of the probe at neutral pH.[1] Consequently, the fluorescence intensity of LysoSensor Green this compound increases as the pH of the environment decreases. With a pKa of approximately 5.2, it is optimally suited for detecting the acidic environment of lysosomes (pH 4.5-5.0).[2]

Quantitative Data

For ease of reference and comparison, the key quantitative properties of LysoSensor Green this compound are summarized in the table below.

PropertyValueReference
pKa ~5.2[2]
Excitation Wavelength (Max) ~443 nm[2]
Emission Wavelength (Max) ~505 nm[2]
Recommended Working Concentration 1 - 5 µM[2]
Molecular Weight Not specified in search results
Solvent DMSO[1]

Key Applications in Cell Biology

The unique pH-sensing capability of LysoSensor Green this compound lends itself to a variety of applications in cellular research.

Measurement of Lysosomal pH

The primary application of LysoSensor Green this compound is the direct measurement and monitoring of lysosomal pH in living cells. Changes in lysosomal pH are associated with various physiological and pathological conditions, including lysosomal storage diseases, neurodegenerative disorders, and cancer.[3][4] By quantifying the fluorescence intensity of the probe, researchers can assess the acidification state of lysosomes and investigate how it is affected by different stimuli or drug treatments.

Studying Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, culminating in the fusion of autophagosomes with lysosomes to form autolysosomes. The acidic environment of the lysosome is essential for the final degradation step. LysoSensor Green this compound can be used to monitor the acidification of autolysosomes, providing insights into the efficiency of the autophagic process.[5] A decrease in fluorescence intensity could indicate a defect in autophagosome-lysosome fusion or a failure to acidify the resulting compartment.

Investigating Endocytosis

The endocytic pathway involves the uptake of extracellular material into the cell and its transport through a series of vesicles, including early and late endosomes, which ultimately fuse with lysosomes. This process is accompanied by a progressive decrease in the pH of the vesicular lumen.[6] LysoSensor Green this compound can be used to track the acidification of these endocytic compartments, helping to dissect the kinetics and regulation of the endolysosomal pathway.[7]

Assessing Lysosomal Function and Dysfunction

The proper functioning of lysosomal enzymes, which are responsible for breaking down a wide range of biomolecules, is critically dependent on the acidic luminal pH.[3][6] Any impairment in lysosomal acidification can lead to the accumulation of undigested material, a hallmark of lysosomal storage diseases. LysoSensor Green this compound serves as a valuable tool to screen for compounds that may modulate lysosomal pH and to study the cellular consequences of lysosomal dysfunction.[3]

Experimental Protocols

Detailed methodologies for the use of LysoSensor Green this compound in key experiments are provided below. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.

Protocol for Measuring Lysosomal pH by Fluorescence Microscopy

This protocol outlines the steps for staining live cells with LysoSensor Green this compound and imaging them using a fluorescence microscope.

Materials:

  • LysoSensor Green this compound (1 mM stock in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters (e.g., FITC/GFP filter set)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Probe Preparation: Prepare a fresh working solution of LysoSensor Green this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

  • Cell Staining: Remove the culture medium from the cells and add the LysoSensor Green this compound working solution.

  • Incubation: Incubate the cells for 5-30 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell type.

  • Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using a filter set appropriate for green fluorescence (Excitation: ~440 nm, Emission: ~500-550 nm). The acidic lysosomes will appear as bright green fluorescent puncta.

Protocol for Assessing Lysosomal Acidification by Flow Cytometry

This protocol describes how to use LysoSensor Green this compound to quantify changes in lysosomal pH in a cell population using flow cytometry.

Materials:

  • LysoSensor Green this compound (1 mM stock in DMSO)

  • Suspension or trypsinized adherent cells

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer with a 488 nm laser for excitation

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in complete culture medium.

  • Probe Preparation: Prepare a fresh working solution of LysoSensor Green this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

  • Cell Staining: Add the LysoSensor Green this compound working solution to the cell suspension.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes, remove the supernatant, and resuspend the cell pellet in ice-cold PBS. Repeat the wash step.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (typically around 525/50 nm). The mean fluorescence intensity of the cell population will correlate with the overall lysosomal acidity.

Visualizations of Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G Mechanism of LysoSensor Green this compound cluster_cell Cell cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) Cell_Membrane Probe_Neutral LysoSensor Green (Neutral, Low Fluorescence) Probe_Protonated LysoSensor Green (Protonated, High Fluorescence) Probe_Neutral->Probe_Protonated Protonation Extracellular Extracellular Space Extracellular->Probe_Neutral Membrane Permeable

Mechanism of LysoSensor Green this compound accumulation and fluorescence.

G Experimental Workflow: Measuring Lysosomal pH Start Start Cell_Culture Culture cells on imaging dish Start->Cell_Culture Prepare_Probe Prepare LysoSensor Green working solution (1-5 µM) Cell_Culture->Prepare_Probe Stain_Cells Incubate cells with probe (5-30 min, 37°C) Prepare_Probe->Stain_Cells Wash_Cells Wash cells with PBS Stain_Cells->Wash_Cells Image_Cells Image with fluorescence microscope Wash_Cells->Image_Cells Analyze_Data Quantify fluorescence intensity Image_Cells->Analyze_Data End End Analyze_Data->End

A typical experimental workflow for fluorescence microscopy.

G Role in Autophagy and Endocytosis cluster_autophagy Autophagy cluster_endocytosis Endocytosis Autophagosome Autophagosome Autolysosome Autolysosome (Acidified) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic pH) Autophagosome->Lysosome Fusion Endosome Early/Late Endosome Endolysosome Endolysosome (Acidified) Endosome->Endolysosome Maturation & Fusion Endosome->Lysosome Fusion Degradation Degradation of Cargo Lysosome->Degradation

Intersection of LysoSensor Green application in autophagy and endocytosis.

Conclusion

LysoSensor Green this compound is a powerful and versatile tool for cell biologists. Its pH-dependent fluorescence provides a direct and quantitative measure of lysosomal acidity, enabling detailed investigations into a wide range of cellular processes. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this probe to gain deeper insights into the critical role of lysosomes in cellular health and disease.

References

Methodological & Application

Application Notes and Protocols: LysoSensor™ Green DND-189 for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LysoSensor™ Green DND-189 is a fluorescent dye used for investigating the dynamic processes of acidic organelles, such as lysosomes, in living cells.[1][2] As an acidotropic probe, it selectively accumulates in these organelles through protonation.[3][4] A key feature of LysoSensor™ Green this compound is its pH-dependent fluorescence; it is virtually non-fluorescent at neutral pH but exhibits a significant increase in fluorescence intensity in acidic environments.[1][3] This property, stemming from a low pKa of approximately 5.2, makes it an invaluable tool for studying lysosomal pH and its modulation in various cellular processes and drug discovery applications.[3][5][6][7]

Mechanism of Action

LysoSensor™ Green this compound is a cell-permeable weak base that readily crosses the cell membrane. Upon entering the acidic lumen of lysosomes, the dye becomes protonated. This protonation prevents it from diffusing back across the lysosomal membrane, leading to its accumulation. The protonation also alleviates the fluorescence quenching of the dye, resulting in a marked increase in its fluorescence emission.[1][3] Consequently, the fluorescence intensity of LysoSensor™ Green this compound is directly proportional to the acidity of the intracellular compartment.[4]

cluster_lysosome Lysosome (Acidic pH) Probe_ext LysoSensor Green this compound (Non-fluorescent) Probe_cyt LysoSensor Green this compound (Non-fluorescent) Probe_ext->Probe_cyt Cell Membrane Permeation Probe_lys Protonated LysoSensor Green this compound (Fluorescent) Probe_cyt->Probe_lys Lysosomal Membrane Permeation H+ H+ Probe_cyt->H+ Protonation start Start: Live Cells (Adherent or Suspension) prep Prepare 1 µM Staining Solution in Pre-warmed Medium start->prep 1 stain Remove old medium and add staining solution to cells prep->stain 2 incubate Incubate at 37°C for 5 minutes stain->incubate 3 wash Wash cells twice with 1x PBS or fresh medium incubate->wash 4 image Image immediately with fluorescence microscope wash->image 5

References

Staining Yeast Vacuoles with LysoSensor Green DND-189: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yeast vacuole is a dynamic, acidic organelle analogous to the mammalian lysosome, playing crucial roles in cellular homeostasis, including ion and metabolite storage, protein degradation, and pH regulation. Visualizing and quantifying the pH of the vacuole is essential for studying a wide range of cellular processes, from autophagy to drug resistance. LysoSensor Green DND-189 is a fluorescent probe that selectively accumulates in acidic organelles. As a weak base, it permeates cell membranes in its neutral state and becomes protonated and trapped within the acidic lumen of the vacuole. This protonation relieves fluorescence quenching, resulting in a significant increase in fluorescence intensity that is proportional to the acidity of the compartment. With a pKa of approximately 5.2, LysoSensor Green this compound is an excellent tool for studying the acidic environment of the yeast vacuole.[1]

These application notes provide a detailed protocol for staining yeast vacuoles with LysoSensor Green this compound, along with information on its mechanism of action, quantitative data analysis, and relevant biological pathways.

Product Information

PropertyValue
Product Name LysoSensor™ Green this compound
Target Organelle Acidic compartments (e.g., vacuoles, lysosomes)
Mechanism of Action Accumulates in acidic organelles upon protonation, leading to increased fluorescence.
pKa ~5.2
Excitation (max) ~443 nm
Emission (max) ~505 nm
Formulation Typically supplied as a 1 mM solution in DMSO
Storage Store at -20°C, protected from light.

Data Presentation: Quantitative Analysis of Vacuolar pH

The fluorescence intensity of LysoSensor Green this compound is directly related to the pH of the vacuole. While fluorescence lifetime imaging microscopy (FLIM) provides the most accurate quantitative measurements, relative changes in fluorescence intensity can be used to assess shifts in vacuolar pH. Below is a representative table illustrating the expected correlation between vacuolar pH and the normalized fluorescence intensity of LysoSensor Green this compound in yeast. This data is based on the principle that lower pH results in higher fluorescence.

Vacuolar pHRelative Fluorescence Intensity (Arbitrary Units)Condition
5.01000Wild-type yeast, glucose-rich medium
5.5750Mild vacuolar alkalinization
6.0400Moderate vacuolar alkalinization (e.g., treatment with weak base)
6.5150Significant vacuolar alkalinization (e.g., V-ATPase inhibition)
7.050Near-neutral vacuole (e.g., V-ATPase mutant)

Note: These values are for illustrative purposes. A standard curve should be generated for each experimental setup by treating cells with ionophores (e.g., nigericin and monensin) in buffers of known pH to accurately correlate fluorescence intensity to vacuolar pH.

Experimental Protocols

I. Yeast Cell Culture and Preparation

A standard protocol for preparing yeast cells for fluorescence microscopy is crucial for obtaining reliable and reproducible results.

Materials:

  • Yeast strain of interest

  • Appropriate yeast growth medium (e.g., YPD or synthetic defined medium)

  • Incubator with shaking capabilities

  • Centrifuge

  • Microcentrifuge tubes

  • Phosphate-buffered saline (PBS) or appropriate imaging buffer

  • Microscope slides and coverslips

  • (Optional) Concanavalin A for immobilizing cells

Procedure:

  • Inoculate a single yeast colony into 5 mL of liquid growth medium.

  • Incubate overnight at 30°C with shaking (200-250 rpm).

  • The following morning, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.2-0.3.

  • Grow the culture at 30°C with shaking to mid-log phase (OD₆₀₀ of 0.5-0.8).

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet once with PBS or imaging buffer.

  • Resuspend the cells in the desired imaging buffer to a final concentration of approximately 1 x 10⁷ cells/mL.

II. Staining Yeast Vacuoles with LysoSensor Green this compound

This protocol provides a straightforward method for vital staining of yeast vacuoles.

Materials:

  • Prepared yeast cell suspension

  • LysoSensor Green this compound (1 mM stock in DMSO)

  • Imaging buffer (e.g., synthetic defined medium without fluorescent components, or a buffered salt solution)

Procedure:

  • To the prepared yeast cell suspension, add LysoSensor Green this compound to a final concentration of 1-5 µM. A starting concentration of 4 µM is recommended.

  • Incubate the cells at room temperature or 30°C for 5-15 minutes, protected from light. A 5-minute incubation is often sufficient.[1]

  • (Optional) The cells can be washed to remove excess dye. Centrifuge the cell suspension at 3,000 x g for 3 minutes and resuspend in fresh imaging buffer. This may reduce background fluorescence.

  • Mount the stained cells on a microscope slide for immediate observation. For prolonged imaging, use of an agar pad or Concanavalin A-coated slide is recommended to immobilize the cells.

III. Fluorescence Microscopy and Image Acquisition

Microscope Setup:

  • Use a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., a standard FITC filter set).

  • Excitation should be around 440-450 nm and emission collection around 500-520 nm.

  • An oil immersion objective (60x or 100x) is recommended for visualizing the detailed morphology of yeast vacuoles.

Image Acquisition:

  • Focus on the yeast cells using brightfield or DIC optics.

  • Switch to the fluorescence channel to visualize the stained vacuoles.

  • Adjust the exposure time to obtain a clear signal without saturating the detector.

  • Acquire images for subsequent analysis. For quantitative comparisons, ensure that all imaging parameters (e.g., laser power, exposure time, gain) are kept consistent across all samples.

Mandatory Visualizations

experimental_workflow cluster_prep Yeast Cell Preparation cluster_staining Staining Protocol cluster_imaging Microscopy culture Yeast Culture (Overnight) subculture Subculture to Mid-Log Phase culture->subculture harvest Harvest Cells (Centrifugation) subculture->harvest wash Wash with Imaging Buffer harvest->wash add_dye Add LysoSensor Green this compound (1-5 µM) wash->add_dye incubate Incubate (5-15 min) add_dye->incubate wash_optional Optional Wash Step incubate->wash_optional mount Mount on Slide incubate->mount Directly to mounting wash_optional->mount image Fluorescence Imaging (Ex: ~443nm, Em: ~505nm) mount->image analyze Image Analysis image->analyze

Caption: Experimental workflow for staining yeast vacuoles with LysoSensor Green this compound.

vacuolar_acidification_pathway cluster_membrane Vacuolar Membrane cluster_cytosol Cytosol cluster_vacuole Vacuolar Lumen (Acidic) v_atpase V-ATPase adp ADP + Pi v_atpase->adp h_vacuole H+ v_atpase->h_vacuole atp ATP atp->v_atpase Hydrolysis h_cytosol H+ h_cytosol->v_atpase Transport lysosensor_protonated LysoSensor Green-H+ (Protonated, High Fluorescence) h_vacuole->lysosensor_protonated lysosensor_neutral LysoSensor Green (Neutral, Low Fluorescence) lysosensor_neutral->lysosensor_protonated Protonation

References

Application Notes and Protocols for Lysosomal Staining with DND-189

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidelines for the optimal use of DND-189 probes for staining and imaging lysosomes in live cells. The information is intended for researchers, scientists, and drug development professionals engaged in cell biology, pharmacology, and related fields.

Introduction

This compound, available as LysoSensor™ Green this compound, is a fluorescent acidotropic probe used for imaging and tracking acidic organelles, primarily lysosomes, in living cells.[1][2] Its fluorescence is pH-sensitive, exhibiting a significant increase in intensity within acidic environments (pH < 5.5).[3] This property allows for the selective labeling of lysosomes, making it a valuable tool for studying lysosomal biology, including their dynamics, function, and role in cellular processes such as autophagy and drug delivery.

A related compound, LysoTracker™ Red DND-99, functions on a similar principle of accumulating in acidic organelles.[4][5] While both are used for lysosomal staining, they differ in their spectral properties and recommended working concentrations.

Mechanism of Action

This compound probes are weak bases that can freely permeate cell membranes in their neutral state. Once inside the cell, they accumulate in acidic compartments like lysosomes. The low pH within these organelles leads to the protonation of the probe, trapping it inside. This protonation also relieves the fluorescence quenching of the dye, causing a significant increase in fluorescence intensity.[1]

G cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) Probe_neutral This compound (Neutral, Non-fluorescent) Probe_cytoplasm This compound (Neutral, Non-fluorescent) Probe_neutral->Probe_cytoplasm Passive Diffusion Probe_protonated This compound (Protonated, Fluorescent) Probe_cytoplasm->Probe_protonated Accumulation & Protonation H_ion H+

Caption: Mechanism of this compound accumulation and fluorescence in lysosomes.

Quantitative Data Summary

The optimal concentration of this compound probes can vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the optimal concentration for your specific application.

Probe NameRecommended Working ConcentrationExcitation (nm)Emission (nm)pKa
LysoSensor™ Green this compound≥ 1 µM[6][7]443[8]505[8]~5.2[7][8]
LysoTracker™ Red DND-9950 - 75 nM[4]577[4][5]590[4][5]Not Determined

Note: To minimize potential artifacts from overloading the lysosomes, it is advisable to use the lowest possible probe concentration that provides adequate signal.[4][6][7]

Experimental Protocols

The following are general protocols for staining live adherent and suspension cells. Optimization may be required for different cell lines and experimental setups.

Reagent Preparation
  • Stock Solution: this compound probes are typically supplied as a 1 mM stock solution in DMSO.[1][4] Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the solution at the bottom.[4][6]

  • Working Solution: Dilute the 1 mM stock solution to the desired final working concentration using a suitable buffer (e.g., HBSS with calcium and magnesium) or growth medium.[4] It is recommended to prepare the working solution fresh for each experiment.

Staining Protocol for Adherent Cells

G Start Start: Adherent cells on coverslips Remove_Medium 1. Remove growth medium Start->Remove_Medium Add_Probe 2. Add pre-warmed this compound working solution Remove_Medium->Add_Probe Incubate 3. Incubate at 37°C for 30-120 min (protected from light) Add_Probe->Incubate Replace_Medium 4. Replace working solution with fresh medium Incubate->Replace_Medium Image 5. Image using fluorescence microscopy Replace_Medium->Image End End Image->End

Caption: General workflow for staining adherent cells with this compound.

  • Cell Culture: Grow adherent cells to the desired confluency on coverslips in a petri dish with the appropriate culture medium.[6]

  • Staining:

    • Remove the growth medium from the dish.

    • Add the pre-warmed (37°C) this compound working solution to cover the cells.[4]

    • Incubate the cells at 37°C for 30 to 120 minutes, protected from light. The optimal incubation time may vary between cell types.[4]

  • Washing:

    • Remove the staining solution.

    • Replace it with fresh, pre-warmed growth medium.[4]

  • Imaging: Observe the cells using a fluorescence microscope equipped with the appropriate filter set for the specific this compound probe being used.

Staining Protocol for Suspension Cells
  • Cell Preparation:

    • Centrifuge the cell suspension to obtain a cell pellet and aspirate the supernatant.[6]

    • Resuspend the cells gently in pre-warmed (37°C) growth medium or buffer containing the this compound working solution.[6]

  • Staining:

    • Incubate the cells at 37°C for the desired period (typically 30-120 minutes), protected from light.

  • Washing:

    • Centrifuge the cells to form a pellet and remove the staining solution.

    • Resuspend the cells in fresh, pre-warmed medium.[6]

  • Imaging: The stained cells can be observed directly using a fluorescence microscope or analyzed by flow cytometry. For microscopy, cells can be attached to coverslips treated with an appropriate adhesive.

Important Considerations

  • Live Cells Only: this compound probes are designed for use in live cells and are generally not suitable for fixed cells.[4]

  • Photobleaching: To minimize photobleaching during time-lapse imaging, use the lowest possible excitation light intensity and exposure times that provide a sufficient signal.[9]

  • Cytotoxicity: While generally used at non-toxic concentrations, it is good practice to assess any potential effects of the probe on cell viability and function, especially for long-term experiments.

  • Storage: Store the this compound stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1][4]

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal - Inappropriate filter set- Probe concentration too low- Insufficient incubation time- Lysosomes are not acidic- Verify microscope filter settings match the probe's spectra- Increase the probe concentration- Increase the incubation time- Use a positive control to ensure lysosomal acidification
High background - Probe concentration too high- Incomplete removal of staining solution- Decrease the probe concentration- Ensure thorough washing after incubation
Photobleaching - Excessive exposure to excitation light- Reduce laser power/light intensity- Decrease exposure time- Use an anti-fade reagent if compatible with live-cell imaging

References

LysoSensor Green DND-189: Application Notes and Protocols for Flow Cytometry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LysoSensor Green DND-189 is a fluorescent probe that belongs to the acidotropic LysoSensor series of dyes. As a weak base, it passively diffuses across cell membranes and accumulates in acidic organelles, primarily lysosomes, through protonation. This protonation event alleviates the dye's inherent fluorescence quenching, resulting in a significant increase in green fluorescence intensity that is directly proportional to the acidity of the compartment. With a pKa of approximately 5.2, LysoSensor Green this compound is essentially non-fluorescent at neutral pH, making it a highly specific probe for monitoring the acidic lumen of lysosomes in living cells.[1][2][3][4] Its utility in flow cytometry allows for the high-throughput, quantitative analysis of lysosomal pH, dynamics, and function, which are critical parameters in various cellular processes, including autophagy and the cellular response to drugs.

These application notes provide comprehensive protocols for utilizing LysoSensor Green this compound in flow cytometry to investigate lysosomal acidification, analyze autophagy, and assess drug-induced lysosomotropism.

Data Presentation: Quantitative Summary

The following table provides a summary of the key quantitative data for LysoSensor Green this compound relevant to flow cytometry applications.

ParameterValue
pKa ~5.2[3][5][6]
Excitation Wavelength (Maximum) ~443 nm[5][6]
Emission Wavelength (Maximum) ~505 nm[5][6]
Recommended Working Concentration 1.0 µM - 5.0 µM (optimization is recommended for each cell type)[2][4]
Typical Incubation Time 5 - 60 minutes at 37°C (must be optimized for the specific application)[2][7]
Stock Solution Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[8]
Storage Conditions (Stock Solution) -20°C, protected from light and moisture[8][9]

Experimental Protocols

Protocol 1: Quantitative Measurement of Lysosomal Acidification

This protocol details the use of LysoSensor Green this compound for the quantitative assessment of changes in lysosomal pH in response to various experimental conditions.

Materials:

  • LysoSensor Green this compound (1 mM stock solution in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow cytometry tubes

  • A flow cytometer equipped with a blue laser (e.g., 488 nm) and a suitable green emission filter (e.g., 530/30 nm bandpass).

Procedure:

  • Cell Preparation:

    • For suspension cells, adjust the cell density to 1 x 10⁶ cells/mL in pre-warmed complete culture medium.

    • For adherent cells, gently detach cells using a non-enzymatic cell dissociation solution or brief trypsinization. Neutralize the trypsin with complete medium, wash the cells once, and resuspend them in pre-warmed complete medium at 1 x 10⁶ cells/mL.

  • Staining with LysoSensor Green this compound:

    • Prepare a fresh working solution of LysoSensor Green this compound in pre-warmed complete culture medium. A starting concentration of 1.0 µM is recommended.

    • Add the working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light. Optimal staining concentration and incubation time should be determined empirically for each cell type.

  • Sample Acquisition:

    • Analyze the stained cells directly on the flow cytometer without any wash steps.

    • Use a forward scatter (FSC) versus side scatter (SSC) plot to establish a gate around the main cell population, excluding debris and dead cells.

    • From the gated cell population, generate a histogram to visualize the fluorescence intensity of LysoSensor Green this compound.

  • Data Analysis:

    • The Mean Fluorescence Intensity (MFI) of the LysoSensor Green this compound signal correlates with the degree of lysosomal acidity.

    • Compare the MFI of treated samples to that of untreated controls to quantify relative changes in lysosomal pH. An increase in MFI signifies an increase in lysosomal acidity.

Protocol 2: Flow Cytometric Analysis of Autophagy

This protocol describes the use of LysoSensor Green this compound to quantify the formation of Acidic Vesicular Organelles (AVOs), a characteristic feature of autophagy.

Materials:

  • LysoSensor Green this compound (1 mM stock in DMSO)

  • Complete cell culture medium

  • Autophagy-inducing agent (e.g., Rapamycin, or Earle's Balanced Salt Solution for starvation)

  • Autophagy flux inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • PBS, pH 7.4

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Induction of Autophagy:

    • Culture cells and treat with an autophagy-inducing agent (e.g., 100 nM Rapamycin for 6 hours) or by replacing the growth medium with starvation medium for 2-4 hours.

    • For an autophagy flux assay, include a condition where cells are co-treated with the inducer and an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the final 2 hours of the induction period).

  • Cell Staining:

    • Following the treatment period, harvest the cells as described in Protocol 1, Step 1.

    • Stain the cells with LysoSensor Green this compound as outlined in Protocol 1, Step 2.

  • Data Acquisition and Analysis:

    • Acquire and analyze the data as described in Protocol 1, Steps 3 and 4.

    • An increase in the MFI of LysoSensor Green this compound in the autophagy-induced sample compared to the control indicates an accumulation of AVOs.

    • In the autophagy flux experiment, a further significant increase in MFI in the co-treated sample (inducer + inhibitor) compared to the sample with the inducer alone confirms a functional autophagic flux.

Protocol 3: Assessing Drug-Induced Lysosomotropism

This protocol provides a method to evaluate the potential of a chemical compound to accumulate within lysosomes, a phenomenon known as lysosomotropism, which often leads to lysosomal pH neutralization.

Materials:

  • LysoSensor Green this compound (1 mM stock in DMSO)

  • Test compound(s) of interest

  • Complete cell culture medium

  • PBS, pH 7.4

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Drug Treatment:

    • Prepare a single-cell suspension as described in Protocol 1, Step 1.

    • Incubate the cells with various concentrations of the test compound for a predetermined duration. Include a vehicle-only control.

  • LysoSensor Green this compound Staining:

    • After the drug incubation period, add the LysoSensor Green this compound working solution directly to the cell suspension containing the test compound.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Analyze the samples on the flow cytometer as described in Protocol 1, Steps 3 and 4.

    • A dose-dependent decrease in the MFI of LysoSensor Green this compound in the drug-treated samples compared to the vehicle control is indicative of lysosomotropism, where the accumulation of the basic compound neutralizes the acidic lysosomal environment.

Mandatory Visualizations

Signaling Pathway: Macroautophagy and Lysosomal Fusion

autophagy_pathway cluster_autophagy Autophagy cluster_lysosome Lysosome stress Cellular Stress initiation Initiation stress->initiation phagophore Phagophore initiation->phagophore elongation Elongation (LC3-II) phagophore->elongation autophagosome Autophagosome elongation->autophagosome autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Acidic Lysosome lysosome->autolysosome Fusion v_atpase V-ATPase v_atpase->lysosome H+ degradation Degradation & Recycling autolysosome->degradation

Caption: The macroautophagy pathway culminating in lysosomal degradation.

Experimental Workflow: LysoSensor Green this compound in Flow Cytometry

experimental_workflow cluster_analysis Data Analysis Steps cell_prep 1. Prepare Single-Cell Suspension treatment 2. Apply Experimental Treatment (Optional) cell_prep->treatment staining 3. Stain with LysoSensor Green this compound treatment->staining acquisition 4. Acquire Data on Flow Cytometer staining->acquisition analysis 5. Data Analysis acquisition->analysis gating 5a. Gate on Live, Single Cells mfi 5b. Quantify Mean Fluorescence Intensity gating->mfi

Caption: A streamlined workflow for experiments using LysoSensor Green this compound.

Logical Relationship: Flow Cytometry Gating Strategy

gating_strategy A All Events B Gate 1: Debris Exclusion (FSC-A vs SSC-A) A->B C Gate 2: Singlet Discrimination (FSC-A vs FSC-H) B->C D Analyze Green Fluorescence (Histogram) C->D

Caption: A hierarchical gating strategy for analyzing LysoSensor Green this compound data.

References

Measuring Lysosomal Acidification with LysoSensor™ Green DND-189: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes are critical cellular organelles responsible for the degradation and recycling of macromolecules. Their proper function is intrinsically linked to the maintenance of a highly acidic internal pH, typically ranging from 4.5 to 5.0. This acidic environment is essential for the optimal activity of lysosomal hydrolases. Dysregulation of lysosomal acidification has been implicated in a variety of diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Therefore, the accurate measurement of lysosomal pH is crucial for understanding disease pathogenesis and for the development of novel therapeutic interventions.

LysoSensor™ Green DND-189 is a fluorescent probe that selectively accumulates in acidic organelles, primarily lysosomes. The fluorescence intensity of LysoSensor™ Green this compound is pH-dependent, exhibiting a significant increase in fluorescence in more acidic environments.[1][2][3] With a pKa of approximately 5.2, it is an ideal tool for studying lysosomal pH dynamics within the physiological range.[1][2][4][5] This document provides detailed application notes and protocols for the use of LysoSensor™ Green this compound in measuring lysosomal acidification using fluorescence microscopy and flow cytometry.

Product Information

PropertyValue
Product Name LysoSensor™ Green this compound
Molecular Formula C₂₄H₂₂N₄O₂
Molecular Weight 398.46 g/mol
Excitation (Ex) ~443 nm
Emission (Em) ~505 nm
pKa ~5.2
Appearance Green
Storage Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Table 1: Properties of LysoSensor™ Green this compound.[2][4][6]

Principle of Action

LysoSensor™ Green this compound is a weak base that can freely permeate cell membranes in its neutral state. Once inside the cell, it accumulates in acidic compartments, such as lysosomes, where it becomes protonated. This protonation leads to a significant increase in its fluorescence quantum yield, resulting in a bright green fluorescence within these organelles. The intensity of the fluorescence is inversely correlated with the pH of the lysosome, allowing for the qualitative and quantitative assessment of lysosomal acidification.

Signaling Pathway of Lysosomal Acidification

The acidic environment of the lysosome is primarily maintained by the vacuolar-type H+-ATPase (V-ATPase), a multi-subunit proton pump that actively transports protons from the cytoplasm into the lysosomal lumen using the energy from ATP hydrolysis.[7][8][9] The activity of the V-ATPase is regulated by various factors, including nutrient availability, which can influence its assembly and disassembly.[8][10] Additionally, a number of ion channels and transporters, such as the chloride channel 7 (CLC-7) and the transient receptor potential mucolipin 1 (TRPML1), play crucial roles in maintaining the electrochemical gradient necessary for efficient proton pumping.[11][12][13]

lysosomal_acidification cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic Lumen) ATP ATP V-ATPase V-ATPase ATP->V-ATPase Hydrolysis H+ H+ H+->V-ATPase Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates mTORC1->V-ATPase Regulates Assembly H+_lumen H+ V-ATPase->H+_lumen Proton Pumping CLC-7 CLC-7 Cl- Cl- Cl-->CLC-7 Counter-ion flux TRPML1 TRPML1 Ca2+ Ca2+ Ca2+->TRPML1 Ion release

Figure 1: Key regulators of lysosomal acidification.

Experimental Protocols

The following are generalized protocols for using LysoSensor™ Green this compound. Optimal conditions may vary depending on the cell type and experimental setup, and therefore should be determined empirically.

General Workflow

experimental_workflow Cell_Culture 1. Cell Culture (Adherent or Suspension) Treatment 2. Experimental Treatment (e.g., drug compounds) Cell_Culture->Treatment Dye_Loading 3. Dye Loading (LysoSensor Green this compound) Treatment->Dye_Loading Incubation 4. Incubation Dye_Loading->Incubation Washing 5. Washing Incubation->Washing Data_Acquisition 6. Data Acquisition Washing->Data_Acquisition Microscopy Fluorescence Microscopy Data_Acquisition->Microscopy Flow_Cytometry Flow Cytometry Data_Acquisition->Flow_Cytometry Analysis 7. Data Analysis Microscopy->Analysis Flow_Cytometry->Analysis

Figure 2: General experimental workflow for using this compound.
Protocol 1: Fluorescence Microscopy

This protocol is suitable for qualitative and semi-quantitative analysis of lysosomal acidification in live cells.

Materials:

  • LysoSensor™ Green this compound (1 mM stock solution in DMSO)

  • Live-cell imaging medium

  • Cells grown on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP filter)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Dye Loading: a. Prepare a working solution of LysoSensor™ Green this compound by diluting the 1 mM stock solution to a final concentration of 1 µM in pre-warmed live-cell imaging medium.[14] To minimize potential artifacts from overloading the probe, the concentration should be kept as low as possible.[14] b. Remove the culture medium from the cells and replace it with the LysoSensor™ Green this compound working solution.

  • Incubation: Incubate the cells for 5-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.

  • Imaging: a. Immediately image the cells using a fluorescence microscope. b. Acquire images using an excitation wavelength of ~440 nm and an emission wavelength of ~510 nm. c. The lysosomes should appear as bright green, punctate structures within the cytoplasm.

Protocol 2: Flow Cytometry

This protocol allows for the quantitative analysis of lysosomal acidification in a population of cells.

Materials:

  • LysoSensor™ Green this compound (1 mM stock solution in DMSO)

  • Complete culture medium

  • Suspension cells or adherent cells detached with a non-enzymatic cell dissociation solution

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer with a blue laser (488 nm)

Procedure:

  • Cell Preparation:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method.

  • Dye Loading: a. Resuspend the cell pellet in pre-warmed complete culture medium containing 1 µM LysoSensor™ Green this compound.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: a. Centrifuge the cells to pellet them. b. Resuspend the cell pellet in cold FACS buffer. c. Repeat the wash step.

  • Data Acquisition: a. Analyze the cells on a flow cytometer using a 488 nm excitation laser. b. Collect the green fluorescence signal in the appropriate channel (e.g., FITC channel). c. Record the mean fluorescence intensity (MFI) of the cell population. An increase in MFI indicates an increase in lysosomal acidification.

Data Presentation

The following table summarizes quantitative data on lysosomal pH measurements obtained using LysoSensor™ Green this compound with Fluorescence Lifetime Imaging Microscopy (FLIM).

Cell TypeConditionLysosomal pH RangeAverage Lysosomal pHReference
U2OSControl5.2 - 6.2Not Reported[1]
U2OSChloroquine Treatment6.0 - 6.2Increased[1]
Primary AstrocytesControl5.0 - 5.8More acidic than U2OS[1]

Table 2: Quantitative Lysosomal pH Measurements with LysoSensor™ Green this compound.[1]

Troubleshooting

IssuePossible CauseSolution
Weak or no fluorescence signal - Low probe concentration- Insufficient incubation time- Lysosomes are not acidic- Increase probe concentration (up to 5 µM)- Increase incubation time- Use a positive control (e.g., cells known to have acidic lysosomes)
High background fluorescence - Incomplete washing- Probe concentration is too high- Perform additional wash steps- Decrease probe concentration
Cell toxicity - High probe concentration- Prolonged incubation- Decrease probe concentration- Reduce incubation time
Photobleaching - Excessive exposure to excitation light- Reduce laser power and/or exposure time- Use an anti-fade mounting medium for fixed cells

Conclusion

LysoSensor™ Green this compound is a valuable tool for the investigation of lysosomal acidification in living cells. Its pH-dependent fluorescence provides a robust method for both qualitative imaging and quantitative analysis of this critical cellular process. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this probe in their studies of lysosomal function in health and disease.

References

Time-Lapse Imaging of Lysosomes Using LysoSensor Green DND-189: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of LysoSensor Green DND-189 in time-lapse imaging of lysosomes in living cells. LysoSensor Green this compound is an acidotropic fluorescent probe that selectively accumulates in acidic organelles, such as lysosomes. Its fluorescence intensity is pH-dependent, increasing significantly in acidic environments, making it a valuable tool for studying lysosomal dynamics, pH regulation, and the effects of various stimuli or compounds on lysosomal function.

Introduction to LysoSensor Green this compound

LysoSensor Green this compound is a cell-permeable weak base that becomes protonated and trapped within the acidic lumen of lysosomes.[1][2] This protonation relieves fluorescence quenching, leading to a marked increase in fluorescence intensity.[1][3] With a pKa of approximately 5.2, it is almost non-fluorescent at neutral pH and exhibits bright green fluorescence in acidic compartments, making it an excellent probe for selectively visualizing lysosomes with high contrast.[3][4][5] Its fluorescence can be monitored using a fluorescence microscope equipped with standard FITC/GFP filter sets.

Key Features:

  • Acidotropic Probe: Accumulates in acidic organelles.

  • pH-Dependent Fluorescence: Fluorescence intensity increases with acidity.

  • Low pKa (~5.2): Ensures minimal fluorescence in the cytoplasm and high signal in lysosomes.[3][4]

  • Live-Cell Compatible: Suitable for real-time imaging of dynamic cellular processes.

Quantitative Data Presentation

The following table summarizes the key quantitative properties of LysoSensor Green this compound and provides a comparison with the commonly used LysoTracker series of probes.

PropertyLysoSensor Green this compoundLysoTracker Probes (General)Reference(s)
Mechanism of Action Accumulates via protonation; fluorescence is pH-dependent.Accumulates via protonation; fluorescence is largely pH-independent.[3][5]
pKa ~5.2Not applicable (fluorescence is pH-independent)[3][4]
Excitation (max) ~443 nmVaries by specific probe (e.g., Green DND-26: ~504 nm)[4]
Emission (max) ~505 nmVaries by specific probe (e.g., Green DND-26: ~511 nm)[4]
Recommended Working Conc. ≥ 1 µM50–75 nM[3][6]
Incubation Time Short (e.g., 5-30 minutes)Fast (a few minutes)[6][7]
Toxicity Relatively less toxic for long-term imaging.Can be more toxic in long-term imaging.[6]
Signal Brightness Generally less bright than LysoTracker probes.Generally brighter signal.[6]
Primary Application Measuring and monitoring lysosomal pH changes.Staining and tracking lysosomes.[3][5]

Experimental Protocols

This section provides detailed protocols for cell preparation, staining with LysoSensor Green this compound, and performing time-lapse fluorescence microscopy.

Reagent Preparation
  • Stock Solution: LysoSensor Green this compound is typically supplied as a 1 mM solution in DMSO.[1]

  • Storage: Store the stock solution at -20°C, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles by aliquoting into single-use volumes.[1]

  • Working Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-5 µM in your normal cell culture medium or a suitable imaging buffer (e.g., HBSS). Pre-warm the working solution to 37°C before adding it to the cells.

Cell Preparation and Staining
  • Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass) and culture until they reach the desired confluency (typically 50-70%).

  • Staining:

    • Aspirate the cell culture medium.

    • Add the pre-warmed LysoSensor Green this compound working solution to the cells.

    • Incubate the cells for 5-30 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically. Shorter incubation times (1-5 minutes) are recommended to avoid potential alkalizing effects of the probe on lysosomes.[3]

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed imaging buffer or culture medium to remove excess probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. The cells are now ready for time-lapse imaging.

Time-Lapse Fluorescence Microscopy
  • Microscope Setup:

    • Use a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2, and humidity).

    • Use a standard FITC or GFP filter set (excitation ~470/40 nm, emission ~525/50 nm).

  • Image Acquisition Parameters:

    • Exposure Time: Use the lowest possible exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity.

    • Light Intensity: Reduce the excitation light intensity to the minimum necessary for clear visualization.

    • Time Interval: The interval between image acquisitions should be determined by the dynamics of the biological process being studied. For long-term imaging, use the longest possible interval to reduce light exposure.

    • Z-stack: If acquiring 3D images, use the minimum number of Z-slices required to capture the structures of interest.

    • Autofocus: Utilize a hardware-based or software-based autofocus system to maintain focus over the duration of the experiment. However, to minimize phototoxicity, consider using it intermittently rather than at every time point.

  • Data Acquisition:

    • Acquire a baseline image before introducing any experimental treatment.

    • Initiate the time-lapse acquisition according to the pre-determined parameters.

    • Introduce the stimulus or compound of interest at the appropriate time point.

    • Continue acquiring images for the desired duration of the experiment.

Data Analysis
  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired time-lapse series.

  • Quantification:

    • Identify and segment individual lysosomes based on their fluorescence intensity.

    • Measure the mean fluorescence intensity of the segmented lysosomes at each time point.

    • Track individual lysosomes over time to analyze changes in their intensity, morphology, and motility.

    • Normalize the fluorescence intensity to the baseline to quantify relative changes in lysosomal pH.

Visualizations

Lysosomal pH Regulation Pathway

The following diagram illustrates the key molecular players involved in the regulation of lysosomal pH, a process that can be monitored using LysoSensor Green this compound.

Lysosomal_pH_Regulation cluster_lysosome Lysosomal Lumen (Acidic pH) cluster_membrane Lysosomal Membrane Protons_in H+ CLC7 ClC-7 (Cl-/H+ antiporter) Protons_in->CLC7 H+ Efflux Counter_ions Cl- VATPase V-type H+ ATPase VATPase->Protons_in H+ Pumping ADP ADP + Pi VATPase->ADP CLC7->Counter_ions Influx Cytosol Cytosol (Neutral pH) Cytosol->VATPase H+ Cytosol->CLC7 Cl- ATP ATP ATP->VATPase Energy Source

Caption: Key transporters in lysosomal pH maintenance.

Experimental Workflow for Time-Lapse Imaging

This diagram outlines the general workflow for a time-lapse imaging experiment using LysoSensor Green this compound.

Experimental_Workflow start Start: Plate Cells culture Culture Cells to Desired Confluency start->culture prepare_dye Prepare LysoSensor Green this compound Working Solution (1-5 µM) culture->prepare_dye stain Incubate Cells with Dye (5-30 min, 37°C) prepare_dye->stain wash Wash Cells Twice with Pre-warmed Medium stain->wash setup_microscope Mount on Microscope with Live-Cell Chamber wash->setup_microscope acquire_baseline Acquire Baseline Images setup_microscope->acquire_baseline add_stimulus Add Experimental Stimulus/Compound acquire_baseline->add_stimulus timelapse Start Time-Lapse Acquisition add_stimulus->timelapse analyze Analyze Image Data (Intensity, Morphology, Motility) timelapse->analyze end End: Interpret Results analyze->end

Caption: Workflow for LysoSensor Green time-lapse imaging.

Troubleshooting and Considerations

  • Low Signal/Weak Fluorescence:

    • Increase the concentration of LysoSensor Green this compound.

    • Increase the incubation time.

    • Ensure that the lysosomal pH of your cells is within the acidic range.

  • High Background Fluorescence:

    • Ensure thorough washing after staining.

    • Use a minimal concentration of the probe that still provides a good signal.

    • Use a confocal microscope to reduce out-of-focus light.

  • Phototoxicity:

    • Minimize light exposure by reducing illumination intensity and exposure time.

    • Increase the time interval between acquisitions.

    • Use a high-sensitivity camera.

  • Probe-Induced Alkalinization: Long incubation times with high concentrations of acidotropic probes can sometimes lead to an increase in lysosomal pH. It is recommended to use the lowest effective concentration and the shortest possible incubation time.[3]

  • Quantitative pH Measurement: While LysoSensor Green this compound is an excellent indicator of lysosomal pH changes, obtaining absolute pH values requires a calibration curve. This can be generated by treating stained cells with ionophores (e.g., nigericin and monensin) in buffers of known pH.

References

Application Notes and Protocols for Studying Endocytic Pathways with LysoSensor Green DND-189

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LysoSensor Green DND-189 is a fluorescent acidic organelle-selective probe that is instrumental in the study of endocytic pathways and lysosomal function. As a weak base, it permeates cell membranes and accumulates in acidic compartments such as endosomes and lysosomes through protonation.[1][2][3][4] This protonation relieves fluorescence quenching, causing a significant increase in fluorescence intensity in acidic environments.[1][4] With a pKa of approximately 5.2, LysoSensor Green this compound is particularly well-suited for visualizing and tracking the acidification of organelles along the endocytic pathway, making it an invaluable tool for researchers in cell biology and drug development.[3][5][6] Its fluorescence is minimal at neutral pH, providing a high signal-to-noise ratio for imaging acidic vesicles.[3][4]

Mechanism of Action

The functionality of LysoSensor Green this compound is based on its acidotropic nature. In the neutral pH of the cytoplasm, the probe remains largely unprotonated and non-fluorescent. Upon entering the acidic lumen of late endosomes and lysosomes via the endocytic pathway, the probe becomes protonated and trapped, leading to a dramatic increase in its fluorescence quantum yield. This pH-dependent fluorescence allows for the dynamic monitoring of organelle acidification, a key process in endosome maturation and lysosomal activation.

cluster_cell Cell cluster_pathway Endocytic Pathway Extracellular Extracellular Early_Endosome Early Endosome (pH ~6.0-6.5) Extracellular->Early_Endosome Endocytosis Cytoplasm Cytoplasm Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Early_Endosome->Late_Endosome Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Late_Endosome->Lysosome Probe_Protonated LysoSensor Green this compound (Fluorescent) Lysosome->Probe_Protonated Accumulation & Fluorescence Probe_Free LysoSensor Green this compound (Non-fluorescent) Probe_Free->Early_Endosome Uptake Start Start Cell_Prep Cell Preparation (Adherent or Suspension) Start->Cell_Prep Probe_Prep Prepare 1 µM LysoSensor Working Solution Cell_Prep->Probe_Prep Loading Incubate Cells with Probe (5-30 min, 37°C) Probe_Prep->Loading Wash Wash Cells Twice with Imaging Medium Loading->Wash Image Fluorescence Microscopy (Ex: ~440nm, Em: ~510nm) Wash->Image End End Image->End Start Start Cell_Culture Culture Cells to Desired Confluency Start->Cell_Culture Probe_Loading Load Cells with 1 µM LysoSensor Green this compound Cell_Culture->Probe_Loading Treatment Treatment Probe_Loading->Treatment Drug Add Drug of Interest Treatment->Drug Vehicle Add Vehicle Control Treatment->Vehicle Incubation Incubate for Desired Time Drug->Incubation Vehicle->Incubation Imaging Acquire Fluorescence Images Incubation->Imaging Analysis Quantify Fluorescence Intensity Imaging->Analysis Conclusion Draw Conclusions on Lysosomal pH Changes Analysis->Conclusion

References

Quantifying Autophagy with LysoSensor Green DND-189: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing LysoSensor Green DND-189 for the quantitative analysis of autophagy. This document outlines the principles of the assay, detailed experimental protocols, data interpretation, and visual representations of the underlying biological pathways and experimental procedures.

Introduction to Autophagy and its Quantification

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and subsequently fuses with lysosomes to form an autolysosome. Inside the autolysosome, the captured material is degraded by acidic lysosomal hydrolases.[1][2][3][4][5]

A key hallmark of late-stage autophagy is the increased acidification of vesicular compartments due to the fusion of autophagosomes with lysosomes. LysoSensor Green this compound is an acidotropic fluorescent probe that can be used to quantify this acidification. The dye is weakly fluorescent at neutral pH but exhibits a significant increase in fluorescence intensity in acidic environments (pKa ≈ 5.2).[6][7][8][9] This property allows for the monitoring of the formation of acidic autolysosomes, providing an indirect measure of autophagic flux.

Principle of the Assay

LysoSensor Green this compound is a cell-permeable dye that accumulates in acidic organelles. In the context of autophagy, an increase in the number and/or size of acidic vesicles, detected as an increase in green fluorescence, can be correlated with an increase in autophagic activity. This change in fluorescence can be quantified using various methods, including fluorescence microscopy, flow cytometry, and microplate-based assays.

Application Notes

Advantages of using LysoSensor Green this compound:

  • Simple and Rapid: The staining protocol is straightforward and can be performed on live cells.

  • Quantitative: Provides a fluorescent readout that can be quantified to assess changes in autophagic activity.

  • High-Throughput Compatible: The assay can be adapted for use in multi-well plates for high-throughput screening of compounds that modulate autophagy.

Limitations and Considerations:

  • Indirect Measurement: LysoSensor Green this compound measures lysosomal acidification, which is a terminal step in autophagy. It does not provide information on earlier stages, such as autophagosome formation.

  • Potential for Artifacts: Other cellular processes that alter lysosomal pH can interfere with the assay. Therefore, it is crucial to include appropriate controls.

  • Cytotoxicity: Like many fluorescent dyes, high concentrations or prolonged exposure to LysoSensor Green this compound can be toxic to cells. It is essential to optimize the staining concentration and duration for each cell type.

  • Validation with Orthogonal Methods: To confirm that the observed changes in fluorescence are indeed due to autophagy, it is recommended to use additional, more specific autophagy assays, such as monitoring LC3-II conversion by Western blot or fluorescence microscopy of GFP-LC3.

Experimental Protocols

I. Staining of Live Cells for Fluorescence Microscopy

Materials:

  • LysoSensor Green this compound (1 mM stock solution in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Autophagy inducer (e.g., Rapamycin, Starvation medium)

  • Autophagy inhibitor (e.g., Bafilomycin A1, Chloroquine)

  • Fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission ≈ 443/505 nm)

Protocol:

  • Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency.

  • Induction of Autophagy (Treatment Group): Treat cells with an autophagy-inducing agent at a predetermined concentration and for a specific duration. For a negative control, treat a separate set of cells with an autophagy inhibitor. Include an untreated control group.

  • Preparation of Staining Solution: Dilute the 1 mM LysoSensor Green this compound stock solution to a final working concentration of 1 µM in pre-warmed complete cell culture medium.[1][9] The optimal concentration may vary between cell types and should be determined empirically.

  • Staining: Remove the culture medium from the cells and add the LysoSensor Green this compound staining solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed PBS or complete culture medium.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using consistent settings for all samples.

II. Quantification of Autophagy by Flow Cytometry

Materials:

  • LysoSensor Green this compound (1 mM stock solution in DMSO)

  • Suspension or trypsinized adherent cells

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Autophagy inducer and inhibitor

  • Flow cytometer with a 488 nm laser for excitation

Protocol:

  • Cell Treatment: Treat cells in suspension or in culture plates with autophagy inducers and inhibitors as described for microscopy.

  • Cell Harvesting (for adherent cells): Gently trypsinize and collect the cells. Centrifuge at a low speed and resuspend the cell pellet in complete culture medium.

  • Staining: Add LysoSensor Green this compound to the cell suspension to a final concentration of 1 µM.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.

  • Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in PBS. Repeat the wash step.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the green fluorescence intensity in the appropriate channel (e.g., FITC channel). Collect data for at least 10,000 events per sample.

Data Presentation and Interpretation

Quantitative data from LysoSensor Green this compound experiments should be summarized in tables to facilitate comparison between different treatment groups.

Table 1: Quantification of Autophagy by Fluorescence Microscopy Image Analysis

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
Untreated Control150.215.81.0
Rapamycin (1 µM)455.735.23.0
Starvation510.942.13.4
Bafilomycin A1 (100 nM)85.39.70.6

Data is hypothetical and for illustrative purposes only.

Table 2: Quantification of Autophagy by Flow Cytometry

Treatment GroupGeometric Mean Fluorescence Intensity% of Positive CellsFold Change in MFI vs. Control
Untreated Control210.55.2%1.0
Rapamycin (1 µM)642.845.8%3.1
Starvation715.352.3%3.4
Bafilomycin A1 (100 nM)180.14.1%0.9

Data is hypothetical and for illustrative purposes only.

Interpretation:

An increase in the mean fluorescence intensity and/or the percentage of highly fluorescent cells in the treated groups compared to the untreated control suggests an induction of autophagy. Conversely, a decrease in fluorescence intensity with an autophagy inhibitor like Bafilomycin A1 (which prevents the fusion of autophagosomes with lysosomes and subsequent acidification) can confirm that the observed fluorescence is related to autophagic flux.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AutophagySignalingPathway cluster_stress Cellular Stress cluster_regulation Key Regulators cluster_initiation Initiation Complex cluster_vesicle Vesicle Nucleation & Elongation cluster_autophagosome Autophagosome Formation cluster_fusion Fusion & Degradation Starvation Nutrient Starvation AMPK AMPK Starvation->AMPK + GrowthFactorDeprivation Growth Factor Deprivation mTORC1 mTORC1 GrowthFactorDeprivation->mTORC1 - AMPK->mTORC1 - ULK1_Complex ULK1 Complex AMPK->ULK1_Complex + mTORC1->ULK1_Complex - VPS34_Complex VPS34 Complex ULK1_Complex->VPS34_Complex + LC3_Conjugation LC3 Conjugation (LC3-I to LC3-II) VPS34_Complex->LC3_Conjugation + Autophagosome Autophagosome LC3_Conjugation->Autophagosome Autolysosome Autolysosome (Acidic) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome

Caption: Simplified signaling pathway of mammalian autophagy.

ExperimentalWorkflow cluster_setup Experiment Setup cluster_staining Staining Procedure cluster_acquisition Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Culture Live Cells Treatment 2. Treat with Compounds (Inducers/Inhibitors) Cell_Culture->Treatment Prepare_Dye 3. Prepare LysoSensor Green this compound Solution Treatment->Prepare_Dye Incubate_Dye 4. Incubate Cells with Dye Prepare_Dye->Incubate_Dye Wash 5. Wash Cells Incubate_Dye->Wash Microscopy 6a. Fluorescence Microscopy Wash->Microscopy Flow_Cytometry 6b. Flow Cytometry Wash->Flow_Cytometry Image_Analysis 7a. Quantify Fluorescence Intensity per Cell Microscopy->Image_Analysis Flow_Analysis 7b. Quantify Mean Fluorescence Intensity Flow_Cytometry->Flow_Analysis

Caption: Experimental workflow for quantifying autophagy.

References

Troubleshooting & Optimization

Technical Support Center: DND-189 & Background Fluorescence Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LysoSensor™ Green DND-189. Our goal is to help you minimize background fluorescence and achieve a high signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is LysoSensor™ Green this compound and how does it work?

LysoSensor™ Green this compound is a fluorescent probe used to measure the pH of acidic organelles, such as lysosomes.[1] It is an acidotropic probe, meaning its fluorescence intensity increases in acidic environments.[2][3] The probe has a pKa of approximately 5.2, making it ideal for detecting the acidic lumen of lysosomes.[2] In neutral or alkaline environments, the probe exhibits minimal fluorescence.[4]

Q2: What are the common causes of high background fluorescence when using this compound?

High background fluorescence can originate from several sources:

  • Autofluorescence: Endogenous cellular components like NADH, flavins, and collagen can fluoresce, particularly when excited with blue or green light.[1]

  • Excess Probe: Using too high a concentration of this compound or inadequate washing can lead to nonspecific binding and high background.[5]

  • Suboptimal Probe Handling: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can affect its performance.

  • Cell Health: Unhealthy or dead cells can exhibit increased autofluorescence and nonspecific probe uptake.

  • Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[1]

Q3: What is the recommended concentration and incubation time for this compound?

A starting concentration of at least 1 µM is generally recommended.[2][6] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is crucial to titrate the dye to find the lowest concentration that provides a specific signal with minimal background.[5]

Incubation times can range from 30 minutes to 2 hours.[2] Some studies suggest shorter incubation times of 1-5 minutes to avoid potential alkalizing effects of the probe on lysosomes.[2][7]

Q4: Can I use this compound in fixed cells?

While this compound is primarily designed for live-cell imaging, it is possible to use it with fixed cells. However, be aware that fixation, especially with aldehydes, can increase autofluorescence. If you must fix your cells, consider alternative fixatives like chilled methanol or ethanol, and optimize the fixation time to be as short as possible.

Troubleshooting Guides

Problem 1: High Background Fluorescence

High background can obscure your specific signal, leading to a low signal-to-noise ratio.

high_background start High Background Observed check_unlabeled Image Unlabeled Control Cells start->check_unlabeled autofluorescence High Autofluorescence? check_unlabeled->autofluorescence reduce_autofluorescence Implement Autofluorescence Reduction Strategies autofluorescence->reduce_autofluorescence Yes optimize_staining Optimize this compound Staining Protocol autofluorescence->optimize_staining No reduce_autofluorescence->optimize_staining check_concentration Is this compound Concentration Optimized? optimize_staining->check_concentration titrate_dye Titrate this compound Concentration (e.g., 0.5 - 5 µM) check_concentration->titrate_dye No check_incubation Is Incubation Time Optimized? check_concentration->check_incubation Yes titrate_dye->check_incubation optimize_time Test Shorter Incubation Times (e.g., 5, 15, 30 min) check_incubation->optimize_time No check_washing Are Washing Steps Adequate? check_incubation->check_washing Yes optimize_time->check_washing increase_washes Increase Number and/or Duration of Washes check_washing->increase_washes No check_cell_health Assess Cell Health (e.g., viability stain) check_washing->check_cell_health Yes increase_washes->check_cell_health improve_culture Improve Cell Culture Conditions check_cell_health->improve_culture Poor Health end Improved Signal-to-Noise check_cell_health->end Good Health improve_culture->end

Caption: Troubleshooting workflow for high background fluorescence.

If your unlabeled control cells show high fluorescence, the issue is likely autofluorescence. Here are some strategies to reduce it:

  • Spectral Separation: If your microscope has spectral imaging capabilities, you may be able to computationally subtract the autofluorescence signal.

  • Quenching Agents: Treat your samples with a quenching agent. The effectiveness of different agents can vary.

Quenching AgentReported Autofluorescence ReductionNotes
TrueBlack™ Lipofuscin Autofluorescence Quencher 89-93%Highly effective at reducing lipofuscin-based autofluorescence and preserves specific signals.[8]
MaxBlock™ Autofluorescence Reducing Reagent Kit 90-95%Also highly effective and can be a good alternative.[8]
Sodium Borohydride VariableCan be effective for aldehyde-induced autofluorescence, but results can be inconsistent.
Trypan Blue 12-95% (wavelength dependent)Efficacy varies significantly with the excitation wavelength.[8]
Sudan Black B Effective for lipofuscinCan reduce lipofuscin autofluorescence but may not be as effective for other sources.

Data adapted from Sari et al., 2023.[8]

Problem 2: Weak or No Signal

A weak or absent signal can be due to several factors related to the probe, the cells, or the imaging setup.

weak_signal start Weak or No Signal check_probe Verify this compound Storage and Handling start->check_probe probe_ok Is Probe Viable? check_probe->probe_ok new_probe Use a Fresh Aliquot or New Vial of this compound probe_ok->new_probe No check_cells Confirm Lysosomal Acidity (e.g., use a positive control) probe_ok->check_cells Yes end Strong, Specific Signal new_probe->end lysosomes_acidic Are Lysosomes Acidic? check_cells->lysosomes_acidic check_treatment Review Experimental Treatment (does it raise lysosomal pH?) lysosomes_acidic->check_treatment No check_imaging Optimize Imaging Settings (laser power, exposure, gain) lysosomes_acidic->check_imaging Yes check_treatment->end imaging_ok Are Settings Optimal? check_imaging->imaging_ok increase_settings Increase Laser Power/Exposure Time (balance with phototoxicity) imaging_ok->increase_settings No imaging_ok->end Yes increase_settings->end

Caption: Troubleshooting workflow for weak or no this compound signal.

Experimental Protocols

Protocol 1: Staining Live Adherent Cells with this compound

This protocol provides a general guideline for staining live adherent cells. Optimization may be required for your specific cell type.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Allow cells to adhere and reach the desired confluency.

  • Probe Preparation:

    • Warm the this compound stock solution (typically 1 mM in DMSO) to room temperature.

    • Dilute the stock solution in pre-warmed culture medium without serum or phenol red to the desired final concentration (start with 1 µM).

  • Staining:

    • Remove the culture medium from the cells.

    • Add the this compound staining solution to the cells.

    • Incubate for 30 minutes to 2 hours at 37°C, protected from light. For kinetic studies or to minimize potential pH changes, consider a shorter incubation of 1-5 minutes.[2][7]

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with a buffered saline solution (e.g., PBS) or phenol red-free medium.[5]

  • Imaging:

    • Image the cells immediately in a suitable buffer or phenol red-free medium.

    • Use appropriate filter sets for this compound (Excitation/Emission: ~443/505 nm).

staining_workflow plate_cells Plate Cells on Microscopy-compatible Dish prepare_probe Prepare this compound Staining Solution plate_cells->prepare_probe incubate Incubate Cells with This compound Solution prepare_probe->incubate wash Wash Cells to Remove Excess Probe incubate->wash image Image with Fluorescence Microscope wash->image

Caption: General workflow for staining live cells with this compound.

Protocol 2: Autofluorescence Quenching with TrueBlack™

This protocol is adapted for use with fluorescent probes like this compound after fixation.

  • Fixation and Permeabilization:

    • Fix cells as required by your experimental protocol (e.g., 4% paraformaldehyde).

    • Permeabilize if necessary for other antibody staining.

  • This compound Staining:

    • Perform this compound staining as described in Protocol 1.

  • Quenching:

    • Wash the cells with PBS.

    • Incubate with TrueBlack™ working solution for the manufacturer-recommended time (typically a few minutes).

  • Washing:

    • Wash thoroughly with PBS to remove the quenching agent.

  • Mounting and Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Proceed with imaging.

Signaling Pathway Visualization

While this compound does not directly interact with a signaling pathway, its use is often to assess the outcome of pathways that affect lysosomal function, such as autophagy.

autophagy_pathway cluster_autophagy Autophagy Pathway cluster_lysosome Lysosomal Fusion stress Cellular Stress (e.g., Starvation, Drug Treatment) initiation Autophagy Initiation (ULK1 Complex) stress->initiation phagophore Phagophore Formation initiation->phagophore elongation Phagophore Elongation (LC3 Conjugation) phagophore->elongation autophagosome Autophagosome Formation elongation->autophagosome autolysosome Autolysosome (Degradation of Cargo) autophagosome->autolysosome Fusion lysosome Lysosome (Acidic pH) lysosome->autolysosome Fusion dnd189 This compound Measures Lysosomal Acidity autolysosome->dnd189 pH Measurement

Caption: this compound's role in assessing lysosomal pH within the context of autophagy.

References

Technical Support Center: LysoSensor™ Green DND-189

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using LysoSensor™ Green DND-189 for live-cell imaging of acidic organelles.

Troubleshooting Guides

This section provides solutions to specific problems researchers may face during their experiments.

Problem 1: Weak or No Fluorescent Signal

Possible Causes & Solutions

Possible CauseRecommended Solution
Incorrect Filter Set Ensure the use of a standard FITC/GFP filter set. The optimal excitation is ~443 nm and emission is ~505 nm.[1]
Suboptimal Dye Concentration The recommended starting concentration is at least 1 µM. This may need to be optimized for different cell types. Titrate the concentration to find the lowest possible level that provides a detectable signal to minimize potential artifacts.[2]
Insufficient Incubation Time Incubate cells with the dye for 30 minutes to 2 hours. Shorter incubation times of 1-5 minutes have also been suggested to avoid potential alkalinizing effects of the probe on lysosomes.[2]
Cell Health Issues Ensure cells are healthy and within a normal passage number. Unhealthy cells may not effectively sequester the dye in their lysosomes.
Lysosomal pH is Not Acidic Enough The fluorescence of LysoSensor™ Green this compound is pH-dependent, with a pKa of ~5.2.[3] If the lysosomal pH is not sufficiently acidic, the fluorescence will be weak. Consider using a positive control, such as treating cells with a known inducer of lysosomal acidification (if applicable to your model).
Incorrect Storage of the Dye Store the LysoSensor™ Green this compound stock solution at -20°C, protected from light and moisture.[3] Avoid repeated freeze-thaw cycles.

Problem 2: Rapid Photobleaching or Signal Loss During Time-Lapse Imaging

Possible Causes & Solutions

Possible CauseRecommended Solution
High Excitation Light Intensity Reduce the laser power or illumination intensity to the lowest level that provides a sufficient signal-to-noise ratio.
Long Exposure Times Use the shortest possible exposure time for image acquisition. If the signal is weak, consider increasing the camera gain or using a more sensitive detector.
Frequent Image Acquisition Reduce the frequency of image capture in time-lapse experiments to the minimum required to observe the biological process of interest.
Lack of Antifade Reagents Consider using a live-cell compatible antifade reagent to reduce the rate of photobleaching.
Phototoxicity Excessive light exposure can lead to phototoxicity, which can compromise cell health and affect lysosomal function, indirectly leading to signal loss. The strategies to reduce photobleaching will also help in minimizing phototoxicity.[4]

Problem 3: High Background or Non-Specific Staining

Possible Causes & Solutions

Possible CauseRecommended Solution
Dye Concentration is Too High Reduce the working concentration of LysoSensor™ Green this compound.
Inadequate Washing After incubation with the dye, wash the cells with fresh, pre-warmed medium or buffer to remove any extracellular dye.
Cell Debris or Dead Cells Dead cells can sometimes show non-specific, bright fluorescence. Ensure you are imaging a healthy population of cells.
Autofluorescence Some cell types or media components can be autofluorescent. Image an unstained control sample to assess the level of autofluorescence and, if necessary, use imaging software to subtract the background. Using phenol red-free media can also reduce background fluorescence.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LysoSensor™ Green this compound?

A1: LysoSensor™ Green this compound is a weak base that can freely cross cell membranes. In the acidic environment of lysosomes, the dye becomes protonated and accumulates. This protonation relieves fluorescence quenching, leading to a significant increase in fluorescence intensity.[2][6] Therefore, its fluorescence is a direct indicator of the acidic pH within these organelles.

Q2: What are the excitation and emission maxima for LysoSensor™ Green this compound?

A2: The approximate excitation maximum is 443 nm and the emission maximum is 505 nm.[1]

Q3: What is the pKa of LysoSensor™ Green this compound?

A3: The pKa of LysoSensor™ Green this compound is approximately 5.2.[3] This means it is most sensitive to pH changes around this value, making it well-suited for studying the acidic environment of lysosomes.

Q4: Can I fix and permeabilize cells after staining with LysoSensor™ Green this compound?

A4: No, fixation and permeabilization will disrupt the lysosomal pH gradient, leading to a loss of the fluorescent signal. This probe is intended for use in live cells only.[5]

Q5: How does the photostability of LysoSensor™ Green this compound compare to other lysosomal probes like LysoTracker™ Green DND-26?

A5: While direct quantitative comparisons are limited in the literature, user experiences suggest that LysoTracker™ Green DND-26 may be more sensitive, allowing for use at lower concentrations.[7] However, all fluorescent dyes are susceptible to photobleaching, and significant photobleaching has been observed with LysoTracker™ Green DND-26 during long-term live-cell imaging.[7] It is crucial to optimize imaging conditions to minimize photobleaching for both probes.

Q6: Are there any known issues with dye-induced toxicity?

A6: Like other lysosomotropic agents, high concentrations or prolonged incubation with LysoSensor™ Green this compound could potentially have an alkalinizing effect on lysosomes, which may alter their function.[2] It is recommended to use the lowest effective concentration and a minimal incubation time to mitigate these effects.

Experimental Protocols

Protocol 1: Standard Staining of Adherent Cells

  • Cell Preparation: Plate adherent cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Prepare Staining Solution: Dilute the 1 mM LysoSensor™ Green this compound stock solution in your normal cell culture medium (pre-warmed to 37°C) to a final working concentration of 1-5 µM.

  • Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO2 incubator.

  • Wash: Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed culture medium or a suitable imaging buffer (e.g., HBSS).

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set.

Protocol 2: Minimizing Photobleaching During Time-Lapse Imaging

  • Optimize Staining: Use the lowest possible concentration of LysoSensor™ Green this compound that provides a detectable signal.

  • Imaging Setup:

    • Use a sensitive camera (e.g., sCMOS or EMCCD) to minimize the required excitation light.

    • Set the excitation light source (laser or lamp) to the lowest intensity that provides a good signal-to-noise ratio.

    • Use the shortest possible exposure time.

    • If available, use hardware-based focus drift correction to avoid the need for repeated focusing, which increases light exposure.

  • Time-Lapse Parameters:

    • Set the time interval between acquisitions to be as long as possible while still capturing the dynamics of the biological process you are studying.

    • Limit the total duration of the experiment.

    • If acquiring multiple channels, do so sequentially and only for the necessary channels at each time point.

  • Use of Antifade Reagents: Consider adding a live-cell compatible antifade reagent to the imaging medium.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis cell_culture Culture Adherent Cells prepare_solution Prepare Staining Solution (1-5 µM LysoSensor Green) cell_culture->prepare_solution stain_cells Incubate Cells (30-120 min) prepare_solution->stain_cells wash_cells Wash Cells stain_cells->wash_cells setup_microscope Optimize Microscope Settings (Low Light, Short Exposure) wash_cells->setup_microscope acquire_images Acquire Images setup_microscope->acquire_images analyze_data Analyze Fluorescence Intensity acquire_images->analyze_data

Caption: Experimental workflow for staining and imaging live cells with LysoSensor Green this compound.

Troubleshooting_Photobleaching cluster_causes Potential Causes cluster_solutions Solutions issue Rapid Photobleaching high_intensity High Excitation Intensity issue->high_intensity long_exposure Long Exposure Time issue->long_exposure frequent_acquisition Frequent Acquisition issue->frequent_acquisition reduce_intensity Decrease Light Intensity high_intensity->reduce_intensity shorten_exposure Shorten Exposure Time long_exposure->shorten_exposure reduce_frequency Decrease Acquisition Rate frequent_acquisition->reduce_frequency use_antifade Use Antifade Reagents reduce_intensity->use_antifade shorten_exposure->use_antifade reduce_frequency->use_antifade

Caption: Troubleshooting logic for addressing photobleaching issues.

References

Technical Support Center: Optimizing DND-189 (LysoSensor™ Green DND-189) Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time of DND-189 (LysoSensor™ Green this compound) for various cell types. LysoSensor™ Green this compound is a fluorescent probe used to investigate the pH of acidic organelles, such as lysosomes. Proper incubation time is a critical parameter for achieving reliable and reproducible results in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is commercially known as LysoSensor™ Green this compound. It is an acidotropic fluorescent probe, meaning it accumulates in acidic compartments within a cell. Its primary application is to measure the pH of these acidic organelles, most notably lysosomes. The probe is weakly fluorescent at neutral pH but exhibits a significant increase in fluorescence intensity in acidic environments (pKa ≈ 5.2).[1][2]

Q2: What is the recommended starting concentration for LysoSensor™ Green this compound?

A2: The recommended starting concentration for LysoSensor™ Green this compound is at least 1 µM in your cell culture medium or buffer of choice.[2] However, it is crucial to keep the concentration as low as possible to minimize potential artifacts from overloading the cells.[2] The optimal concentration can be cell-type dependent and should be determined empirically.

Q3: What is a typical initial incubation time to test for LysoSensor™ Green this compound?

A3: A typical initial incubation time can range from 5 to 60 minutes.[3] Shorter incubation times (1-5 minutes) are often recommended to avoid the potential "alkalizing effect" of the probe on lysosomes, where prolonged exposure can artificially increase the lysosomal pH.[4] For initial experiments, it is advisable to perform a time-course experiment to determine the optimal incubation time for your specific cell type and experimental conditions.

Q4: How does LysoSensor™ Green this compound enter the cell and accumulate in lysosomes?

A4: LysoSensor™ Green this compound is a weakly basic amine that can readily cross the cell membrane in its neutral state. Once inside the cell, it diffuses into acidic organelles like lysosomes. The acidic environment within the lysosome protonates the probe, trapping it inside and causing it to fluoresce brightly.

Q5: Can I use a plate reader for quantitative analysis with LysoSensor™ Green this compound?

A5: While it is possible to use a fluorescence plate reader, it may provide less precise pH measurements. Plate readers measure the average fluorescence of the entire cell population in a well, which can be influenced by extracellular fluorescence and may not provide spatial information. Fluorescence microscopy is the preferred method for visualizing the probe's localization within individual cells.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with LysoSensor™ Green this compound.

Problem Possible Cause Troubleshooting Steps
Weak or No Fluorescence Signal 1. Suboptimal Incubation Time: The incubation period may be too short for sufficient probe accumulation. 2. Low Probe Concentration: The concentration of the probe may be too low for your cell type. 3. Lysosomal pH is not acidic: The lysosomes in your cells may have a neutral or alkaline pH due to experimental conditions or cell health. 4. Incorrect Filter Set: The fluorescence microscope may not be equipped with the appropriate filters for LysoSensor™ Green this compound (Excitation/Emission ≈ 443/505 nm).[5]1. Optimize Incubation Time: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time. 2. Optimize Probe Concentration: Perform a dose-response experiment with increasing concentrations of the probe (e.g., 1 µM, 2.5 µM, 5 µM). 3. Use a Positive Control: Treat a sample of cells with a known lysosomotropic agent to induce lysosomal acidification as a positive control. 4. Verify Filter Compatibility: Ensure your microscope's filter set is appropriate for the probe's excitation and emission spectra.
High Background Fluorescence 1. Excessive Probe Concentration: Using too high a concentration of the probe can lead to non-specific binding and high background.[6] 2. Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence) at the same wavelength as the probe.[7] 3. Insufficient Washing: Residual probe in the medium can contribute to background fluorescence.[6][8] 4. Cell Death: Dead or dying cells can show diffuse, non-specific staining.1. Titrate Probe Concentration: Reduce the concentration of LysoSensor™ Green this compound. 2. Include an Unstained Control: Image unstained cells using the same settings to assess the level of autofluorescence.[7] 3. Improve Washing Steps: Increase the number and duration of washes with fresh, pre-warmed medium or buffer after incubation.[8] 4. Assess Cell Viability: Use a viability stain (e.g., DAPI or Propidium Iodide) to exclude dead cells from your analysis.
Signal Fades Quickly (Photobleaching) 1. High Excitation Light Intensity: Excessive light exposure can rapidly bleach the fluorophore. 2. Prolonged Imaging: Continuous exposure to the excitation light during time-lapse imaging can cause photobleaching.1. Reduce Light Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal. 2. Minimize Exposure Time: Use shorter exposure times and reduce the frequency of image acquisition during time-lapse experiments. 3. Use an Antifade Mountant: For fixed cells, use a mounting medium containing an antifade reagent.
Inconsistent Results Between Experiments 1. Variability in Incubation Time or Temperature: Inconsistent experimental conditions can lead to variable results. 2. Cell Passage Number and Health: The physiological state of the cells can affect lysosomal function and probe uptake. 3. Probe Storage and Handling: Improper storage can lead to degradation of the fluorescent probe.1. Standardize Protocol: Ensure consistent incubation times, temperatures, and probe concentrations for all experiments. 2. Use Cells at a Consistent Passage Number: Use cells within a defined passage number range and ensure they are healthy and actively growing. 3. Proper Probe Handling: Store the LysoSensor™ Green this compound stock solution at -20°C, protected from light, and avoid repeated freeze-thaw cycles.[9]

Experimental Protocols

Protocol 1: Optimization of LysoSensor™ Green this compound Incubation Time

This protocol describes a time-course experiment to determine the optimal incubation time for a specific cell type.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • LysoSensor™ Green this compound (1 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare Working Solution: Dilute the 1 mM LysoSensor™ Green this compound stock solution to a final working concentration of 1 µM in pre-warmed complete cell culture medium.

  • Incubation:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the 1 µM LysoSensor™ Green this compound working solution to the cells.

    • Incubate the cells at 37°C for different time points (e.g., 5, 15, 30, 45, and 60 minutes).

  • Washing:

    • After each incubation time point, remove the probe-containing medium.

    • Wash the cells twice with pre-warmed PBS or complete medium to remove any unbound probe.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope with the appropriate filter set (Excitation/Emission ≈ 443/505 nm).

    • Capture images from multiple fields of view for each time point.

  • Analysis:

    • Visually inspect the images to determine the time point that provides the best signal-to-noise ratio, with bright, punctate staining of lysosomes and minimal background fluorescence.

    • Quantify the fluorescence intensity of the lysosomes if required, using image analysis software. The optimal incubation time is the one that gives a stable and robust signal without causing significant background or signs of cytotoxicity.

Protocol 2: General Staining Protocol with LysoSensor™ Green this compound

This protocol provides a general procedure for staining cells with LysoSensor™ Green this compound using an optimized incubation time.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • LysoSensor™ Green this compound (1 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and grow to the desired confluency.

  • Prepare Working Solution: Dilute the 1 mM LysoSensor™ Green this compound stock solution to the optimized concentration (e.g., 1 µM) in pre-warmed complete cell culture medium.

  • Incubation:

    • Remove the culture medium and wash the cells once with PBS.

    • Add the LysoSensor™ Green this compound working solution to the cells.

    • Incubate at 37°C for the optimized incubation time determined in Protocol 1.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or complete medium.

  • Imaging:

    • Image the live cells immediately using a fluorescence microscope.

Data Presentation

Table 1: Recommended Starting Conditions for LysoSensor™ Green this compound

ParameterRecommended RangeNotes
Working Concentration 1 - 5 µMStart with 1 µM and optimize for your cell type.[2]
Incubation Time 5 - 60 minutesShorter times are often preferred to avoid lysosomal alkalization.[3][4]
Incubation Temperature 37°CMaintain physiological conditions.
Excitation Wavelength ~443 nm
Emission Wavelength ~505 nm

Table 2: Example Incubation Times for Different Cell Types (from literature)

Cell TypeConcentrationIncubation TimeReference
HeLa Cells1 µM4 hours[10]
Yeast (S. cerevisiae)4 µM5 minutes[3]
SUM1315 Breast Cancer CellsNot specifiedNot specified[11]
DH82 Macrophage-like CellsNot specifiedNot specified[12]

Note: The incubation times listed above are examples and may not be optimal for all experimental conditions. It is highly recommended to perform a time-course experiment for each specific cell line.

Visualizations

DND_189_Mechanism cluster_extracellular Extracellular Space (Neutral pH) cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) DND_189_neutral LysoSensor™ Green this compound (Neutral, Non-fluorescent) Cytoplasm Cytoplasm (Neutral pH) DND_189_neutral->Cytoplasm Passive Diffusion DND_189_protonated LysoSensor™ Green this compound (Protonated, Fluorescent) Cytoplasm->DND_189_protonated Accumulation & Protonation Fluorescence Fluorescence DND_189_protonated->Fluorescence Emits Green Light

Caption: Mechanism of LysoSensor™ Green this compound action.

experimental_workflow start Start seed_cells Seed cells on glass-bottom dish start->seed_cells prepare_probe Prepare LysoSensor™ working solution (1µM) seed_cells->prepare_probe incubate Incubate cells with probe (e.g., 5-60 min at 37°C) prepare_probe->incubate wash Wash cells 2-3x with pre-warmed medium/PBS incubate->wash image Image with fluorescence microscope wash->image analyze Analyze signal-to-noise ratio and localization image->analyze end End analyze->end

Caption: Experimental workflow for this compound incubation.

troubleshooting_workflow rect_node rect_node start Suboptimal Staining? weak_signal Weak or No Signal? start->weak_signal high_background High Background? weak_signal->high_background No inc_time Increase Incubation Time weak_signal->inc_time Yes dec_conc Decrease Probe Concentration high_background->dec_conc Yes inc_conc Increase Probe Concentration inc_time->inc_conc pos_ctrl Use Positive Control inc_conc->pos_ctrl end Optimal Staining pos_ctrl->end inc_wash Increase Washing Steps dec_conc->inc_wash check_auto Check for Autofluorescence inc_wash->check_auto check_auto->end

Caption: Troubleshooting decision tree for this compound staining.

References

Technical Support Center: LysoSensor™ Green DND-189 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential cytotoxicity of LysoSensor™ Green DND-189. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is LysoSensor™ Green this compound and how does it work?

LysoSensor™ Green this compound is a fluorescent acidic organelle-selective probe. It is a weak base that can permeate cell membranes and accumulates in acidic compartments, such as lysosomes.[1] In these acidic environments, the probe becomes protonated, leading to an increase in its fluorescence intensity.[1] It has a pKa of approximately 5.2 and is minimally fluorescent at neutral pH.[2][3]

Q2: What is the recommended working concentration for LysoSensor™ Green this compound?

A starting concentration of at least 1 µM is recommended.[1][2] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is crucial to use the lowest possible concentration that provides a detectable signal to minimize potential artifacts and cytotoxicity.[2]

Q3: Can LysoSensor™ Green this compound be toxic to cells?

Yes, like other lysosomotropic probes, LysoSensor™ Green this compound can exhibit cytotoxicity, particularly at high concentrations or with prolonged incubation times.[4] The accumulation of the probe within lysosomes can lead to an "alkalinizing effect," raising the lysosomal pH and potentially disrupting normal lysosomal function, which can trigger apoptosis.[1][4]

Q4: How can I minimize the potential cytotoxicity of LysoSensor™ Green this compound?

To minimize cytotoxicity, it is recommended to:

  • Use the lowest effective concentration: Titrate the probe to find the minimum concentration required for adequate signal in your specific cell type.

  • Shorten incubation time: For pH measurement studies, an incubation time of 1-5 minutes is often recommended.[1] For general lysosomal staining, aim for the shortest incubation time that allows for sufficient probe accumulation.

  • Optimize experimental conditions: Carefully control for factors like cell density and media composition.

Q5: Can I use a plate reader for cytotoxicity assays with LysoSensor™ Green this compound?

While a plate reader can be used to get a whole-cell fluorescence readout, it may provide weak pH measurements as it cannot select discrete regions of interest.[2] This can lead to the inclusion of extracellular fluorescence and signals from dead or dying cells, potentially skewing the results.[2] Fluorescence microscopy is often preferred for more precise intracellular measurements.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background fluorescence - Probe concentration is too high.- Incubation time is too long.- Incomplete removal of extracellular probe.- Titrate the probe to a lower concentration.- Reduce the incubation time.- Ensure thorough washing of cells with fresh, pre-warmed medium after incubation.
Weak or no fluorescence signal - Probe concentration is too low.- Incubation time is too short.- Lysosomes are not sufficiently acidic.- Incorrect filter set on the microscope.- Increase the probe concentration in small increments.- Increase the incubation time gradually.- Use a positive control (e.g., cells treated with a known lysosomal acidifier) to ensure the assay is working.- Verify that the excitation and emission filters match the spectral properties of the probe (Ex/Em: ~443/505 nm).[5]
Evidence of cytotoxicity (e.g., cell rounding, detachment, apoptosis) - Probe concentration is too high.- Prolonged incubation with the probe.- Intrinsic sensitivity of the cell line to the probe.- Perform a dose-response and time-course experiment to determine the optimal, non-toxic staining parameters (see Experimental Protocol below).- Consider using a less toxic alternative if cytotoxicity persists even at low concentrations and short incubation times.
Signal dominated by a few very bright cells - Presence of dead or dying cells which can non-specifically accumulate the probe.- Co-stain with a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.- Analyze only healthy, adherent cells with normal morphology.

Quantitative Data Summary

Parameter Concentration Range for Cytotoxicity Assessment Incubation Time Range Recommended Assay
Initial Titration 0.1 µM - 25 µM[4]1 hour - 24 hoursCell Viability (e.g., MTT, PrestoBlue™)
Apoptosis Induction 1 µM - 10 µM4 hours - 24 hoursAnnexin V/PI Staining
Lysosomal Integrity 1 µM - 5 µM1 hour - 6 hoursAcridine Orange Relocalization

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of LysoSensor™ Green this compound

This protocol outlines a method to determine the highest concentration of LysoSensor™ Green this compound that can be used without significantly affecting cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • LysoSensor™ Green this compound (1 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight.

  • Probe Dilution: Prepare a serial dilution of LysoSensor™ Green this compound in complete culture medium. A suggested range is 0.1, 0.5, 1, 2.5, 5, 10, and 25 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted probe solutions to the respective wells.

  • Incubation: Incubate the plate for a relevant time period (e.g., 4, 12, or 24 hours) under standard cell culture conditions.

  • Viability Assay: After incubation, wash the cells once with PBS. Then, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability for each concentration. The highest concentration that does not cause a significant decrease in cell viability is the optimal non-toxic concentration.

Protocol 2: Assessing Apoptosis Induction by LysoSensor™ Green this compound

This protocol uses Annexin V and Propidium Iodide (PI) staining to assess if the probe induces apoptosis or necrosis.

Materials:

  • Cells of interest

  • 6-well plates or chamber slides

  • LysoSensor™ Green this compound

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells and treat them with different concentrations of LysoSensor™ Green this compound (e.g., 1, 5, 10 µM) and a vehicle control for a predetermined time (e.g., 6 or 12 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: After incubation, harvest the cells (including any floating cells in the supernatant).

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_probe Prepare Serial Dilutions of LysoSensor Green treat_cells Treat Cells with Probe Dilutions prepare_probe->treat_cells incubate Incubate for Defined Time Period treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance/Fluorescence viability_assay->read_plate analyze_data Determine Percent Viability read_plate->analyze_data

Caption: Workflow for determining the optimal non-toxic concentration.

Signaling_Pathway cluster_cause Initiating Event cluster_effect Cellular Effect cluster_outcome Cellular Outcome probe High Concentration or Prolonged Incubation of LysoSensor Green accumulation Probe Accumulation in Lysosomes probe->accumulation ph_increase Increase in Lysosomal pH (Alkalinization) accumulation->ph_increase dysfunction Lysosomal Dysfunction ph_increase->dysfunction apoptosis Induction of Apoptosis dysfunction->apoptosis cell_death Cell Death apoptosis->cell_death

References

Technical Support Center: LysoSensor Green DND-189 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LysoSensor Green DND-189. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges associated with imaging acidic organelles.

Frequently Asked Questions (FAQs)

Q1: What is LysoSensor Green this compound and how does it work?

LysoSensor Green this compound is a fluorescent probe used to investigate the pH of acidic organelles, such as lysosomes, in living cells.[1][2] It is a weak base that selectively accumulates in these organelles.[3][4] In acidic environments, the probe becomes protonated, which relieves fluorescence quenching and results in a significant increase in fluorescence intensity.[1][3][4] This pH-dependent fluorescence makes it a valuable tool for studying lysosomal acidification and dynamics.

Q2: What are the key spectral properties of LysoSensor Green this compound?

The spectral properties of LysoSensor Green this compound are crucial for designing imaging experiments. Key quantitative data are summarized in the table below.

PropertyValueReference
Excitation Maximum~443 nm[2][5][6][7]
Emission Maximum~505 nm[2][5][6][7][8]
pKa~5.2[2][3][5][7][9]
Optimal pH Range4.5 - 6.0[7]

Q3: What is the recommended working concentration for this probe?

The recommended starting concentration for LysoSensor Green this compound is at least 1 µM in your growth medium or buffer of choice.[4][9] However, it is critical to keep the concentration as low as possible to minimize potential artifacts from overloading the lysosomes.[4][9] The optimal concentration may vary depending on the cell type and experimental conditions.

Q4: Can I use LysoSensor Green this compound with fixed cells?

No, it is not recommended to use this probe with fixed cells. Fixation methods, especially those using aldehydes, can disrupt the integrity of lysosomal membranes and alter the pH gradient, leading to inaccurate results or a complete loss of signal.[10]

Q5: Is it possible to use a plate reader for quantitative measurements with LysoSensor Green this compound?

While technically possible, using a plate reader for precise pH measurements with LysoSensor Green this compound is not recommended. Plate readers provide a whole-well fluorescence readout, which averages the signal from all labeled organelles within the entire cell population and includes extracellular fluorescence.[9] This lack of spatial resolution prevents the selection of discrete regions of interest and can be skewed by a few extremely bright cells or fluorescent debris, leading to weak and potentially misleading pH measurements.[9]

Troubleshooting Guide

This section addresses common artifacts and issues that may arise during LysoSensor Green this compound imaging experiments.

IssuePossible CauseRecommended Solution
Weak or No Signal 1. Lysosomal pH is not acidic enough. 2. Probe concentration is too low. 3. Incubation time is too short. 4. Cells were fixed before or after staining. 5. Improper filter set on the microscope.1. Use a positive control (e.g., cells treated with a known acidifying agent) to ensure the probe is working. 2. Increase the probe concentration incrementally. 3. Extend the incubation time. 4. Ensure you are using live cells for both staining and imaging.[10] 5. Verify that the excitation and emission filters are appropriate for the probe's spectra (~443/505 nm).[2][5][6][7]
High Background Fluorescence 1. Probe concentration is too high. 2. Incomplete removal of excess probe. 3. Autofluorescence from cells or media.1. Reduce the probe concentration.[4][9] 2. Wash the cells with fresh, pre-warmed medium after incubation. 3. Image cells in a phenol red-free medium and acquire an unstained control image to assess autofluorescence.
Uneven or Punctate Staining Outside of Lysosomes 1. Probe aggregation. 2. Off-target accumulation in other acidic compartments.1. Ensure the 1 mM DMSO stock solution is fully dissolved before diluting it into your aqueous buffer. 2. Co-localize with a known lysosomal marker (e.g., LysoTracker Red) to confirm localization.
Signal Fades Quickly (Photobleaching) 1. High excitation light intensity. 2. Prolonged exposure to excitation light.1. Reduce the intensity of the excitation light. 2. Minimize the exposure time during image acquisition. 3. Use an anti-fade mounting medium if compatible with live-cell imaging.
Changes in Lysosomal pH Upon Staining (Alkalinization) Accumulation of the weakly basic probe can neutralize the acidic environment of the lysosome, especially with prolonged incubation.[4][11]1. Use the lowest effective probe concentration.[4][9] 2. Keep incubation times as short as possible (e.g., start with 1-5 minutes and optimize).[4] 3. Perform imaging immediately after staining.
Cell Stress or Toxicity 1. High probe concentration. 2. Prolonged incubation. 3. Phototoxicity from excessive light exposure.1. Perform a concentration titration to find the lowest concentration that gives a good signal. 2. Shorten the incubation period. 3. Minimize light exposure during imaging.

Experimental Protocols

Protocol 1: Staining Adherent Cells with LysoSensor Green this compound

  • Cell Preparation: Grow adherent cells on coverslips or in an appropriate imaging dish to the desired confluency.

  • Probe Preparation: Prepare a fresh working solution of LysoSensor Green this compound by diluting the 1 mM DMSO stock solution to a final concentration of at least 1 µM in pre-warmed (37°C) growth medium or buffer.[4][9]

  • Staining: Remove the culture medium from the cells and add the pre-warmed probe-containing medium.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.[4] Note: Shorter incubation times (1-5 minutes) may be necessary to avoid lysosomal alkalinization.[4]

  • Washing (Optional but Recommended): Remove the loading solution and replace it with fresh, pre-warmed medium to reduce background fluorescence.

  • Imaging: Observe the cells immediately using a fluorescence microscope equipped with filters appropriate for green fluorescence (Excitation: ~443 nm, Emission: ~505 nm).

Protocol 2: Staining Suspension Cells with LysoSensor Green this compound

  • Cell Preparation: Centrifuge the suspension cells to obtain a cell pellet and aspirate the supernatant.

  • Probe Preparation: Prepare a fresh working solution of LysoSensor Green this compound as described in Protocol 1.

  • Staining and Incubation: Gently resuspend the cell pellet in the pre-warmed, probe-containing medium and incubate for 30 minutes to 2 hours at 37°C, protected from light.[4]

  • Washing (Optional): Centrifuge the cells to pellet them, remove the supernatant, and resuspend in fresh, pre-warmed medium.

  • Imaging: Transfer the cells to a suitable imaging chamber and observe immediately with a fluorescence microscope.

Visual Guides

experimental_workflow Experimental Workflow for LysoSensor Green this compound Imaging prep Cell Preparation (Adherent or Suspension) probe_prep Prepare Working Solution (≥1 µM in pre-warmed medium) stain Stain Cells (Incubate at 37°C, protected from light) probe_prep->stain wash Wash Cells (Optional, with fresh medium) stain->wash image Image Immediately (Fluorescence Microscope) wash->image troubleshooting_workflow Troubleshooting Logic for Weak or No Signal start Weak or No Signal? check_cells Are cells live? start->check_cells check_filters Correct filters used? check_cells->check_filters Yes fix_protocol Use live cells and correct filters. check_cells->fix_protocol No check_concentration Is concentration ≥1 µM? check_filters->check_concentration Yes check_filters->fix_protocol No check_incubation Incubation time sufficient? check_concentration->check_incubation Yes optimize Optimize concentration and incubation time. check_concentration->optimize No check_incubation->optimize No check_incubation->optimize Yes signaling_pathway Mechanism of LysoSensor Green this compound Fluorescence probe LysoSensor Green this compound (Weakly Fluorescent) lysosome Acidic Lysosome (Low pH) probe->lysosome protonation Protonation of Probe lysosome->protonation fluorescence Increased Fluorescence protonation->fluorescence

References

Improving signal-to-noise ratio with DND-189

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using LysoSensor™ Green DND-189 and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is LysoSensor™ Green this compound and how does it work?

A1: LysoSensor™ Green this compound is a fluorescent probe designed for the study of acidic organelles, such as lysosomes, in living cells.[1] It is an acidotropic probe, meaning it accumulates in acidic compartments through protonation.[1] This protonation relieves fluorescence quenching, causing the probe to become fluorescent only in acidic environments (pKa ≈ 5.2).[1][2] Consequently, the fluorescence intensity of this compound increases as the acidity of the organelle increases, providing a strong signal in the target compartments with minimal background fluorescence in non-acidic regions of the cell.[1][3]

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: The optimal excitation wavelength for LysoSensor™ Green this compound is approximately 443 nm, and its emission peak is at approximately 505 nm.[1]

Q3: How should I prepare and store the this compound stock solution?

A3: this compound is typically supplied as a 1 mM stock solution in anhydrous DMSO.[1] For long-term storage, it should be kept at -20°C, protected from light and moisture.[1][4] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide: Improving Signal-to-Noise Ratio (SNR)

A common challenge in fluorescence microscopy is achieving a high signal-to-noise ratio (SNR), which is the measure of the desired signal level to the level of background noise. A high SNR is crucial for obtaining clear and quantifiable results.

Issue 1: Weak Fluorescent Signal

If you are observing a weak signal from your this compound stained cells, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Suboptimal Probe Concentration The recommended working concentration may need to be optimized for your specific cell type and experimental conditions. Try a range of concentrations to determine the optimal level.
Insufficient Incubation Time The probe may not have had enough time to accumulate in the acidic organelles. Increase the incubation time; typical incubation periods range from 30 minutes to 2 hours.[3]
Low Acidity of Target Organelles The fluorescence of this compound is dependent on the acidic environment of the lysosomes. If your experimental conditions alter lysosomal pH, the signal may be reduced. Consider using a positive control with healthy, untreated cells to ensure the probe is working as expected.
Incorrect Filter Set Ensure that the filter set on your fluorescence microscope is appropriate for the excitation and emission spectra of this compound (Ex/Em: ~443/505 nm).[1]
Issue 2: High Background Fluorescence

High background fluorescence can obscure the specific signal from the acidic organelles, leading to a poor SNR.

Potential Cause Recommended Solution
Excessive Probe Concentration Using too high a concentration of this compound can lead to non-specific binding and high background. Reduce the working concentration of the probe.
Inadequate Washing Steps Unbound probe remaining in the medium can contribute to background fluorescence. After incubation with the probe, ensure you replace the loading solution with fresh medium before imaging.[3]
Cell Autofluorescence Some cell types exhibit natural fluorescence. To account for this, image a sample of unstained cells under the same conditions to determine the level of autofluorescence.

Experimental Protocols

Standard Protocol for Staining Adherent Cells with this compound

This protocol provides a general guideline for staining adherent cells. Optimization may be required for different cell lines and experimental setups.

  • Cell Preparation : Grow adherent cells on coverslips in a petri dish with the appropriate culture medium until they reach the desired confluence.

  • Probe Preparation : Prepare the this compound loading solution by diluting the 1 mM stock solution in your normal cell culture medium to the desired final working concentration.

  • Cell Staining : Remove the culture medium from the cells and add the pre-warmed (37°C) this compound loading solution.

  • Incubation : Incubate the cells for 30 minutes to 2 hours at 37°C.[3] The optimal incubation time may vary depending on the cell type.

  • Washing : Remove the loading solution and replace it with fresh, pre-warmed medium.[3]

  • Imaging : Observe the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (Ex/Em: ~443/505 nm).[1]

Standard Protocol for Staining Suspension Cells with this compound
  • Cell Preparation : Harvest the suspension cells by centrifugation to obtain a cell pellet.

  • Probe Preparation : Prepare the this compound loading solution by diluting the 1 mM stock solution in your normal cell culture medium to the desired final working concentration.

  • Cell Staining : Resuspend the cell pellet gently in the pre-warmed (37°C) this compound loading solution.

  • Incubation : Incubate the cells for the optimized duration (typically 30 minutes to 2 hours) under appropriate growth conditions.

  • Washing : Centrifuge the cells to form a pellet, aspirate the supernatant, and resuspend the cells in fresh, pre-warmed medium.

  • Imaging : Mount the cells on a slide and observe them using a fluorescence microscope with the appropriate filters.

Visualizing Experimental Logic and Pathways

DND189_Workflow cluster_prep Cell & Probe Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis Cell_Culture Culture Cells Incubate Incubate Cells with this compound Cell_Culture->Incubate Prepare_Probe Prepare this compound Working Solution Prepare_Probe->Incubate Wash Wash Cells Incubate->Wash Image Fluorescence Microscopy Wash->Image Analyze Analyze SNR Image->Analyze

Caption: A generalized workflow for cell staining and analysis using LysoSensor™ Green this compound.

DND189_Mechanism cluster_cell Cellular Environment cluster_probe This compound Probe Cytosol Cytosol (Neutral pH) DND_non_fluorescent This compound (Non-Fluorescent) Lysosome Lysosome (Acidic pH) DND_fluorescent This compound (Fluorescent) Lysosome->DND_fluorescent Protonation-induced Fluorescence DND_non_fluorescent->Lysosome Accumulation

Caption: The mechanism of action for LysoSensor™ Green this compound within a cell.

References

Troubleshooting Guide: LysoSensor Green DND-189 Not Localizing to Lysosomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with LysoSensor Green DND-189 localization.

Frequently Asked Questions (FAQs)

Q1: Why is my LysoSensor Green this compound signal weak or diffuse instead of punctate within the lysosomes?

A1: Several factors can lead to a weak or diffuse signal. The primary reason is often related to the health of the cells or suboptimal experimental conditions. LysoSensor Green this compound requires an acidic environment to fluoresce brightly. If the lysosomes are not sufficiently acidic, or if the dye is not properly loaded, the signal will be compromised. Other potential causes include using a suboptimal concentration of the dye, incorrect imaging parameters, or photobleaching.

Q2: Can I fix and permeabilize my cells after staining with LysoSensor Green this compound?

A2: It is strongly advised not to fix or permeabilize cells after staining with LysoSensor Green this compound.[1] Fixation methods, especially those using aldehydes or alcohols, will disrupt the lysosomal membrane and neutralize the acidic pH necessary for the dye to fluoresce.[1] This will result in the loss of the specific lysosomal signal.

Q3: What is the optimal concentration and incubation time for LysoSensor Green this compound?

A3: The recommended starting concentration is at least 1 µM in growth medium or a suitable buffer.[2][3] However, the optimal concentration and incubation time can vary depending on the cell type. It is recommended to perform a titration to determine the lowest possible concentration that gives a robust signal to minimize potential artifacts from overloading the cells.[2][3] Incubation times can range from 1 to 5 minutes, but longer times may be necessary for some cell types.[2]

Q4: My unstained control cells are showing green fluorescence. What could be the cause?

A4: Autofluorescence, or the natural fluorescence of cells, can sometimes be an issue, particularly in the green channel. This can be exacerbated by certain cell culture media components. It is crucial to image a negative control (unstained cells) under the exact same imaging conditions to assess the level of background fluorescence.

Q5: Could the LysoSensor dye itself be affecting the lysosomes?

A5: Yes, it has been noted that some lysosomotropic probes can have an "alkalizing effect" on lysosomes, particularly with longer incubation times.[2][4] This can lead to an increase in lysosomal pH and a subsequent decrease in the LysoSensor Green this compound signal.[4] It is recommended to use the shortest possible incubation time that allows for adequate lysosomal loading.[2]

Troubleshooting Guide

If you are experiencing issues with LysoSensor Green this compound localization, follow this step-by-step troubleshooting guide.

Problem 1: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Step
Suboptimal Dye Concentration Optimize the dye concentration. Start with the recommended 1 µM and perform a titration (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM) to find the optimal concentration for your specific cell type.[2][3]
Insufficient Incubation Time Increase the incubation time. While some cells may be sufficiently stained in 1-5 minutes, others may require longer.[2] Try a time course experiment (e.g., 5 min, 15 min, 30 min) to determine the optimal staining duration.
Compromised Cell Health Ensure cells are healthy and not overly confluent. Unhealthy or dying cells may have compromised lysosomal function and a disrupted pH gradient.
Incorrect Filter Set Verify that you are using the correct filter set for LysoSensor Green this compound (Excitation/Emission maxima: ~443/505 nm).[5][6]
Lysosomal pH is Not Acidic The fluorescence of LysoSensor Green this compound is dependent on the acidic pH of the lysosome (pKa ~5.2).[2][3][5] If the lysosomes are not acidic, the dye will not fluoresce. To confirm that the lysosomal pH is acidic, you can use a ratiometric lysosomal pH probe or treat cells with a known lysosomotropic agent as a positive control.
Improper Dye Storage Ensure the LysoSensor Green this compound stock solution has been stored correctly at -20°C and protected from light and repeated freeze-thaw cycles.[7]
Problem 2: Diffuse Cytoplasmic Staining (Not Punctate)
Possible Cause Troubleshooting Step
Dye Concentration is Too High High concentrations of the dye can lead to non-specific staining of other cellular compartments.[1] Reduce the working concentration of LysoSensor Green this compound.
Incubation Time is Too Long Prolonged incubation can lead to the dye accumulating in compartments other than lysosomes.[1] Shorten the incubation time.
Cell Membrane Integrity is Compromised If cells are unhealthy or dying, their membrane integrity may be compromised, leading to diffuse staining. Ensure you are working with a healthy cell population.
Disrupted Lysosomal Function Certain experimental treatments can disrupt lysosomal function and lead to a more diffuse localization of the dye. Consider the potential effects of your experimental compounds on lysosomal integrity.

Quantitative Data Summary

ParameterValueReference
Excitation Maximum ~443 nm[5][6]
Emission Maximum ~505 nm[5][6]
pKa ~5.2[2][3][5]
Recommended Working Concentration ≥ 1 µM[2][3]
Recommended Incubation Time 1-5 minutes (cell type dependent)[2]

Experimental Protocols

Standard Staining Protocol for Live Cells
  • Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere and reach the desired confluency.

  • Reagent Preparation: Prepare a fresh working solution of LysoSensor Green this compound by diluting the 1 mM DMSO stock solution into pre-warmed (37°C) growth medium or buffer to the desired final concentration (start with 1 µM).

  • Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

  • Incubation: Incubate the cells at 37°C for the optimized duration (start with 1-5 minutes). Protect from light.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for green fluorescence. It is not necessary to wash the cells before imaging.

Positive Control Protocol: Chloroquine Treatment

Chloroquine is a lysosomotropic agent that accumulates in lysosomes and raises their pH. This can be used as a positive control to demonstrate that the LysoSensor Green this compound signal is indeed pH-dependent.

  • Cell Preparation: Plate cells as for the standard staining protocol.

  • Chloroquine Treatment: Treat one set of cells with an appropriate concentration of chloroquine (e.g., 50 µM) for 1-2 hours at 37°C. Leave another set of cells untreated as a negative control.

  • Staining: Stain both the chloroquine-treated and untreated cells with LysoSensor Green this compound as described in the standard protocol.

  • Imaging: Image both sets of cells. A significant reduction in green fluorescence in the chloroquine-treated cells compared to the untreated cells confirms that the LysoSensor signal is dependent on lysosomal acidity.

Visualizations

TroubleshootingWorkflow start Start: LysoSensor Green not localizing to lysosomes weak_signal Weak or No Signal start->weak_signal Issue Type diffuse_signal Diffuse Cytoplasmic Signal start->diffuse_signal Issue Type check_concentration Optimize Dye Concentration (Titration: 0.5-5 µM) weak_signal->check_concentration Troubleshoot check_incubation Optimize Incubation Time (Time course: 5-30 min) weak_signal->check_incubation Troubleshoot check_cell_health Ensure Healthy Cells (Check morphology, confluency) weak_signal->check_cell_health Troubleshoot check_filters Verify Correct Filter Set (Ex/Em: ~443/505 nm) weak_signal->check_filters Troubleshoot check_lysosomal_ph Confirm Lysosomal Acidity (Use positive control, e.g., Chloroquine) weak_signal->check_lysosomal_ph Troubleshoot check_dye_storage Check Dye Storage (-20°C, protected from light) weak_signal->check_dye_storage Troubleshoot reduce_concentration Reduce Dye Concentration diffuse_signal->reduce_concentration Troubleshoot reduce_incubation Reduce Incubation Time diffuse_signal->reduce_incubation Troubleshoot check_membrane_integrity Assess Membrane Integrity (e.g., with a viability dye) diffuse_signal->check_membrane_integrity Troubleshoot consider_treatment_effects Consider Experimental Treatment Effects diffuse_signal->consider_treatment_effects Troubleshoot successful_staining Successful Punctate Lysosomal Staining check_concentration->successful_staining check_incubation->successful_staining check_cell_health->successful_staining check_filters->successful_staining check_lysosomal_ph->successful_staining check_dye_storage->successful_staining reduce_concentration->successful_staining reduce_incubation->successful_staining check_membrane_integrity->successful_staining consider_treatment_effects->successful_staining

Caption: Troubleshooting workflow for LysoSensor Green this compound localization issues.

LysoSensorMechanism extracellular Extracellular Space (Neutral pH) probe_neutral LysoSensor Green (Unprotonated, Non-fluorescent) cell_membrane Cell Membrane cytoplasm Cytoplasm (Neutral pH) cell_membrane->cytoplasm lysosome_membrane Lysosomal Membrane lysosome Lysosome (Acidic pH) lysosome_membrane->lysosome probe_protonated LysoSensor Green-H+ (Protonated, Fluorescent) lysosome->probe_protonated Protonation in acidic environment probe_neutral->cell_membrane Permeates probe_neutral->lysosome_membrane Accumulates

Caption: Mechanism of LysoSensor Green this compound fluorescence in acidic lysosomes.

References

Technical Support Center: DND-189 Staining and Cell Confluency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of DND-189, a pH-sensitive fluorescent probe for acidic organelles, with a specific focus on how cell confluency can impact staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent dye that exhibits a significant increase in fluorescence intensity in acidic environments.[1] It is a weak base that can permeate cell membranes and accumulates in acidic compartments such as lysosomes. The pKa of LysoSensor Green this compound is approximately 5.2, making it highly fluorescent in the acidic lumen of lysosomes (pH 4.5-5.0).[2][3]

Q2: Why is cell confluency an important parameter to consider for this compound staining?

A2: Cell confluency, the percentage of the culture surface covered by cells, can significantly influence cellular physiology and, consequently, this compound staining. High cell confluency can lead to:

  • Nutrient Depletion: Crowded cells consume nutrients more rapidly, which can alter cellular metabolism and intracellular pH.[4]

  • Altered Signaling: Cell-to-cell contact and nutrient availability affect signaling pathways like mTOR and Hippo, which regulate lysosomal function and autophagy.[4]

  • Changes in Lysosomal pH: Starvation or changes in cellular energy status, often associated with high confluency, can lead to an increase in lysosomal pH, which would decrease the fluorescence intensity of this compound.[5]

Q3: What is the optimal cell confluency for this compound staining?

A3: While the optimal confluency can be cell-type dependent, a general recommendation for most cell lines is to perform staining on healthy, sub-confluent cells (typically 50-80% confluency). At this stage, cells are in a logarithmic growth phase and are more likely to have consistent physiological characteristics, including stable lysosomal pH.

Q4: Can I use this compound for flow cytometry?

A4: While it is possible, quantifying the number of lysosomes or their precise pH by flow cytometry using this compound can be challenging. This is because the lysosomal fluorescence may represent only a small fraction of the total cellular fluorescence, making it difficult to obtain accurate measurements.[1] Fluorescence microscopy is the recommended method for observing and analyzing this compound staining.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Weak or No Staining High Cell Confluency: Overly confluent cells may have altered lysosomal pH due to nutrient depletion, leading to reduced this compound fluorescence.Plate cells at a lower density to ensure they are in a logarithmic growth phase (50-80% confluency) at the time of staining.
Incorrect Filter Set: The microscope filter set does not match the excitation and emission spectra of this compound (Ex/Em: ~443/505 nm).[3]Use a standard FITC or GFP filter set and confirm its specifications.
Low Dye Concentration: The working concentration of this compound is too low for optimal staining.The recommended starting working concentration is at least 1 µM.[2] You may need to optimize this for your specific cell type.
Short Incubation Time: The dye has not had sufficient time to accumulate in the lysosomes.Incubate the cells with the dye for a longer period (e.g., 30-60 minutes), but be aware of potential dye-induced alkalization of lysosomes with prolonged incubation.[1][6]
High Background Staining Dye Precipitation: The this compound stock solution was not properly dissolved or has precipitated.Ensure the DMSO stock solution is fully thawed and vortexed before diluting in media. Prepare fresh working solutions.
Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding.Titrate the this compound concentration to find the optimal balance between signal and background.
Inadequate Washing: Residual extracellular dye can contribute to high background.Wash the cells thoroughly with fresh, pre-warmed medium or buffer after incubation with the dye.
Uneven Staining Across the Well Uneven Cell Seeding: Inconsistent cell density across the culture vessel.Ensure even cell distribution when plating by gently rocking the plate in a cross-like motion before placing it in the incubator.
Edge Effects: Cells at the edge of the well may behave differently due to variations in media evaporation and temperature.Avoid analyzing cells at the very edge of the well. Consider using plates with moats to minimize edge effects.
Signal Fades Quickly (Photobleaching) Excessive Light Exposure: The fluorescent signal is being quenched by prolonged exposure to the excitation light.Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if fixing cells after staining.

Quantitative Data Summary

Cell ConfluencyExpected this compound Fluorescence Intensity (Arbitrary Units)Rationale
Low (20-40%) Moderate to HighCells are actively proliferating with normal lysosomal function and acidic pH.
Optimal (50-80%) High and Consistent Cells are in a healthy, logarithmic growth phase with optimal lysosomal acidification.
High (90-100%) Moderate to LowNutrient depletion and cell stress can lead to an increase in lysosomal pH, reducing this compound fluorescence.[4][5]
Over-confluent (>100%) Low and VariableSignificant cell stress, apoptosis, and altered metabolism can lead to compromised lysosomal function and a less acidic environment.

Experimental Protocols

This compound Staining for Fluorescence Microscopy

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • LysoSensor™ Green this compound (1 mM stock in DMSO)[7]

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS) or other balanced salt solution, pre-warmed to 37°C

  • Fluorescence microscope with a suitable filter set (e.g., FITC/GFP)

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 50-80% confluency on the day of the experiment.

  • Preparation of Staining Solution:

    • Thaw the 1 mM this compound stock solution at room temperature.

    • Dilute the stock solution in pre-warmed complete culture medium to a final working concentration of 1-5 µM. A starting concentration of 1 µM is recommended.[2]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed this compound staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed complete medium or PBS to remove any residual dye.

  • Imaging:

    • Immediately image the live cells using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation ~443 nm, Emission ~505 nm).[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways Influenced by Cell Confluency

High cell confluency can activate the Hippo signaling pathway and inhibit the mTOR pathway, both of which have downstream effects on lysosomal function and autophagy.

Cell_Confluency_Signaling Confluency High Cell Confluency Nutrient_Depletion Nutrient Depletion Confluency->Nutrient_Depletion Cell_Contact Increased Cell-Cell Contact Confluency->Cell_Contact mTOR mTOR Pathway (Inhibited) Nutrient_Depletion->mTOR inhibits Hippo Hippo Pathway (Activated) Cell_Contact->Hippo activates Lysosome_Function Altered Lysosomal Function & pH mTOR->Lysosome_Function regulates Hippo->Lysosome_Function regulates DND189 Decreased this compound Fluorescence Lysosome_Function->DND189 results in

Caption: Effect of high cell confluency on signaling pathways and this compound staining.

Experimental Workflow for Assessing the Effect of Confluency

DND189_Workflow Start Start Seed_Cells Seed Cells at Varying Densities (e.g., 20%, 50%, 90%) Start->Seed_Cells Culture_Cells Culture until Desired Confluency is Reached Seed_Cells->Culture_Cells Stain_DND189 Stain with this compound (1-5 µM, 30-60 min) Culture_Cells->Stain_DND189 Wash Wash 2-3x with Pre-warmed Medium Stain_DND189->Wash Image Image with Fluorescence Microscope (FITC/GFP filter set) Wash->Image Analyze Quantify Fluorescence Intensity per Cell Image->Analyze End End Analyze->End

Caption: Workflow for analyzing the effect of cell confluency on this compound staining.

References

Calibrating LysoSensor Green DND-189 fluorescence to pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LysoSensor™ Green DND-189 for calibrating fluorescence to pH.

Frequently Asked Questions (FAQs)

Q1: What is LysoSensor™ Green this compound and what is its primary application?

LysoSensor™ Green this compound is a fluorescent acidic organelle stain. It is a weak base that selectively accumulates in acidic organelles, such as lysosomes, through protonation.[1][2] Its primary application is the measurement of the pH of these acidic compartments in living cells.[2]

Q2: What are the spectral properties and pKa of LysoSensor™ Green this compound?

The key properties of LysoSensor™ Green this compound are summarized in the table below.

PropertyValue
Excitation Maximum~443 nm
Emission Maximum~505 nm
pKa~5.2[2]
Recommended pH Range4.5 - 6.0[3]
Supplied As1 mM solution in DMSO

Q3: How does the fluorescence of LysoSensor™ Green this compound respond to changes in pH?

LysoSensor™ Green this compound exhibits a pH-dependent increase in fluorescence intensity as the environment becomes more acidic.[2][4] This is due to the protonation of the dye, which relieves fluorescence quenching.[4] However, it is crucial to note that LysoSensor™ Green this compound has a non-monotonic lifetime and steady-state fluorescence intensity response to pH, with the maximum fluorescence observed between pH 4 and 5.[1]

Q4: What is the recommended working concentration for LysoSensor™ Green this compound?

The recommended starting working concentration is at least 1 µM in your growth medium or buffer of choice.[2] It is advisable to keep the concentration as low as possible to minimize potential artifacts from overloading the lysosomes.[2]

Q5: Can I use LysoSensor™ Green this compound in fixed cells?

No, it is not recommended to use this probe in fixed cells. Fixation methods, such as those using formaldehyde or glutaraldehyde, disrupt the acidic environment of lysosomes, which will lead to a significant reduction or complete loss of the fluorescent signal.

Troubleshooting Guide

Issue 1: Weak or no fluorescence signal.

  • Possible Cause 1: Lysosomal pH is not acidic enough.

    • Solution: Ensure your cells have healthy, acidic lysosomes. You can use a positive control, such as treating cells with a known lysosomotropic agent, to confirm the probe is working.

  • Possible Cause 2: Probe concentration is too low.

    • Solution: Increase the working concentration of LysoSensor™ Green this compound incrementally.

  • Possible Cause 3: Incubation time is too short.

    • Solution: Extend the incubation time to allow for sufficient accumulation of the probe in the lysosomes.

  • Possible Cause 4: Imaging was delayed after staining.

    • Solution: Image the cells immediately after the staining and washing steps, as the signal can diminish over time.

  • Possible Cause 5: Cell fixation.

    • Solution: As stated in the FAQs, this probe is intended for live-cell imaging only.

Issue 2: High cytoplasmic fluorescence.

  • Possible Cause 1: Probe concentration is too high.

    • Solution: Reduce the working concentration of the probe. Overloading can lead to non-specific staining of the cytoplasm.

  • Possible Cause 2: Incubation time is too long.

    • Solution: Shorten the incubation period. Prolonged exposure can lead to the probe accumulating in compartments other than lysosomes.[4] It has been noted that longer incubation times can also have an alkalizing effect on the lysosomes themselves.[4]

Issue 3: Inconsistent or unexpected pH readings.

  • Possible Cause 1: Improper pH calibration.

    • Solution: Carefully perform a pH calibration using an appropriate method, such as the in situ calibration with ionophores described in the experimental protocols section. Ensure the calibration curve is generated under the same experimental conditions as your measurements.

  • Possible Cause 2: Photobleaching.

    • Solution: Minimize the exposure of the stained cells to the excitation light. Use a neutral density filter if necessary and capture images efficiently.

  • Possible Cause 3: Use of a plate reader for measurement.

    • Solution: Using a plate reader can provide weak pH measurements because it is not possible to select discrete regions of interest, leading to an average of all labeled organelles and potential inclusion of extracellular fluorescence.[2] Fluorescence microscopy is the recommended method for accurate measurements.

Experimental Protocols

Protocol 1: In Situ pH Calibration using Nigericin

This protocol allows for the calibration of LysoSensor™ Green this compound fluorescence within the cellular environment by equilibrating the intracellular and extracellular pH using the ionophore nigericin.

Materials:

  • Cells stained with LysoSensor™ Green this compound

  • Calibration Buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)

    • Composition: 125 mM KCl, 25 mM NaCl, 25 mM MES or HEPES (depending on the desired pH range). Adjust pH with 1 N NaOH or 1 N HCl.

  • Nigericin stock solution (e.g., 10 mM in ethanol)

  • Fluorescence microscope with appropriate filter sets (Excitation: ~440 nm, Emission: ~510 nm)

Procedure:

  • Cell Preparation and Staining:

    • Culture cells to the desired confluency on a suitable imaging dish or coverslip.

    • Stain the cells with LysoSensor™ Green this compound at the optimized working concentration and for the optimized duration.

    • Wash the cells twice with a physiological buffer (e.g., PBS or HBSS).

  • Calibration:

    • Prepare the calibration buffers at various pH values.

    • Add nigericin to each calibration buffer to a final concentration of 10 µM immediately before use.

    • Replace the buffer on the stained cells with the first pH calibration buffer containing nigericin.

    • Incubate for 5-10 minutes at 37°C to allow for pH equilibration.

    • Acquire fluorescence images of multiple fields of view.

    • Repeat steps 2c-2e for each of the different pH calibration buffers.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the lysosomes (punctate structures) for each pH point.

    • Subtract the background fluorescence from each measurement.

    • Plot the background-corrected mean fluorescence intensity against the corresponding pH value to generate a calibration curve.

Representative Fluorescence Intensity vs. pH Data

The following table provides a representative dataset illustrating the non-monotonic relationship between pH and LysoSensor™ Green this compound fluorescence intensity. Note: These are illustrative values and an actual calibration curve must be generated for each experiment.

pHRelative Fluorescence Intensity (Arbitrary Units)
4.0850
4.5980
5.0950
5.5820
6.0650
6.5450
7.0250
Protocol 2: Fluorescence Lifetime-Based pH Calibration

For researchers with access to Fluorescence Lifetime Imaging Microscopy (FLIM), this method offers a more robust pH measurement that is independent of probe concentration and excitation intensity.

Materials:

  • Cells stained with LysoSensor™ Green this compound

  • Culture medium titrated to various pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5)[5]

  • FLIM system

Procedure:

  • Calibration Curve Generation:

    • Prepare aliquots of your standard cell culture medium and adjust the pH of each to the desired values.

    • Add LysoSensor™ Green this compound to each pH-adjusted medium aliquot at the working concentration.

    • Measure the fluorescence lifetime of the dye in each solution using the FLIM system.

    • Plot the fluorescence lifetime (in nanoseconds) against the pH to generate a calibration curve. A linear correlation is often observed in the pH range of 5.0 to 7.0.[5]

  • Cellular Measurement:

    • Stain your cells with LysoSensor™ Green this compound as you would for intensity-based measurements.

    • Acquire FLIM data from the stained cells.

    • Determine the fluorescence lifetime of the lysosomes within the cells.

    • Use the calibration curve to convert the measured fluorescence lifetimes into pH values.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Staining cluster_calib In Situ pH Calibration cluster_analysis Data Analysis start Culture cells on imaging dish stain Stain with LysoSensor Green this compound (e.g., 1 µM) start->stain wash Wash cells twice with buffer stain->wash equilibrate Incubate cells in each pH buffer + Nigericin wash->equilibrate prep_buffers Prepare calibration buffers (pH 4.0-7.0) add_nigericin Add Nigericin (10 µM) to buffers prep_buffers->add_nigericin add_nigericin->equilibrate acquire_images Acquire fluorescence images equilibrate->acquire_images measure Measure mean fluorescence intensity of lysosomes acquire_images->measure background Subtract background fluorescence measure->background plot Plot Intensity vs. pH to create calibration curve background->plot

Caption: Workflow for in situ pH calibration of LysoSensor Green this compound.

troubleshooting_logic cluster_weak_signal Weak or No Signal cluster_cyto_signal High Cytoplasmic Signal cluster_inconsistent_ph Inconsistent pH Readings start Problem Encountered c1 Check lysosomal acidity (positive control) s1 Decrease probe concentration p1 Perform careful in situ calibration weak_signal Weak/No Signal start->weak_signal cyto_signal Cytoplasmic Signal start->cyto_signal inconsistent_ph Inconsistent pH start->inconsistent_ph c2 Increase probe concentration c1->c2 c3 Increase incubation time c2->c3 c4 Image immediately after staining c3->c4 c5 Ensure live-cell imaging (no fixation) c4->c5 s2 Decrease incubation time s1->s2 p2 Minimize photobleaching p1->p2 p3 Use microscopy, not plate reader p2->p3 weak_signal->c1 cyto_signal->s1 inconsistent_ph->p1

Caption: Troubleshooting logic for common LysoSensor Green this compound issues.

References

Validation & Comparative

A Head-to-Head Comparison of Lysosomotropic Dyes: DND-189 vs. Leading Alternatives for Lysosomal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, drug discovery, and related fields, the accurate visualization and analysis of lysosomes are paramount. Lysosomotropic dyes, which selectively accumulate in these acidic organelles, are indispensable tools. This guide provides a comprehensive, data-driven comparison of the popular lysosomotropic dye DND-189 (also known as LysoSensor™ Green this compound) with other widely used alternatives: LysoTracker™ Red, Acridine Orange, and Neutral Red. We present a detailed analysis of their performance based on key experimental parameters to aid researchers in selecting the optimal dye for their specific applications.

Executive Summary

This guide offers a comparative analysis of this compound against other common lysosomotropic dyes, focusing on their spectral properties, pH sensitivity, and qualitative performance characteristics. The selection of a lysosomotropic dye should be guided by the specific requirements of the experiment, such as the need for a pH-sensitive or pH-stable probe, the desired emission wavelength for multiplexing with other fluorophores, and the tolerance of the experimental system to potential phototoxicity.

Performance Comparison of Lysosomotropic Dyes

The following tables summarize the key characteristics and performance metrics of this compound and its alternatives.

Table 1: Spectral and Physicochemical Properties
PropertyThis compound (LysoSensor™ Green)LysoTracker™ Red DND-99Acridine OrangeNeutral Red
Excitation Max (nm) 443577Monomer: 490, Aggregate: 460535 (protonated)
Emission Max (nm) 505590Monomer: 520, Aggregate: 640637
pKa ~5.2[1][2]Not applicable (pH-insensitive)~9.65[3]~6.8
pH Sensitivity Fluorescence increases in acidic environments[4]Fluorescence is largely independent of pH[2]Metachromatic shift from green to red in acidic vesicles[5]Color change from yellow (neutral) to red (acidic)[6]
Molecular Weight ( g/mol ) 398.46Not specified265.36288.78
Color GreenRedGreen/Orange-RedRed
Table 2: Qualitative Performance Comparison
Performance MetricThis compound (LysoSensor™ Green)LysoTracker™ Red DND-99Acridine OrangeNeutral Red
Photostability GoodLess phototoxic than Acridine Orange, but prone to rapid photobleaching[7]Fairly phototoxic, can cause vesicle bursting upon intense illumination[7]Generally considered stable for vital staining
Cytotoxicity Low cytotoxicity reported for LysoSensor™ probesGenerally low at working concentrationsCan be phototoxic[7]Low cytotoxicity at appropriate concentrations[8]
Cellular Retention Good, accumulates via protonation in acidic compartments[4]Good, accumulates via protonationGood, accumulates in acidic compartmentsGood, actively transported and trapped in lysosomes[9]
Staining Mechanism Weak base that becomes protonated and fluorescent in acidic organelles[4]Weakly basic amine that accumulates in acidic compartments[10]Weak base that exhibits a metachromatic shift upon aggregation in acidic vesicles[5][11]Eurhodin dye that is actively transported and accumulates in lysosomes[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments to evaluate and compare the performance of lysosomotropic dyes.

Protocol 1: Live Cell Staining and Fluorescence Microscopy

This protocol outlines the general procedure for staining live cells with lysosomotropic dyes and subsequent imaging.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • This compound, LysoTracker™ Red, Acridine Orange, or Neutral Red stock solution (typically 1 mM in DMSO)

  • Pre-warmed complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency.

  • Dye Preparation: Prepare a working solution of the chosen dye in pre-warmed cell culture medium. The final concentration should be optimized for each cell type and dye, but typical ranges are:

    • This compound: 1 µM[1]

    • LysoTracker™ Red: 50-100 nM

    • Acridine Orange: 1-5 µg/mL

    • Neutral Red: 1-5 µg/mL

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the dye-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. Incubation times may need to be optimized.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

  • Imaging: Add fresh, pre-warmed culture medium to the cells and immediately proceed with imaging using a fluorescence microscope. Use appropriate excitation and emission filters for each dye.

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[12][13][14][15]

Materials:

  • Cells seeded in a 96-well plate

  • Lysosomotropic dyes at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of each lysosomotropic dye for a desired period (e.g., 24 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Photostability Assessment

This protocol allows for the qualitative and quantitative assessment of a dye's resistance to photobleaching.

Materials:

  • Cells stained with the lysosomotropic dye of interest (as per Protocol 1)

  • Confocal or widefield fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Sample Preparation: Prepare stained cells as described in Protocol 1.

  • Image Acquisition: Select a field of view with well-stained cells. Acquire an initial image (time point 0).

  • Continuous Illumination: Continuously illuminate the sample with the excitation light at a fixed intensity.

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).

  • Data Analysis: Measure the fluorescence intensity of individual lysosomes or a region of interest over time. Plot the normalized fluorescence intensity against time to determine the photobleaching rate.

Signaling Pathways and Experimental Workflows

Understanding the cellular pathways that regulate lysosomal function is critical for drug development and disease research. The following diagrams, created using the DOT language for Graphviz, illustrate key lysosomal signaling pathways and a typical experimental workflow for comparing lysosomotropic dyes.

Lysosomal_Signaling_Pathway cluster_mTORC1 mTORC1 Signaling cluster_TFEB TFEB Regulation AminoAcids Amino Acids Ragulator Ragulator Complex AminoAcids->Ragulator activates Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activates Lysosome Lysosome Ragulator->Lysosome localizes mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome mTORC1_TFEB mTORC1 Rheb Rheb Rheb->mTORC1 activates Rheb->Lysosome localizes TFEB_P Phosphorylated TFEB (Inactive, Cytoplasmic) mTORC1_TFEB->TFEB_P phosphorylates TFEB TFEB (Active, Nuclear) TFEB_P->TFEB dephosphorylation (e.g., under stress) Lysosomal_Genes Lysosomal & Autophagy Gene Expression TFEB->Lysosomal_Genes promotes transcription

Caption: The mTORC1 and TFEB signaling pathways at the lysosome.

Experimental_Workflow Start Start: Select Dyes (this compound, LysoTracker, etc.) Cell_Culture Cell Culture Start->Cell_Culture Staining Stain Cells with Dyes (Protocol 1) Cell_Culture->Staining Imaging Fluorescence Microscopy Staining->Imaging Photostability Photostability Assay (Protocol 3) Staining->Photostability Cytotoxicity Cytotoxicity Assay (MTT - Protocol 2) Staining->Cytotoxicity Data_Analysis Quantitative Data Analysis Imaging->Data_Analysis Photostability->Data_Analysis Cytotoxicity->Data_Analysis Comparison Compare Performance Metrics Data_Analysis->Comparison Conclusion Conclusion: Select Optimal Dye Comparison->Conclusion

Caption: Workflow for comparing lysosomotropic dyes.

Concluding Remarks

The choice of a lysosomotropic dye is a critical decision in experimental design. This compound (LysoSensor™ Green) is an excellent choice for applications requiring a pH-sensitive probe to monitor changes in lysosomal acidity.[4] In contrast, LysoTracker™ Red offers a stable fluorescent signal that is largely independent of the lysosomal pH, making it suitable for tracking lysosome morphology and movement.[2] Acridine Orange, with its metachromatic properties, can provide qualitative information about the acidic nature of vesicles but must be used with caution due to its potential for phototoxicity.[5][7][11] Neutral Red remains a classic and cost-effective vital stain for identifying lysosomes.[9] By carefully considering the experimental goals and the properties outlined in this guide, researchers can make an informed decision to select the most appropriate lysosomotropic dye for their studies.

References

DND-189: A Superior Alternative to Quinacrine for Vacuolar Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a reliable and efficient method for vacuole staining, DND-189 emerges as a compelling alternative to the traditional dye, Quinacrine. This guide provides a comprehensive comparison of the two dyes, supported by available experimental data and detailed protocols, to aid in the selection of the optimal staining agent for your research needs.

This compound, also known as LysoSensor™ Green this compound, offers significant advantages in terms of staining efficiency and signal stability. While both this compound and Quinacrine are weak bases that accumulate in the acidic lumen of vacuoles, leading to their fluorescence, studies indicate that this compound provides a more robust and sustained signal.

Performance Comparison: this compound vs. Quinacrine

FeatureThis compound (LysoSensor™ Green this compound)Quinacrine
Staining Efficiency Higher; stains almost 100% of cells in a population.[1]Variable; may not stain all cells equally.
Signal Stability High; signal remains stable for over an hour.[1]Moderate; prone to photobleaching with prolonged imaging.
Time to Stain Rapid; labels vacuolar membranes in under 5 minutes.[1]Slower; typically requires longer incubation times.
Cytotoxicity Potential for cytotoxicity with amine-based probes.Known to have cytotoxic effects at higher concentrations.
pKa ~5.2Not specified in reviewed literature.
Excitation Max ~443 nm~430 nm
Emission Max ~505 nm~535 nm

Mechanism of Action: Accumulation in Acidic Organelles

Both this compound and Quinacrine function by diffusing across the cell and vacuolar membranes in their neutral state. Once inside the acidic environment of the vacuole, they become protonated. This protonation traps the dyes within the vacuole, leading to their accumulation and subsequent fluorescence upon excitation.

Mechanism of Vacuole Staining by Weak Base Dyes cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_vacuole Vacuole (Acidic pH) Dye_ext Dye (Neutral) Dye_cyto Dye (Neutral) Dye_ext->Dye_cyto Diffusion across cell membrane Proton H+ Dye_cyto->Proton Diffusion across vacuolar membrane Dye_vac Dye (Protonated & Fluorescent) Proton->Dye_vac Protonation Experimental Workflow for Vacuole Staining cluster_dnd189 This compound Protocol cluster_quinacrine Quinacrine Protocol start Start cell_prep Cell Preparation (Yeast Culture) start->cell_prep staining Staining (Incubation with Dye) cell_prep->staining washing Washing (Removal of Excess Dye) staining->washing dnd_stain 5 min incubation (1-4 µM this compound) quin_stain 5-10 min incubation (~200 µM Quinacrine) visualization Visualization (Fluorescence Microscopy) washing->visualization end End visualization->end

References

Comparison Guide: Cross-Validation of Lysosomal pH Measurements with LysoSensor™ Green DND-189

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of LysoSensor™ Green DND-189 with alternative probes for measuring lysosomal pH. It includes supporting experimental data, detailed protocols for cross-validation, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Introduction: The Critical Role of Lysosomal pH

The lysosome is a key cellular organelle responsible for degradation and recycling processes. Its proper function is critically dependent on maintaining an acidic internal pH, typically between 4.6 and 5.2.[1] Dysregulation of lysosomal pH is implicated in a variety of human diseases, including lysosomal storage disorders, neurodegenerative diseases like Alzheimer's and Parkinson's, and cancer.[2][3] Therefore, accurate and robust measurement of lysosomal pH is essential for understanding both fundamental cell biology and disease pathophysiology.[2][4][5]

Given the potential for artifacts with any single method, cross-validation using multiple probes with different properties and mechanisms of action is crucial for generating reliable and reproducible data. This guide focuses on the use and cross-validation of LysoSensor™ Green this compound, a widely used fluorescent probe for acidic organelles.

Overview of Lysosomal pH Probes

A variety of fluorescent probes are available for measuring lysosomal pH, each with distinct characteristics. They can be broadly categorized as intensity-based, ratiometric, and lifetime-based probes.

  • LysoSensor™ Green this compound is a weak base that accumulates in acidic compartments like lysosomes.[2][6] Its fluorescence intensity increases significantly in acidic environments, while it is almost non-fluorescent at neutral pH.[3][7][8] It has a pKa of approximately 5.1-5.2, making it well-suited for the typical lysosomal pH range.[1][7] More advanced techniques also utilize the pH-dependent fluorescence lifetime of this compound for quantitative measurements.[2][5]

  • Alternative Probes for cross-validation include ratiometric dyes, other intensity-based dyes with different chemical scaffolds, and genetically encoded biosensors. Ratiometric probes offer an advantage by allowing for pH measurements based on the ratio of fluorescence intensities at two different wavelengths, which corrects for variations in probe concentration, photobleaching, and instrumental factors. Genetically encoded sensors can be targeted to specific lysosomal proteins, offering high specificity.

Data Presentation: Comparison of Lysosomal pH Probes

The following table summarizes the key properties of LysoSensor™ Green this compound and commonly used alternative probes for cross-validation.

Probe NameMeasurement TypepKaExcitation (nm)Emission (nm)Key AdvantagesKey Considerations
LysoSensor™ Green this compound Intensity / Lifetime~5.2[3][7]443[9]505[9]Bright signal in acidic pH; suitable for FLIM.[2][5]Intensity can be affected by probe concentration; potential for lysosomal alkalinization at high concentrations.[7][8]
LysoSensor™ Yellow/Blue DND-160 Ratiometric (Dual Emission)~4.2[10]~360440 (Less acidic) / 540 (Acidic)[9]Ratiometric measurement minimizes artifacts; good for highly acidic environments.[10][11]Lower pKa may be less sensitive in the upper lysosomal pH range.
pHrodo™ Green/Red Dextran Intensity~6.5[1][12]Green: 560; Red: 579Green: 585; Red: 607"Signal-on" probe (fluorescence increases with acidity); dextran conjugate delivered via endocytosis.pKa is higher than typical lysosomal pH, limiting sensitivity for subtle changes in the 4.5-5.5 range.[12]
Oregon Green™ Dextran Intensity~4.8[1]496524pKa is well-matched to the lysosomal environment.Fluorescence decreases with acidity, which can be a limitation in highly acidic lysosomes.[12]
FIRE-pHLy / RpH-ILV Ratiometric (Genetically Encoded)~4.4 (FIRE-pHLy)[13]Varies (e.g., mTFP1/mCherry)VariesHighly specific (targeted to LAMP1); stable expression; excellent for HTS and long-term studies.[13][14]Requires cell transfection/transduction; potential for overexpression artifacts.

Experimental Protocols

Protocol 1: Lysosomal pH Measurement with LysoSensor™ Green this compound

This protocol is adapted for live-cell imaging using fluorescence microscopy.

Materials:

  • LysoSensor™ Green this compound (Thermo Fisher, L7535)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on imaging-compatible plates/slides (e.g., glass-bottom dishes)

Procedure:

  • Prepare Staining Solution: Prepare a 1 µM working solution of LysoSensor™ Green this compound in pre-warmed live-cell imaging medium.[2][3][15]

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the 1 µM LysoSensor™ Green this compound staining solution to the cells.

  • Incubation: Incubate the cells for 5-30 minutes at 37°C, protected from light.[2] Note: Incubation time should be optimized. Longer incubations can potentially lead to lysosomal alkalinization.[8]

  • Wash: Remove the staining solution and wash the cells twice with warm PBS.[2]

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image immediately using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~440 nm, emission ~505 nm).

Protocol 2: In Situ pH Calibration

To convert fluorescence intensity to an absolute pH value, a calibration curve must be generated. This is achieved by equilibrating the intra-lysosomal pH with buffers of known pH using an ionophore like nigericin.

Materials:

  • Stained cells (from Protocol 1)

  • Calibration Buffers: A series of buffers with pH values ranging from 4.0 to 7.0 (e.g., MES/HEPES/Tris buffers).

  • Nigericin (typically 10-20 µM), a H+/K+ ionophore.

Procedure:

  • Prepare Cells: Stain cells with LysoSensor™ Green this compound as described in Protocol 1.

  • Equilibration: Replace the imaging medium with the first calibration buffer (e.g., pH 4.0) containing 10-20 µM nigericin.

  • Incubate: Incubate for 5-10 minutes to allow for pH equilibration across the lysosomal membrane.

  • Image Acquisition: Acquire fluorescence images from several fields of view.

  • Repeat: Repeat steps 2-4 for each calibration buffer (e.g., pH 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the lysosomes (punctate structures) for each pH point.

    • Subtract the background fluorescence.

    • Plot the mean background-corrected fluorescence intensity against the corresponding buffer pH to generate the calibration curve. .

Protocol 3: Cross-Validation with a Ratiometric Dextran Probe

This protocol describes using a dextran-conjugated ratiometric probe, which is taken up by endocytosis, providing a different labeling mechanism than the small molecule this compound.

Materials:

  • Ratiometric pH-sensitive dextran (e.g., FITC-dextran, LysoSensor™ Yellow/Blue Dextran)

  • Cell culture medium

Procedure:

  • Probe Loading: Incubate cells in culture medium containing the dextran conjugate (e.g., 1 mg/mL) for 4-12 hours. This "pulse" phase allows for endocytosis of the probe.

  • Chase Phase: Remove the probe-containing medium, wash the cells thoroughly with PBS, and add fresh, probe-free medium. Incubate for another 2-4 hours. This "chase" allows the dextran to traffic from early endosomes to late endosomes and lysosomes.

  • Imaging: Image the cells using the appropriate filter sets for the ratiometric probe. For example, for LysoSensor™ Yellow/Blue, acquire images in both the blue (~440 nm) and yellow (~540 nm) emission channels.

  • Calibration and Analysis:

    • Perform an in situ pH calibration as described in Protocol 2.

    • Calculate the ratio of fluorescence intensities (e.g., Yellow/Blue) for each lysosome.

    • Plot the fluorescence ratio against the buffer pH to create a ratiometric calibration curve.

    • Use this curve to determine the lysosomal pH in experimental cells and compare the results with those obtained using this compound.

Mandatory Visualizations

G probe_prep probe_prep stain_cells stain_cells probe_prep->stain_cells wash_cells wash_cells live_imaging live_imaging wash_cells->live_imaging alt_probe alt_probe live_imaging->alt_probe Validate calibration calibration quantify quantify calibration->quantify alt_probe->quantify

G cluster_intensity Intensity-Based cluster_ratiometric Ratiometric cluster_lifetime Lifetime-Based (FLIM) center_node Lysosomal pH Measurement dnd189 LysoSensor Green This compound center_node->dnd189 phrodo pHrodo Dyes center_node->phrodo dnd160 LysoSensor Yellow/Blue DND-160 center_node->dnd160 genetic Genetically Encoded (e.g., FIRE-pHLy) center_node->genetic flim_dnd189 LysoSensor Green This compound center_node->flim_dnd189 dnd189->flim_dnd189 Can also be used for FLIM

References

LysoSensor Green DND-189: A Superior Choice for Monitoring Lysosomal pH

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of cellular biology research, the precise measurement of organellar pH is paramount to understanding cellular homeostasis and disease pathogenesis. For researchers and drug development professionals investigating lysosomal function, the choice of a reliable pH indicator is critical. This guide provides an in-depth comparison of LysoSensor Green DND-189 with other common lysosomal pH indicators, supported by experimental data, to underscore its advantages for accurate and sensitive detection of lysosomal pH.

Key Performance Attributes at a Glance

LysoSensor Green this compound distinguishes itself from other fluorescent probes through a combination of favorable chemical and spectral properties. A summary of its performance against other widely used indicators is presented below.

PropertyLysoSensor Green this compoundLysoTracker Probes (e.g., Red DND-99)Oregon GreenpHrodo Green
pKa ~5.2N/A (pH-insensitive fluorescence)~4.7~6.5
Fluorescence Response to Acidity IncreasesLargely independent of pHDecreasesIncreases
Measurement Type Quantitative (ratiometric potential with FLIM)Qualitative (staining)Quantitative (ratiometric)Quantitative (ratiometric)
Photostability ModerateHighModerateHigh
Cytotoxicity Low at working concentrationsLow at working concentrationsLowLow
Retention GoodExcellentModerateExcellent

Superior pH Sensing in the Lysosomal Range

A significant advantage of LysoSensor Green this compound is its pKa of approximately 5.2, which is ideally suited for measuring the acidic environment of lysosomes (pH 4.5-5.5).[1] Unlike probes with higher pKa values, such as pHrodo Green (pKa ~6.5), LysoSensor Green this compound exhibits its most significant fluorescence changes within the physiological pH range of the lysosome, offering enhanced sensitivity to subtle pH fluctuations in this organelle.[2]

The fundamental mechanism of LysoSensor probes involves their accumulation in acidic organelles as a result of protonation.[3] This protonation relieves the fluorescence quenching of the dye, leading to a pH-dependent increase in fluorescence intensity upon acidification.[3][4] This is in stark contrast to probes like Oregon Green, whose fluorescence brightness diminishes with increasing acidity, potentially limiting sensitivity in highly acidic lysosomes.[2]

Furthermore, LysoTracker probes, while excellent for labeling and tracking acidic compartments, exhibit fluorescence that is largely independent of the specific pH value.[3] This makes them suitable for qualitative assessment of lysosomal presence but not for the quantitative measurement of lysosomal pH, a key requirement for many functional studies.[3]

Mechanism of LysoSensor Green this compound

The mechanism of action for LysoSensor Green this compound is based on its nature as a weak base that can permeate cell membranes and accumulate in acidic organelles.

cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) LSG_neutral LysoSensor Green (Neutral, Low Fluorescence) LSG_cytoplasm LysoSensor Green LSG_neutral->LSG_cytoplasm Membrane Permeation LSG_protonated LysoSensor Green (Protonated, High Fluorescence) LSG_cytoplasm->LSG_protonated Accumulation & Protonation

Caption: Mechanism of LysoSensor Green this compound accumulation and fluorescence activation in acidic lysosomes.

Experimental Protocol: Measuring Lysosomal pH in HeLa Cells

This protocol provides a detailed methodology for the quantitative measurement of lysosomal pH in HeLa cells using LysoSensor Green this compound and fluorescence microscopy.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • LysoSensor Green this compound (1 mM stock in DMSO)

  • Nigericin

  • Monensin

  • Calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~443 nm, emission ~505 nm)

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes or coverslips in DMEM with 10% FBS at 37°C in a 5% CO2 incubator until they reach 70-80% confluency.

  • Probe Loading:

    • Prepare a working solution of LysoSensor Green this compound at a final concentration of 1 µM in pre-warmed DMEM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Incubate the cells with the LysoSensor Green this compound working solution for 5-30 minutes at 37°C.[5]

  • Washing:

    • Remove the loading solution and wash the cells twice with pre-warmed PBS.

    • Add fresh pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Capture images of multiple fields of view for subsequent analysis.

  • In Situ Calibration:

    • To obtain a standard curve for pH calibration, treat the loaded cells with a calibration buffer containing 10 µM nigericin and 10 µM monensin for 5-10 minutes. This will equilibrate the intracellular pH with the extracellular buffer pH.

    • Image the cells in each calibration buffer (from pH 4.0 to 7.0).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the lysosomes in the experimental and calibration images using image analysis software.

    • Plot the mean fluorescence intensity from the calibration images against the corresponding pH values to generate a standard curve.

    • Determine the lysosomal pH of the experimental cells by interpolating their mean fluorescence intensity on the standard curve.

Experimental Workflow

The following diagram illustrates the key steps in a typical experiment to measure lysosomal pH using a fluorescent probe.

cluster_workflow Experimental Workflow A Seed Cells B Load with LysoSensor Green this compound A->B C Wash Excess Probe B->C D Acquire Fluorescence Images C->D F Image Analysis D->F E Perform In Situ Calibration E->F G Generate Standard Curve F->G H Determine Lysosomal pH G->H

Caption: A streamlined workflow for quantitative lysosomal pH measurement using fluorescent indicators.

Considerations for Use

While LysoSensor Green this compound offers significant advantages, researchers should be aware of potential artifacts. Like other weak base probes, it may have an "alkalizing effect" on lysosomes, particularly with longer incubation times or higher concentrations.[6] Therefore, it is crucial to use the lowest effective probe concentration and the shortest possible incubation time to minimize this effect and ensure accurate pH measurements. For long-term imaging, ratiometric measurements or fluorescence lifetime imaging microscopy (FLIM) can provide more robust and quantitative data.[5][7]

References

Navigating the Challenges of Lysosomal pH Measurement: A Comparative Guide to LysoSensor Green DND-189

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of lysosomal pH is crucial for understanding cellular health and disease. LysoSensor Green DND-189 is a widely used fluorescent probe for this purpose, but concerns about the reproducibility of experiments persist. This guide provides an objective comparison of LysoSensor Green this compound with alternative probes, supported by experimental data and detailed protocols, to help researchers make informed decisions and achieve more reliable results.

Lysosomes are acidic organelles essential for cellular degradation and recycling pathways. Their acidic internal environment, typically ranging from pH 4.5 to 5.0, is critical for the function of lysosomal enzymes. Dysregulation of lysosomal pH is implicated in various diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Therefore, the ability to accurately and reproducibly measure lysosomal pH is of paramount importance in biomedical research.

LysoSensor Green this compound is an acidotropic probe that accumulates in acidic organelles and exhibits a pH-dependent increase in fluorescence intensity.[1][2][3][4][5] With a pKa of approximately 5.2, it is well-suited for detecting the acidic environment of lysosomes.[6][7][8][9] However, several factors can influence the reliability of experiments using this probe, leading to variability in results.

Factors Affecting Reproducibility of LysoSensor Green this compound Experiments

Several characteristics of LysoSensor Green this compound can contribute to a lack of reproducibility if not carefully controlled. One significant issue is the potential for the probe itself to alter lysosomal pH, a phenomenon known as an "alkalizing effect," particularly with prolonged incubation times.[2][4][10] To mitigate this, short incubation periods of 1 to 5 minutes are recommended.[2][4]

Furthermore, the fluorescence lifetime of LysoSensor Green this compound has been shown to have a non-monotonic response to pH changes, with a maximum occurring between pH 4 and 5.[3] This complex relationship can complicate the interpretation of fluorescence intensity data. The use of fluorescence lifetime imaging microscopy (FLIM) can provide more quantitative and robust measurements that are independent of probe concentration.[11][12]

Finally, whole-cell fluorescence measurements using plate readers can be misleading, as they average the signal from all labeled organelles and cannot exclude extracellular fluorescence or artifacts from dead cells.[6] Microscopy-based techniques that allow for the analysis of individual lysosomes are therefore preferred for more accurate and spatially resolved data.

Comparative Analysis of Lysosomal pH Probes

A variety of alternative fluorescent probes are available for measuring lysosomal pH, each with its own set of advantages and disadvantages. The choice of probe should be guided by the specific experimental needs, such as the requirement for ratiometric measurements, the desired pH sensitivity range, and the imaging modality.

ProbeTypepKaExcitation/Emission (nm)AdvantagesDisadvantages
LysoSensor Green this compound Intensity-based~5.2443/505[1][8][9]Bright signal in acidic environments.Susceptible to concentration and photobleaching effects; can have an alkalizing effect; non-monotonic lifetime response.[2][3][4][10]
LysoSensor Yellow/Blue DND-160 Ratiometric~4.2329/440 (blue), 384/540 (yellow)[8][9]Ratiometric measurement minimizes effects of probe concentration and photobleaching.[7][13]Requires imaging at two wavelengths.
LysoTracker Probes (e.g., Red DND-99) Intensity-basedNot pH-dependent577/590[8]Highly selective for acidic organelles; stable signal.Fluorescence is largely independent of pH, making it a marker for lysosomes rather than a pH indicator.[2][4]
pHrodo Green/Red Intensity-based~6.5509/533 (Green), 560/585 (Red)Low fluorescence at neutral pH, bright fluorescence in acidic environments, reducing background.pKa is higher than the typical lysosomal pH range.
Oregon Green Dextran Ratiometric~4.8496/524Can be delivered to lysosomes via endocytosis; suitable for ratiometric imaging.[12]Requires conjugation to a dextran for lysosomal targeting.

Experimental Protocols

To improve the reproducibility of lysosomal pH measurements, it is essential to follow a well-defined and consistent experimental protocol.

General Protocol for Lysosomal pH Measurement with LysoSensor Green this compound
  • Cell Culture: Plate cells on a suitable imaging dish or coverslip and culture to the desired confluency.

  • Probe Preparation: Prepare a 1 µM working solution of LysoSensor Green this compound in pre-warmed cell culture medium or buffer.[6]

  • Cell Staining: Remove the culture medium and add the LysoSensor Green this compound working solution to the cells.

  • Incubation: Incubate the cells for a short period, typically 1-5 minutes, at 37°C.[2][4]

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation ~488 nm, emission ~520 nm).

  • Data Analysis: Quantify the fluorescence intensity of individual lysosomes using image analysis software. For quantitative measurements, a calibration curve should be generated.

Protocol for Generating a pH Calibration Curve

For accurate quantitative measurements of lysosomal pH, it is crucial to generate a calibration curve that relates fluorescence intensity or ratio to absolute pH values.

  • Prepare Calibration Buffers: Create a series of buffers with known pH values ranging from 4.0 to 7.0.

  • Treat Cells with Ionophores: Incubate the stained cells with a mixture of ionophores, such as nigericin and monensin, in one of the calibration buffers. These ionophores will equilibrate the pH of the lysosomes with the extracellular buffer.

  • Image and Quantify: Acquire images of the cells in each calibration buffer and quantify the fluorescence of the lysosomes.

  • Generate Curve: Plot the measured fluorescence intensity (or ratio for ratiometric probes) against the corresponding buffer pH to generate a standard curve. This curve can then be used to convert the fluorescence measurements of experimental samples into absolute pH values.

Visualizing the Process

To further clarify the experimental and biological concepts, the following diagrams illustrate the experimental workflow and the underlying mechanism of lysosomal acidification.

experimental_workflow cluster_prep Cell & Probe Preparation cluster_staining Staining & Incubation cluster_imaging Imaging & Analysis cell_culture 1. Plate and Culture Cells probe_prep 2. Prepare LysoSensor Working Solution staining 3. Add Probe to Cells cell_culture->staining incubation 4. Incubate (1-5 min) staining->incubation washing 5. Wash Cells incubation->washing imaging 6. Fluorescence Microscopy washing->imaging analysis 7. Image & Data Analysis imaging->analysis

Figure 1. Experimental workflow for measuring lysosomal pH.

lysosomal_acidification cluster_lysosome Lysosome v_atpase V-type H+ ATPase lysosome_lumen Acidic Lumen (pH 4.5-5.0) v_atpase->lysosome_lumen H+ adp ADP + Pi cytosol Cytosol (pH ~7.2) atp ATP atp->v_atpase drives

Figure 2. Mechanism of lysosomal acidification.

References

A Head-to-Head Battle of Lysosomal Probes: DND-189 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers selecting the optimal fluorescent probe for imaging and analysis of acidic organelles.

In the intricate landscape of cellular biology, the study of acidic organelles, particularly lysosomes, is paramount to understanding fundamental processes from nutrient sensing to disease pathogenesis. Fluorescent probes are indispensable tools in this endeavor, allowing for the visualization and analysis of these dynamic compartments in living cells. This guide provides a detailed comparison of LysoSensor™ Green DND-189, a popular pH-sensitive probe, with its main competitor, the LysoTracker™ series of dyes, and introduces a promising newcomer, Superior LysoProbes. We present a data-driven analysis of their performance in key areas including specificity, photostability, and potential cytotoxicity, supplemented with detailed experimental protocols to aid researchers in making an informed choice for their specific applications.

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between LysoSensor™ Green this compound and the LysoTracker™ probes lies in their fluorescence response to the acidic environment of the lysosome.

LysoSensor™ Green this compound is an acidotropic probe whose fluorescence is intrinsically pH-dependent.[1] It is a weakly basic compound that readily crosses cell membranes in its neutral state. Upon entering an acidic organelle, it becomes protonated and trapped. This protonation also relieves the fluorescence quenching of the dye, leading to a significant increase in fluorescence intensity.[1] With a pKa of approximately 5.2, this compound is virtually non-fluorescent at neutral pH and only exhibits bright green fluorescence in acidic compartments, making it a sensitive indicator of lysosomal pH.[1]

LysoTracker™ Probes , in contrast, are also weakly basic amines that accumulate in acidic organelles through protonation. However, their fluorescence is largely independent of the surrounding pH.[1] Once protonated and trapped within the acidic lumen of the lysosome, they fluoresce brightly, serving as excellent markers for the morphology and tracking of these organelles.

This key difference in their mechanism dictates their primary applications. LysoSensor™ Green this compound is ideal for studying processes that involve changes in lysosomal pH, such as lysosomal storage disorders or the final stages of autophagy. LysoTracker™ probes are the go-to choice for tracking the movement and localization of lysosomes within the cell.

cluster_DND189 LysoSensor™ Green this compound cluster_LysoTracker LysoTracker™ Probes DND189_neutral This compound (Neutral pH) Non-fluorescent DND189_acidic This compound (Acidic pH) Brightly Fluorescent DND189_neutral->DND189_acidic Protonation LT_neutral LysoTracker (Neutral pH) Fluorescent LT_acidic LysoTracker (Acidic pH) Brightly Fluorescent LT_neutral->LT_acidic Protonation & Accumulation prep Prepare 1 µM this compound in imaging medium wash1 Wash cells with PBS prep->wash1 stain Incubate with this compound (5-20 min, 37°C) wash1->stain wash2 Wash cells with PBS (2x) stain->wash2 image Image cells immediately (Ex/Em: 443/505 nm) wash2->image prep Prepare 50-75 nM LysoTracker™ Green in imaging medium stain Incubate with probe (30-60 min, 37°C) prep->stain image Image cells (Ex/Em: 504/511 nm) stain->image stain_probe Stain with Lysosomotropic Probe acquire_images Acquire dual-channel fluorescence images stain_probe->acquire_images stain_marker Label with Lysosomal Marker (e.g., LAMP1-RFP) stain_marker->acquire_images analyze Analyze co-localization (e.g., Pearson's Coefficient) acquire_images->analyze confirm Confirm Lysosomal Specificity analyze->confirm

References

Illuminating Lysosomal Function: A Comparative Guide to Correlating DND-189 Fluorescence with Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to correlate the fluorescence of the lysosomal probe DND-189 with the activity of key lysosomal enzymes. Experimental data, detailed protocols, and visual workflows are presented to facilitate a deeper understanding of lysosomal function.

Lysosomes are critical cellular organelles responsible for the degradation and recycling of macromolecules. Their proper function is paramount for cellular homeostasis, and their dysfunction is implicated in a range of diseases, including lysosomal storage disorders and neurodegenerative diseases. The acidic environment of the lysosome is essential for the optimal activity of its resident hydrolytic enzymes.

LysoSensor™ Green this compound is a fluorescent dye that selectively accumulates in acidic organelles, such as lysosomes. Its fluorescence intensity is pH-dependent, increasing significantly in the acidic milieu of a healthy lysosome (pKa ≈ 5.2)[1][2][3][4]. This property makes this compound a valuable tool for monitoring lysosomal pH. However, a critical question for researchers is how well this fluorescence signal correlates with the functional activity of lysosomal enzymes. This guide explores this relationship by comparing this compound fluorescence with the activity of two representative lysosomal enzymes: β-glucosidase and acid phosphatase.

Correlating this compound Fluorescence with Lysosomal Enzyme Activity: The Evidence

The fluorescence of this compound is an indirect measure of lysosomal enzyme activity. The rationale for a positive correlation lies in their shared dependence on an acidic lysosomal lumen. Lysosomal hydrolases function optimally at a pH between 4.5 and 5.0[5]. Therefore, a bright this compound signal, indicative of a properly acidified lysosome, is expected to coincide with higher enzymatic activity.

Recent research in pulmonary arterial hypertension has provided direct evidence supporting this correlation. In this study, an increase in LysoSensor Green this compound fluorescence, indicating enhanced lysosomal acidification, was observed alongside an increase in lysosomal enzyme activity mediated by interleukin-1β[6]. This finding strengthens the basis for using this compound as a reliable indicator of a functional lysosomal environment conducive to enzymatic activity.

Comparative Analysis of Lysosomal Probes

While this compound is a powerful tool for assessing lysosomal pH, other probes are available for visualizing and tracking lysosomes. A comparison with a commonly used alternative, LysoTracker™ Red DND-99, is presented below.

FeatureLysoSensor™ Green this compoundLysoTracker™ Red DND-99
Mechanism Accumulates in acidic organelles; fluorescence is pH-dependent and increases with acidity[1][4].Accumulates in acidic organelles; fluorescence is largely independent of pH once sequestered[4].
Primary Measurement Lysosomal pH[2][3].Lysosomal localization and morphology.
Excitation/Emission Maxima ~443/505 nm[2][3].~577/590 nm[4].
pKa ~5.2[2][3].Not applicable.
Advantages Provides a quantitative measure of lysosomal acidity, which is directly linked to enzyme function.Bright and photostable, excellent for tracking lysosome movement and morphology.
Limitations Fluorescence can be influenced by factors other than pH that affect dye accumulation.Does not provide information about the functional state (acidity) of the lysosome.

Experimental Protocols

To empirically correlate this compound fluorescence with lysosomal enzyme activity, the following experimental protocols can be employed.

Protocol 1: Staining Cells with LysoSensor™ Green this compound

This protocol outlines the steps for staining live cells with this compound to visualize and quantify lysosomal acidity.

Materials:

  • LysoSensor™ Green this compound (1 mM stock solution in DMSO)

  • Live cells in culture

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Culture cells to the desired confluency on a suitable imaging dish or plate.

  • Prepare a working solution of LysoSensor™ Green this compound by diluting the 1 mM stock solution to a final concentration of 1 µM in pre-warmed complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the this compound working solution.

  • Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.

  • After incubation, gently wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed complete cell culture medium to the cells.

  • Immediately image the cells using a fluorescence microscope with a filter set appropriate for this compound (Excitation/Emission: ~443/505 nm).

Protocol 2: Assay of Lysosomal β-Glucosidase Activity

This protocol describes a fluorometric assay to measure the activity of β-glucosidase in cell lysates.

Materials:

  • 4-Methylumbelliferyl-β-D-glucopyranoside (MUG), a fluorogenic substrate

  • Cell lysis buffer (e.g., RIPA buffer)

  • Citrate-phosphate buffer (pH 4.8)

  • Stop solution (e.g., 0.5 M sodium carbonate)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare cell lysates from a parallel culture of cells treated under the same conditions as those stained with this compound.

  • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Prepare a reaction mixture containing citrate-phosphate buffer (pH 4.8) and the MUG substrate.

  • Add a standardized amount of cell lysate to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with excitation at ~365 nm and emission at ~445 nm.

  • Calculate the specific enzyme activity (e.g., in nmol of 4-MU produced per minute per mg of protein).

Protocol 3: Assay of Lysosomal Acid Phosphatase Activity

This protocol details a colorimetric assay for measuring the activity of acid phosphatase in cell lysates.

Materials:

  • p-Nitrophenyl phosphate (pNPP), a chromogenic substrate

  • Cell lysis buffer

  • Citrate buffer (pH 4.8)

  • Stop solution (e.g., 1 M NaOH)

  • Spectrophotometer or colorimetric plate reader

Procedure:

  • Prepare cell lysates as described in Protocol 2.

  • Determine the protein concentration of the cell lysates.

  • Prepare a reaction mixture containing citrate buffer (pH 4.8).

  • Add a standardized amount of cell lysate to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the pNPP substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a spectrophotometer.

  • Calculate the specific enzyme activity (e.g., in nmol of p-nitrophenol produced per minute per mg of protein).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the underlying logical relationships.

ExperimentalWorkflow cluster_cell_culture Cell Culture cluster_dnd189 This compound Fluorescence Measurement cluster_enzyme_assay Lysosomal Enzyme Activity Assay cluster_correlation Data Correlation Start Start with Live Cells in Culture Stain Stain with LysoSensor Green this compound Start->Stain Lyse Prepare Cell Lysates Start->Lyse Wash_DND Wash Cells Stain->Wash_DND Image Fluorescence Microscopy Wash_DND->Image Quantify_Fluorescence Quantify Fluorescence Intensity Image->Quantify_Fluorescence Correlate Correlate this compound Fluorescence with Enzyme Activity Quantify_Fluorescence->Correlate Protein_Assay Determine Protein Concentration Lyse->Protein_Assay Enzyme_Reaction Perform Enzyme Assay (β-glucosidase or Acid Phosphatase) Protein_Assay->Enzyme_Reaction Measure_Activity Measure Product Formation (Fluorescence/Absorbance) Enzyme_Reaction->Measure_Activity Calculate_Activity Calculate Specific Enzyme Activity Measure_Activity->Calculate_Activity Calculate_Activity->Correlate

Caption: Experimental workflow for correlating this compound fluorescence with lysosomal enzyme activity.

LogicalRelationship HealthyLysosome Healthy Lysosome AcidicLumen Acidic Lumen (pH 4.5-5.0) HealthyLysosome->AcidicLumen maintains HighDND189 High this compound Fluorescence AcidicLumen->HighDND189 leads to OptimalEnzymeActivity Optimal Lysosomal Enzyme Activity AcidicLumen->OptimalEnzymeActivity is required for HighDND189->OptimalEnzymeActivity positively correlates with

References

A Comparative Guide to LysoSensor Green DND-189 for Lysosomal pH Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LysoSensor Green DND-189 with other common fluorescent probes for measuring lysosomal pH. The information presented is based on a review of available scientific literature and aims to assist researchers in selecting the most suitable probe for their experimental needs.

Introduction to Lysosomal pH Probes

Lysosomes are acidic organelles essential for cellular homeostasis, playing a crucial role in degradation, nutrient sensing, and signaling. The acidic environment of the lysosome (pH 4.5-5.0) is critical for the function of its hydrolytic enzymes. Fluorescent probes that can accurately and reliably measure lysosomal pH are therefore invaluable tools in cell biology and drug discovery.

LysoSensor Green this compound is a weak base that selectively accumulates in acidic organelles like lysosomes. Its fluorescence intensity is highly dependent on the pH of its environment, increasing significantly in acidic conditions. This property allows for the ratiometric measurement of lysosomal pH. This guide will compare the performance of LysoSensor Green this compound to other commonly used lysosomotropic probes.

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of LysoSensor Green this compound and its alternatives based on available data. It is important to note that quantitative data for some parameters, such as fluorescence quantum yield and photostability for all probes, are not consistently reported across the literature.

Probe NameExcitation Max (nm)Emission Max (nm)pKaOptimal pH Range
LysoSensor Green this compound 443505~5.2[1][2][3][4]4.5 - 6.0[1]
LysoSensor Blue DND-167373425~5.1[2]4.2 - 6.0
LysoSensor Yellow/Blue DND-160329/384440/540~4.2[1][2]3.5 - 6.0[1]
LysoTracker Red DND-99577590N/AN/A
LysoTracker Green DND-26504511N/AN/A
Acridine Orange460500 (DNA), 650 (RNA)~10.4N/A
Quinacrine424~500N/AN/A

Note: The spectral properties of these dyes may vary slightly in different cellular environments. The pKa values are determined in vitro and may differ within the lysosome. LysoTracker probes' fluorescence is largely independent of pH.

Probe NameFluorescence Quantum Yield (Φ)PhotostabilitySignal-to-Noise Ratio
LysoSensor Green this compound Data not availableGenerally considered good[5]Data not available
LysoSensor Blue DND-167Up to 0.9 in acidic solutions[5]Generally considered good[5]Data not available
LysoSensor Yellow/Blue DND-160Data not availableData not availableData not available
LysoTracker Red DND-99Data not availableProne to rapid photobleaching[6]Data not available
LysoTracker Green DND-26Data not availableMore photostable than LysoTracker Red DND-99[6]Data not available
Acridine OrangeData not availableCan be phototoxic[7]Data not available
QuinacrineData not availableConsidered suitable for long-term imagingData not available

Note: Quantitative data on photostability (e.g., photobleaching half-life) and signal-to-noise ratio are highly dependent on the specific experimental setup (e.g., illumination intensity, detector sensitivity) and are not consistently reported in comparative studies. Researchers should empirically determine these parameters for their specific application.

Experimental Protocols

General Protocol for Live-Cell Staining with LysoSensor Green this compound

This protocol is a general guideline for staining adherent cells. Optimization may be required for different cell types and experimental conditions.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of LysoSensor Green this compound in high-quality anhydrous DMSO.

  • Staining Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed (37°C) cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 5-30 minutes at 37°C in a CO2 incubator.[8]

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation ~440 nm, emission ~505 nm).

Protocol for Generating a pH Calibration Curve using Fluorescence Lifetime Imaging Microscopy (FLIM)

This protocol allows for the quantitative measurement of lysosomal pH by correlating the fluorescence lifetime of LysoSensor Green this compound to pH.

  • Prepare pH Calibration Buffers: Prepare a series of buffers with known pH values ranging from 4.0 to 7.5.

  • Add Probe to Buffers: Add LysoSensor Green this compound to each calibration buffer at the same final concentration that will be used for cell staining.

  • Acquire Lifetime Data for Calibration Curve: Using a FLIM system, measure the fluorescence lifetime of the probe in each pH buffer.

  • Cell Staining: Stain the cells with LysoSensor Green this compound as described in the general protocol.

  • Acquire Lifetime Data from Cells: Acquire fluorescence lifetime images of the stained cells.

  • Data Analysis:

    • Generate a calibration curve by plotting the known pH values of the buffers against their corresponding measured fluorescence lifetimes.

    • Determine the fluorescence lifetime of the probe within the lysosomes of the cells.

    • Use the calibration curve to convert the measured lifetimes from the lysosomes into pH values.

Visualizations

Experimental Workflow for Lysosomal pH Measurement

The following diagram illustrates a typical workflow for measuring lysosomal pH using a fluorescent probe like LysoSensor Green this compound.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Data Acquisition cluster_analysis Data Analysis cell_culture 1. Cell Culture plating 2. Plate Cells cell_culture->plating probe_prep 3. Prepare Staining Solution plating->probe_prep incubation 4. Incubate with Probe probe_prep->incubation washing 5. Wash Cells incubation->washing microscopy 6. Fluorescence Microscopy washing->microscopy image_acq 7. Image Acquisition microscopy->image_acq roi 8. Define Regions of Interest (Lysosomes) image_acq->roi quantification 9. Quantify Fluorescence Intensity/Lifetime roi->quantification ph_calc 10. Calculate pH quantification->ph_calc

Caption: A generalized workflow for measuring lysosomal pH using fluorescent probes.

Signaling Pathway: Lysosomal pH Regulation

The following diagram illustrates the key players involved in maintaining the acidic pH of the lysosome.

G cluster_lysosome Lysosome (pH 4.5-5.0) VATPase V-ATPase H_ion H+ VATPase->H_ion Pumps H+ in ADP ADP + Pi ClC ClC Cl-/H+ Exchanger Cl_ion_in Cl- ClC->Cl_ion_in H_ion_out H+ ClC->H_ion_out Cl_ion_out Cl- Na_ion_in Na+ K_ion_in K+ Ca_ion_out Ca2+ TMEM175 TMEM175 K+ Channel TMEM175->K_ion_in TRPML1 TRPML1 Ca2+ Channel TRPML1->Ca_ion_out NHE Na+/H+ Exchanger NHE->H_ion_out NHE->Na_ion_in Cytosol Cytosol (pH ~7.2) ATP ATP H_ion_in H_ion_in ATPase_head ATPase_head->VATPase

Caption: Key ion transporters regulating lysosomal pH.

Conclusion

LysoSensor Green this compound is a valuable tool for measuring lysosomal pH due to its pH-dependent fluorescence. When selecting a probe, researchers should consider the specific requirements of their experiment, including the desired spectral properties, the importance of ratiometric measurements, and the need for long-term imaging. While quantitative data on photostability and signal-to-noise ratio are not always readily available, understanding the qualitative differences between probes can guide the selection process. For quantitative and robust measurements, creating a pH calibration curve is highly recommended. The experimental protocols and workflows provided in this guide offer a starting point for utilizing these powerful tools to investigate the critical role of lysosomal pH in cellular function.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for LysoSensor™ Green DND-189

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing LysoSensor™ Green DND-189, adherence to proper disposal protocols is critical for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this fluorescent probe.

LysoSensor™ Green this compound is a fluorescent probe used to measure the pH of acidic organelles in living cells.[1][2] It is typically supplied as a solution in dimethyl sulfoxide (DMSO).[2][3] Due to its chemical nature and the solvent used, specific precautions must be taken for its disposal.

Chemical and Physical Properties

A summary of the key quantitative data for LysoSensor™ Green this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₂₄H₂₂N₄O₂[1][2]
Molecular Weight 398.46 g/mol [1][2]
Appearance Green Solid / Orange Solution[1]
Excitation/Emission 443/505 nm[1][2]
Solvent Typically Dimethyl Sulfoxide (DMSO)[2][3]

Experimental Protocol: Disposal of LysoSensor™ Green this compound

The following protocol outlines the recommended steps for the safe disposal of small quantities of LysoSensor™ Green this compound typically used in research settings. This procedure is based on general best practices for chemical waste management. Always consult your institution's specific safety data sheets (SDS) and waste disposal guidelines before proceeding.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene recommended).[4]

  • Designated hazardous waste container for organic solvent waste.

  • Chemical fume hood.

  • Spill containment materials (e.g., absorbent pads).

Procedure:

  • Preparation:

    • Ensure all activities are performed within a certified chemical fume hood to minimize inhalation exposure.

    • Wear all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Do not mix LysoSensor™ Green this compound waste with aqueous waste streams or other incompatible chemicals.

    • Waste containing this compound and its DMSO solvent should be collected in a designated, properly labeled hazardous waste container for flammable organic solvents.

  • Container Management:

    • The waste container must be made of a material compatible with DMSO and other organic solvents.

    • Keep the waste container securely closed when not in use.

    • The container should be clearly labeled with "Hazardous Waste," the full chemical names of the contents (LysoSensor™ Green this compound, Dimethyl Sulfoxide), and the approximate concentrations.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with LysoSensor™ Green this compound, such as pipette tips, gloves, and absorbent pads, should also be disposed of in the designated solid hazardous waste container.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not pour LysoSensor™ Green this compound waste down the drain or dispose of it in regular trash.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for LysoSensor™ Green this compound.

G start Start: Handling This compound Waste ppe Step 1: Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood segregate Step 3: Segregate Waste (Organic Solvent Stream) fume_hood->segregate collect Step 4: Collect in Labeled Hazardous Waste Container segregate->collect solids Step 5: Dispose of Contaminated Solid Waste Separately collect->solids storage Step 6: Store Waste Container Securely solids->storage ehs Step 7: Arrange for EHS Pickup and Final Disposal storage->ehs end End: Safe Disposal Complete ehs->end

Caption: Disposal Workflow for LysoSensor™ Green this compound.

This guide provides a foundational understanding of the proper disposal procedures for LysoSensor™ Green this compound. By adhering to these steps and your institution's specific protocols, you contribute to a safer laboratory environment.

References

Essential Safety and Handling Guide for LysoSensor™ Green DND-189

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and operational procedures for handling LysoSensor™ Green DND-189 (Catalog No. L7535), a fluorescent probe used for cellular analysis. The product is a 1 mM solution of the LysoSensor™ dye in dimethyl sulfoxide (DMSO). All procedures should be conducted under the assumption that the toxicological properties of the dye itself have not been fully characterized. The primary hazards are associated with the solvent, DMSO, which is a combustible liquid and can facilitate the absorption of other chemicals through the skin.[1][2]

Hazard Assessment and Core Precautions

The primary risks when handling this product are related to the DMSO solvent. DMSO is a combustible liquid and readily penetrates the skin, potentially carrying the dissolved dye and any other contaminants with it into the body.[1][2] Therefore, preventing skin and eye contact is of paramount importance.

Key Hazards:

  • Skin Absorption: DMSO can transport solutes through the skin.[1][2]

  • Eye Irritation: The solution may cause serious eye irritation.

  • Combustibility: DMSO is a combustible liquid with a flashpoint of approximately 87°C (188.6°F).[3]

  • Unknown Dye Toxicity: The LysoSensor™ Green this compound dye's specific toxicological properties are not fully established. It should be handled as a potentially hazardous chemical.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The selection of gloves is critical due to DMSO's ability to permeate standard lab gloves.[2]

Task Eye Protection Hand Protection Body Protection
Handling Stock Solution (Thawing, Aliquoting)Chemical safety gogglesDouble-gloving with Butyl rubber, fluoroelastomer, or thick (≥15 mil) neoprene gloves.[1][2][3]Fully-buttoned lab coat
Preparing Working Solution (Diluting in media)Chemical safety gogglesButyl rubber or thick neoprene gloves.Fully-buttoned lab coat
Cell Staining & Imaging Safety glassesNitrile gloves (for incidental contact with dilute solutions only)Fully-buttoned lab coat
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty Butyl or neoprene glovesChemical-resistant apron over lab coat

Operational Plans: Handling and Storage

Storage:

  • Store vials at -5°C to -30°C and protect from light.[4]

  • Upon receipt, it is recommended to aliquot the 1 mM DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]

  • Store in a designated area for combustible liquids, away from strong oxidizing agents, acids, and bases.[3]

Handling:

  • Always handle the product inside a certified chemical fume hood.

  • Allow the vial to warm completely to room temperature before opening to prevent water condensation.

  • Use only calibrated pipettes with filtered, low-retention tips to handle the DMSO stock solution.

Experimental Protocol: Staining Live Cells

This protocol outlines the steps for staining live adherent cells with LysoSensor™ Green this compound.

Methodology:

  • Cell Preparation: Grow adherent cells on sterile glass coverslips or in multi-well imaging plates to the desired confluence.

  • Prepare Working Solution:

    • On the day of the experiment, prepare a fresh working solution.

    • Warm the required volume of cell culture medium or buffer (e.g., HBSS) to 37°C.

    • Dilute the 1 mM LysoSensor™ Green this compound stock solution to a final working concentration of 1-5 µM in the pre-warmed medium. Mix thoroughly by gentle inversion.

    • Note: The optimal concentration may vary by cell type and experimental conditions and should be determined empirically.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Add the pre-warmed staining solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing (Optional):

    • For clearer imaging, the staining solution can be removed and replaced with fresh pre-warmed medium or buffer.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with a standard FITC filter set.

    • The dye has excitation/emission maxima of approximately 443/505 nm.[5]

Disposal Plan

All materials contaminated with LysoSensor™ Green this compound must be disposed of as chemical hazardous waste. Do not dispose of down the drain.

Waste Stream Container Disposal Procedure
Unused Stock/Working Solution Labeled, sealed glass or polyethylene waste bottleCollect all liquid waste containing the dye or DMSO. Label as "Hazardous Waste: Dimethyl Sulfoxide and Fluorescent Dye."
Contaminated Consumables (Pipette tips, tubes, gloves)Labeled, double-lined hazardous waste bag or containerCollect all solid waste that has come into contact with the product. Seal the container when not in use.

Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.

Emergency Procedures: Spill and Exposure Plan

Small Spill (in a fume hood):

  • Restrict access to the area.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or spill pads).

  • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with soap and water.

Large Spill (outside a fume hood):

  • Evacuate the immediate area and alert others.

  • If safe to do so, increase ventilation and remove ignition sources.

  • Contact your institution's EHS or emergency response team immediately.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_dispose Disposal receive Receive & Store (-20°C, Protect from Light) aliquot Thaw & Aliquot (Single-Use Volumes) receive->aliquot prep_media Prepare Working Solution (1-5 µM in Media) aliquot->prep_media stain Remove Old Media & Add Staining Solution prep_media->stain incubate Incubate Cells (30-60 min, 37°C) stain->incubate wash Wash Cells (Optional) incubate->wash image Fluorescence Imaging (Ex/Em: 443/505 nm) wash->image collect_liquid Collect Liquid Waste image->collect_liquid collect_solid Collect Solid Waste image->collect_solid ehs Dispose via EHS collect_liquid->ehs collect_solid->ehs

Caption: Experimental workflow for LysoSensor™ Green this compound.

G spill Spill Occurs is_minor Minor Spill & Contained in Hood? spill->is_minor absorb Absorb with Inert Material is_minor->absorb  Yes evacuate Evacuate Area & Alert Others is_minor->evacuate  No collect Collect Waste (Non-Sparking Tools) absorb->collect decontaminate Decontaminate Area (Soap & Water) collect->decontaminate call_ehs Call EHS / Emergency Response evacuate->call_ehs

Caption: Logical workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.